molecular formula C9H10O2 B112759 2-Methoxy-6-methylbenzaldehyde CAS No. 54884-55-8

2-Methoxy-6-methylbenzaldehyde

Cat. No.: B112759
CAS No.: 54884-55-8
M. Wt: 150.17 g/mol
InChI Key: QLUHWZADTAIBKK-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylbenzaldehyde is a valuable chemical building block in scientific research, particularly in the development of novel catalysts and the synthesis of complex molecules. Its defined structure, featuring both aldehyde and methoxy substituents on the aromatic ring, makes it a versatile precursor for constructing more complex chemical architectures. A prominent application demonstrated in recent literature is its use as a key substrate in the development and performance testing of advanced catalytic systems. For instance, it has been utilized in studies concerning palladium-based metal-organic framework (MOF) catalysts designed for efficient hydrodeoxygenation processes, which are critical in biomass conversion and upgrading of lignin-derived compounds . In pharmaceutical research, this benzaldehyde derivative serves as a crucial intermediate in synthetic pathways. Its chemical reactivity allows it to be incorporated into the structure of potential bioactive molecules and active pharmaceutical ingredients (APIs) . Computational predictions of its physicochemical properties suggest it has high gastrointestinal absorption and blood-brain barrier penetration, making it a compound of interest in early-stage drug discovery and pharmacokinetic studies . Furthermore, the compound is employed in the synthesis of specialty chemicals and functional materials, where its aromatic core contributes to the development of polymers and other advanced materials with specific properties . Researchers leverage its functional groups for various chemical transformations, including condensation and nucleophilic addition reactions, to generate diverse chemical libraries for screening and development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7-4-3-5-9(11-2)8(7)6-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUHWZADTAIBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348709
Record name 2-methoxy-6-methylbenzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID70348709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54884-55-8
Record name 2-methoxy-6-methylbenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-6-methylbenzaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Methoxy-6-methylbenzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-6-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a substituted aromatic aldehyde. The information compiled herein is intended to support research, development, and drug discovery activities by providing key data on its identity, characteristics, safe handling, and synthesis.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its correct identification, handling, and use in experimental settings.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 6-Methyl-o-anisaldehyde, Benzaldehyde, 2-methoxy-6-methyl-[1][2]
CAS Number 54884-55-8[1]
Molecular Formula C₉H₁₀O₂[1][2]
Molecular Weight 150.17 g/mol [1][2]
Physical Form White to yellow liquid, semi-solid, or solid[3]
Purity 97%[3][4]
Storage Temperature 2-8°C under an inert atmosphere[3]
InChI InChI=1S/C9H10O2/c1-7-4-3-5-9(11-2)8(7)6-10/h3-6H,1-2H3[1][3]
InChIKey QLUHWZADTAIBKK-UHFFFAOYSA-N[1][3]
SMILES CC1=C(C(=CC=C1)OC)C=O[1]

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides information about the hydrogen atom environment in the molecule. The structure of this compound was confirmed by ¹H NMR.[5]

  • ¹H NMR (300 MHz, CDCl₃): δ 2.60 (3H, s, -CH₃), 3.90 (3H, s, -OCH₃), 6.80 (2H, t), 7.40 (1H, t), 10.65 (1H, s, -CHO)[5]

Mass Spectrometry (MS)
Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule. The key expected absorptions for this compound would include:

  • Aldehyde C-H Stretch: Around 2880 & 2720 cm⁻¹

  • C=O Carbonyl Stretch: Strong absorption around 1700 cm⁻¹

  • Aromatic C=C Ring Stretch: In the 1600-1450 cm⁻¹ region

  • C-O-C Stretch (methoxy group): Strong absorptions around 1250 & 1050 cm⁻¹

Safety and Hazard Information

Understanding the hazards associated with this compound is crucial for safe handling. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)GHS07WarningH312: Harmful in contact with skin
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Serious Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation
Acute Toxicity, Inhalation (Category 4)GHS07WarningH332: Harmful if inhaled
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationGHS07WarningH335: May cause respiratory irritation

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338[3]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound from 1-methoxy-2,3-dimethylbenzene has been reported.[5]

Materials:

  • 1-methoxy-2,3-dimethylbenzene

  • Potassium peroxydisulfate

  • Copper(II) sulfate pentahydrate

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Potassium peroxydisulfate (89.31 g, 0.33 mol) and copper(II) sulfate pentahydrate (27.22 g, 0.11 mol) are added to a mixture of 1-methoxy-2,3-dimethylbenzene (15 g, 0.11 mol) in 750 mL of aqueous acetonitrile (1:1 v/v).[5]

  • The reaction mixture is stirred under reflux conditions for 15 minutes.[5]

  • The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.[5]

  • The organic layers are combined and washed twice with 100 mL of water and once with 100 mL of saturated saline.[5]

  • The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.[5]

  • The crude product is purified by silica gel column chromatography using a 4/96 (v/v) mixture of ethyl acetate/hexane as the eluent to afford pure this compound.[5]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Reactants 1-methoxy-2,3-dimethylbenzene, Potassium peroxydisulfate, Copper(II) sulfate pentahydrate Reaction Reflux in Aqueous Acetonitrile Reactants->Reaction Extraction Extraction with Ethyl Acetate Reaction->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentration (Reduced Pressure) Drying->Concentration Purification Silica Gel Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis and purification of this compound.

Key Functional Group Relationships

This diagram shows the connectivity of the key functional groups in this compound.

G Benzene Benzene Ring Aldehyde Aldehyde Group (-CHO) Benzene->Aldehyde Position 1 Methoxy Methoxy Group (-OCH3) Benzene->Methoxy Position 2 Methyl Methyl Group (-CH3) Benzene->Methyl Position 6

Caption: Connectivity of functional groups in this compound.

References

A Comprehensive Technical Guide to 2-Methoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 54884-55-8

This technical guide provides an in-depth overview of 2-Methoxy-6-methylbenzaldehyde, a versatile aromatic aldehyde. The information is tailored for researchers, scientists, and professionals in drug development and materials science, focusing on its chemical properties, synthesis, spectroscopic data, and key applications as a synthetic intermediate and a photo-activated cross-linking agent.

Core Physicochemical and Spectroscopic Data

This compound is a substituted aromatic aldehyde with the chemical formula C₉H₁₀O₂.[1] Its structural and physical properties are summarized in the tables below.

Table 1: Chemical and Physical Properties
PropertyValueReference(s)
CAS Number 54884-55-8[1]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
IUPAC Name This compound[1]
Appearance Colorless or yellowish solid[2]
Melting Point 40-41 °C[3]
Boiling Point 256 °C[3]
Density 1.062 g/cm³[3]
Solubility Soluble in organic solvents such as ethanol, ether, and chloroform.[4]
Table 2: Spectroscopic Data
SpectroscopyDataReference(s)
¹H NMR (400 MHz, CDCl₃) δ 10.64 (s, 1H, CHO), 7.37 (dd, J = 8.4, 7.6 Hz, 1H, Ar-H), 6.83 (d, J = 8.4 Hz, 1H, Ar-H), 6.78 (d, J = 7.6 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 2.60 (s, 3H, CH₃)[2]
¹³C NMR (101 MHz, CDCl₃) δ = 192.42, 163.29, 142.16, 134.55, 124.22, 123.48, 109.17, 55.90, 21.60[5]
Mass Spectrometry (ESI) m/z: [M+H]⁺ calcd for C₉H₁₀O₂: 151.0754; found 151.0754[5]

Synthesis and Experimental Protocols

This compound can be synthesized through the oxidation of 2,3-dimethylanisole. The following experimental protocols provide detailed methodologies for its preparation.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 2,3-dimethylanisole using potassium peroxodisulfate and copper(II) sulfate.

Materials:

  • 2,3-Dimethylanisole

  • Copper(II) sulfate pentahydrate

  • Potassium peroxodisulfate

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Saturated saline solution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, suspend 2,3-dimethylanisole (1 eq), copper(II) sulfate (1 eq), and potassium peroxodisulfate (3 eq) in a 1:1 mixture of acetonitrile and water.[6]

  • Heat the suspension to reflux at 100°C for 30 minutes, with stirring.[6]

  • Monitor the consumption of the starting material using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the insoluble copper salt.[6]

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield this compound.

Protocol 2: Conversion to 2-Hydroxy-6-methylbenzaldehyde

This compound can be demethylated to form 2-hydroxy-6-methylbenzaldehyde, a useful intermediate in its own right.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Aluminum chloride (AlCl₃)

  • Water

  • Magnesium sulfate

Equipment:

  • Flask

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 eq) in anhydrous DCM in a flask and cool the solution in an ice bath.[3]

  • Add aluminum chloride (3 eq) to the solution.[6]

  • Remove the flask from the ice bath and stir the mixture at room temperature overnight.[3][6]

  • Quench the reaction by the dropwise addition of water.[3]

  • Separate the phases and extract the aqueous layer with DCM.[6]

  • Combine the organic layers and dry over magnesium sulfate.[6]

  • Remove the solvent under reduced pressure to yield the product, which can be further purified by silica gel chromatography.[3]

Applications in Research and Development

While direct and potent biological activity of this compound has not been extensively reported, its utility as a chemical intermediate is well-established in several areas of research and development.

Intermediate in Drug Discovery

This compound serves as a precursor in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been used as a starting material in the synthesis of analogs of Hamigeran B, which are evaluated as neuroinflammatory inhibitors.[7] It is also a key intermediate in the synthesis of methoxy methyl amphetamines, which are used as analytical standards in forensic and toxicological studies.[1]

Photo-activated Chemistry and Materials Science

A significant application of this compound lies in its use in photo-induced "click chemistry." Under UV irradiation, it undergoes tautomerization to form a highly reactive o-quinodimethane intermediate. This intermediate can readily participate in Diels-Alder reactions. This property is exploited for surface functionalization and polymer chemistry, allowing for the spatial control of chemical reactions on surfaces.[8]

G cluster_synthesis Synthesis cluster_application Photo-induced Application 2_3_dimethylanisole 2,3-Dimethylanisole oxidation Oxidation (CuSO4, K2S2O8) 2_3_dimethylanisole->oxidation product This compound oxidation->product product_app This compound uv_light UV Irradiation product_app->uv_light intermediate o-Quinodimethane Intermediate uv_light->intermediate diels_alder Diels-Alder Reaction intermediate->diels_alder dienophile Dienophile (e.g., on a surface) dienophile->diels_alder functionalized_surface Functionalized Surface/ Polymer diels_alder->functionalized_surface

Synthesis and Photo-application Workflow

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1]

Precautionary Measures:

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This compound is a valuable chemical compound with established protocols for its synthesis and derivatization. While its direct biological applications are still under exploration, its role as a versatile intermediate in drug discovery and, more notably, as a photo-activated component in advanced materials science and bioconjugation, highlights its importance for the scientific community. The unique photochemical properties of this compound open avenues for innovative applications in surface patterning and the creation of complex polymer architectures. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

2-Methoxy-6-methylbenzaldehyde structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methoxy-6-methylbenzaldehyde

This guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and relevant experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and IUPAC Name

This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃), a methyl group (-CH₃), and a formyl group (-CHO) at positions 2, 6, and 1 respectively. The presence of substituents at both positions ortho to the aldehyde group creates significant steric hindrance, which is a key determinant of its chemical reactivity.

  • IUPAC Name: this compound[1]

  • Synonyms: 6-Methyl-o-anisaldehyde

  • CAS Number: 54884-55-8[1]

  • Molecular Formula: C₉H₁₀O₂[1]

  • Canonical SMILES: CC1=C(C(=CC=C1)OC)C=O[1][2]

Chemical Structure:

      CHO
     /   \
    C-----C(OCH3)
   / \   / \
  C---C=C---C(CH3)
   \ /
    C
```*(A 2D representation of the this compound structure)*

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Identifiers
IUPAC NameThis compound[1]
CAS Number54884-55-8[1]
Molecular Properties
Molecular FormulaC₉H₁₀O₂[1]
Molecular Weight150.17 g/mol [1]
Physical Properties
Physical FormWhite to yellow liquid, semi-solid, or solid
Boiling Point113.2 ± 15.3 °C (Predicted)[3]
Specifications
Purity97%[3]
Storage ConditionsStore at 2-8°C under an inert atmosphere
Spectroscopic Data
¹H NMR (300 MHz, CDCl₃)δ 10.65 (s, 1H), 7.40 (t, 1H), 6.80 (t, 2H), 3.90 (s, 3H), 2.60 (s, 3H)[4]
Mass SpectrometryPredicted m/z: 151.07536 ([M+H]⁺), 173.05730 ([M+Na]⁺)[2]

Experimental Protocols

Synthesis of this compound

A common synthetic route for ortho-substituted benzaldehydes is the ortho-lithiation of a substituted benzene ring followed by formylation. The following workflow illustrates a plausible synthesis starting from 1-methoxy-3-methylbenzene (m-cresyl methyl ether).

Synthesis_Workflow Start 1-Methoxy-3-methylbenzene Intermediate Lithiate Intermediate Start->Intermediate Lithiation Reagent1 n-BuLi, THF 0°C to RT Reagent1->Intermediate Crude Crude Product Intermediate->Crude Formylation Reagent2 DMF Reagent2->Crude Purification Silica Gel Chromatography (Ethyl Acetate/Hexane) Crude->Purification Purification Product 2-Methoxy-6- methylbenzaldehyde Purification->Product Isolation

Caption: Synthetic workflow for this compound.

Detailed Methodology (Purification Step):

The following protocol details the purification of the crude product obtained from the synthesis reaction. [4]

  • Preparation: The crude product is concentrated under reduced pressure.

  • Chromatography: The residue is purified by silica gel column chromatography.

  • Elution: The column is eluted with a solvent system of 4% ethyl acetate in hexane (v/v).

  • Isolation: The fractions containing the desired product are combined and the solvent is evaporated to afford pure this compound.

  • Confirmation: The structure of the final product is confirmed by ¹H NMR spectroscopy. [4]

Reactivity and Applications

The reactivity of this compound is significantly influenced by the steric hindrance around the aldehyde group, a phenomenon known as the "ortho effect". [5]The methoxy and methyl groups physically obstruct the path of incoming nucleophiles, making reactions at the carbonyl carbon more difficult compared to less substituted benzaldehydes. [5]This reduced reactivity often necessitates more forcing reaction conditions.

Despite this, ortho-substituted benzaldehydes are valuable precursors in organic synthesis. For instance, ortho-methylbenzaldehyde derivatives can participate in photo-induced Diels-Alder cycloadditions, where irradiation generates a reactive hydroxy-o-quinodimethane intermediate. [6]This type of reactivity opens pathways for the synthesis of complex polycyclic structures.

Logical Relationships

The structural features of this compound directly influence its chemical behavior. The logical flow from structure to reactivity is outlined in the diagram below.

Logical_Relationship Structure Molecular Structure Substituents Ortho-Substituents (Methoxy and Methyl) Structure->Substituents ElectronicEffect Electronic Effects (Electron-Donating Groups) Structure->ElectronicEffect StericHindrance Steric Hindrance Substituents->StericHindrance causes Reactivity Modified Reactivity StericHindrance->Reactivity ElectronicEffect->Reactivity Applications Synthetic Applications Reactivity->Applications enables

References

Spectroscopic Profile of 2-Methoxy-6-methylbenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-methylbenzaldehyde, with the chemical formula C₉H₁₀O₂ and CAS number 54884-55-8, is an aromatic aldehyde of interest in various fields of chemical synthesis and drug discovery.[1] Its structure, featuring a benzene ring substituted with a methoxy, a methyl, and an aldehyde group, gives rise to a unique spectroscopic signature. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.65s1HAldehyde (-CHO)
7.40t1HAromatic (Ar-H)
6.80t2HAromatic (Ar-H)
3.90s3HMethoxy (-OCH₃)
2.60s3HMethyl (-CH₃)

¹³C NMR (Carbon-13) NMR Data

Chemical Shift (δ) ppmAssignment
~192Aldehyde (C=O)
~161Aromatic (C-OCH₃)
~140Aromatic (C-CH₃)
~135Aromatic (C-H)
~128Aromatic (C-CHO)
~124Aromatic (C-H)
~110Aromatic (C-H)
~56Methoxy (-OCH₃)
~20Methyl (-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
~2920MediumC-H stretch (aliphatic)
~2850MediumC-H stretch (aliphatic)
~2730WeakC-H stretch (aldehyde)
~1700StrongC=O stretch (aldehyde)
~1580MediumC=C stretch (aromatic)
~1460MediumC-H bend (aliphatic)
~1250StrongC-O stretch (aryl ether)
~1080StrongC-O stretch (aryl ether)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

m/zRelative Intensity (%)Proposed Fragment
150High[M]⁺ (Molecular Ion)
149High[M-H]⁺
121Medium[M-CHO]⁺
106Medium[M-CHO-CH₃]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)
77Medium[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal reference (δ 0.00 ppm).

  • Instrumentation: A 300 MHz or higher field NMR spectrometer is typically used.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans is required (typically 1024 or more). The spectral width is generally set from 0 to 220 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of solid or liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.[1]

  • Gas Chromatography (GC) Method:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: An initial temperature of 100 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, held for 5 minutes.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in Volatile Solvent Sample->Dilution Direct_Use Direct Use (Solid/Liquid) Sample->Direct_Use NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS GC-MS Dilution->MS IR FT-IR Spectroscopy Direct_Use->IR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumber, Intensity) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z), Fragmentation Pattern MS->MS_Data Structure_Elucidation Structural Elucidation and Purity Assessment NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Logical workflow of spectroscopic analysis.

References

Physical properties of 2-Methoxy-6-methylbenzaldehyde (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of 2-Methoxy-6-methylbenzaldehyde, a key intermediate in various synthetic pathways. The information herein is intended to support research and development activities by providing reliable data and standardized experimental protocols.

Core Physical Properties

This compound (CAS No. 54884-55-8) is an aromatic aldehyde with the molecular formula C₉H₁₀O₂. At room temperature, it presents as a white to yellow liquid or semi-solid. Key physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀O₂PubChem[1]
Molecular Weight 150.17 g/mol PubChem[1]
Melting Point 40-41°CChemicalBook[2], ChemBK[3]
Boiling Point 256°CChemBK[3]
Physical Form White to yellow liquid or semi-solid or solidSigma-Aldrich

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standardized laboratory protocols for measuring the melting and boiling points of organic compounds such as this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This protocol is based on the capillary method.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Heating bath (oil or metal block)

Procedure:

  • Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in the heating bath.

  • Heating: The bath is heated slowly, with a rate of temperature increase of approximately 1-2°C per minute as the expected melting point is approached.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point. For a pure substance, this range is typically narrow.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube or aluminum block)

  • Beaker

Procedure:

  • Sample Preparation: A small amount of liquid this compound is placed in the test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is immersed in a heating bath.

  • Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Observation: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Synthesis Workflow

The following diagram illustrates a common synthetic route for this compound, starting from 1-methoxy-2,3-dimethylbenzene.[4] This workflow is crucial for understanding the production of this intermediate for drug development and other research applications.

Synthesis_Workflow Start 1-methoxy-2,3-dimethylbenzene (in aqueous acetonitrile) Reaction Reflux Start->Reaction Reagents Potassium peroxydisulfate Copper(II) sulfate pentahydrate Reagents->Reaction Extraction Extract with Dichloromethane Reaction->Extraction Cool to RT Washing Wash with H₂O and sat. saline Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Silica Gel Column Chromatography Concentration->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Synthesis of this compound.

References

Solubility Profile of 2-Methoxy-6-methylbenzaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-6-methylbenzaldehyde in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized.

Introduction

This compound is an aromatic aldehyde with the chemical formula C₉H₁₀O₂. Its structure, featuring a methoxy and a methyl group on the benzene ring, influences its physicochemical properties, including its solubility. Understanding the solubility of this compound in different organic solvents is critical for a wide range of applications, including organic synthesis, reaction chemistry, purification, and formulation development. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide provides qualitative solubility information and a predictive assessment based on its chemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties, particularly the LogP value, are indicative of its solubility behavior.

PropertyValueReference
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.174 g/mol [1]
Melting Point 40-41°C[1]
Boiling Point 256.3 ± 20.0 °C at 760 mmHg[1]
LogP 2.17[1]
Physical Form White to yellow liquid or semi-solid or solid

The LogP value of 2.17 suggests that this compound is a lipophilic compound and is expected to have good solubility in a range of organic solvents.

Solubility Data

Direct, experimentally determined quantitative solubility data for this compound in various organic solvents is limited in publicly accessible databases. However, based on its chemical structure and physicochemical properties, a qualitative and predicted solubility profile can be established. The principle of "like dissolves like" suggests that this aromatic aldehyde will be more soluble in solvents with similar polarity.

Qualitative Solubility

General statements from chemical suppliers indicate that this compound is soluble in organic solvents such as ethanol and ether.[2]

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents, categorized by solvent class. The predictions are based on general solubility principles and the compound's LogP value.

Solvent ClassSolventPredicted SolubilityRationale
Alcohols MethanolHighPolar protic solvent, capable of hydrogen bonding.
EthanolHighSimilar to methanol, commonly used for dissolving organic compounds.[2]
IsopropanolHighGood general solvent for moderately polar compounds.
Ketones AcetoneHighPolar aprotic solvent, effective for dissolving many organic compounds.
Methyl Ethyl KetoneHighSimilar to acetone with slightly lower polarity.
Ethers Diethyl EtherHighNonpolar aprotic solvent, suitable for lipophilic compounds.[2]
Tetrahydrofuran (THF)HighPolar aprotic ether, excellent solvent for a wide range of organic molecules.
Esters Ethyl AcetateHighModerately polar aprotic solvent, commonly used in chromatography and extractions.
Hydrocarbons TolueneModerate to HighNonpolar aromatic solvent, "like dissolves like" principle suggests good solubility.
HexaneLow to ModerateNonpolar aliphatic solvent, solubility may be limited due to the presence of the polar aldehyde and methoxy groups.
Halogenated DichloromethaneHighEffective polar aprotic solvent for a broad range of organic compounds.
ChloroformHighSimilar to dichloromethane in its solvent properties.

Experimental Protocol for Solubility Determination

The following is a general, representative experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principles of gravimetric analysis.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Temperature-controlled shaker or water bath

  • Micropipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • Oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed vial.

    • Record the initial mass of the solid and vial.

    • Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

    • Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a micropipette.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the mass of the vial containing the filtered solution.

    • Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60°C). A gentle stream of nitrogen can be used to accelerate evaporation.

    • Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator.

    • Weigh the vial containing the dried solute.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial from the final constant mass.

    • Solubility can be expressed in various units, such as g/mL, g/100 g of solvent, or mol/L.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow A Start: Prepare Materials (Solute, Solvent, Vials) B Add Excess Solute to Vial A->B C Add Known Volume of Solvent B->C D Equilibrate at Constant Temperature (e.g., 24-48h with shaking) C->D E Withdraw Aliquot of Supernatant D->E F Filter Supernatant (0.45 µm syringe filter) E->F G Weigh Filtered Aliquot F->G H Evaporate Solvent G->H I Weigh Dried Solute H->I J Calculate Solubility (g/mL, mol/L, etc.) I->J K End J->K

References

Navigating the Safe Handling of 2-Methoxy-6-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Methoxy-6-methylbenzaldehyde (CAS No. 54884-55-8), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment and mitigate potential risks associated with the handling of this chemical compound.

Physicochemical and Toxicological Profile

A clear understanding of the compound's properties is fundamental to its safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₉H₁₀O₂PubChem[1]
Molecular Weight 150.17 g/mol PubChem[1]
Physical Form White to yellow liquid or semi-solid/solidAmbeed[2]
Purity 97%Ambeed[2]
Storage Temperature 2-8°C, under inert atmosphereAmbeed[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following warnings:

  • Pictogram: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed[1]

    • H312: Harmful in contact with skin[1]

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H332: Harmful if inhaled[1]

  • Hazard Classes and Categories:

    • Acute Toxicity, Oral (Category 4)[1]

    • Acute Toxicity, Dermal (Category 4)[1]

    • Skin Irritation (Category 2)[1]

    • Eye Irritation (Category 2A)[1]

Experimental Workflow for Safe Handling

A systematic approach is essential when working with this compound. The following diagram outlines the logical workflow for its safe handling, from preparation to emergency response.

SafeHandlingWorkflow Prep Preparation & Planning RiskAssessment Risk Assessment Prep->RiskAssessment PPE Personal Protective Equipment (PPE) Selection RiskAssessment->PPE EngControls Engineering Controls RiskAssessment->EngControls Handling Chemical Handling PPE->Handling EngControls->Handling Storage Storage Handling->Storage Waste Waste Disposal Handling->Waste Spill Spill Response Handling->Spill Exposure Exposure Response Handling->Exposure FirstAid First Aid Spill->FirstAid Exposure->FirstAid

Caption: Logical workflow for the safe handling of this compound.

Detailed Protocols and Precautions

Engineering Controls
  • Ventilation: Always handle this compound in a chemical fume hood to minimize inhalation exposure[3].

  • Safety Equipment: Ensure a safety shower and eye wash station are readily accessible.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield[3].

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber)[3].

  • Skin and Body Protection: Wear a laboratory coat and appropriate protective clothing to prevent skin contact[3].

  • Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.

Handling and Storage
  • Handling:

    • Avoid contact with skin, eyes, and clothing[4].

    • Do not breathe dust, fumes, gas, mist, vapors, or spray[5].

    • Wash hands thoroughly after handling[3][4].

    • Use only in a well-ventilated area[5].

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place[2][4].

    • Store at 2-8°C under an inert atmosphere[2].

    • Keep away from heat, sparks, and open flames[3].

    • Incompatible materials to avoid include strong oxidizing agents, strong bases, and strong reducing agents[6].

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[3].

  • If on Skin: Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention[3][4].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention[3][4].

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. If respiratory symptoms develop, seek medical attention[3].

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry powder, carbon dioxide, foam, or water spray[4].

  • Hazardous Combustion Products: May produce carbon monoxide and other toxic fumes in a fire[3].

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear[3].

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation[3].

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains[3].

  • Methods for Cleaning Up: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all personnel handling this chemical are thoroughly trained in these procedures and have access to the necessary safety equipment. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

Synthesis of 2-Methoxy-6-methylbenzaldehyde from 2,3-dimethylanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-6-methylbenzaldehyde from 2,3-dimethylanisole. The document outlines a detailed experimental protocol for this conversion, presents key quantitative data in a structured format, and includes a visual representation of the reaction pathway. This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Reaction Overview

The synthesis of this compound from 2,3-dimethylanisole (also known as 1-methoxy-2,3-dimethylbenzene) involves the selective oxidation of one of the methyl groups to a formyl group. A common and effective method for this transformation utilizes a copper(II) sulfate-catalyzed oxidation with potassium peroxydisulfate in an aqueous acetonitrile solvent system.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from 2,3-dimethylanisole.

Materials:

  • 1-methoxy-2,3-dimethylbenzene (2,3-dimethylanisole)

  • Potassium peroxydisulfate (K₂S₂O₈)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a mixture of 1-methoxy-2,3-dimethylbenzene (15 g, 0.11 mol) in 750 mL of aqueous acetonitrile (in a 1:1 volume ratio), add potassium peroxydisulfate (89.31 g, 0.33 mol) and copper(II) sulfate pentahydrate (27.22 g, 0.11 mol).[1]

  • The reaction mixture is then stirred under reflux conditions.[1]

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed, which typically occurs within 15 minutes.[1]

  • Upon completion, the mixture is cooled to room temperature.[1]

  • The product is extracted with dichloromethane (2 x 225 mL).[1]

  • The combined organic layers are washed sequentially with water (2 x 100 mL) and saturated saline solution (100 mL).[1]

  • The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude product.[1]

  • Purification of the crude product is achieved by silica gel column chromatography using a 4/96 (v/v) mixture of ethyl acetate and hexane as the eluent.[1]

  • This process affords this compound as the final product.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis.

ParameterValue
Starting Material1-methoxy-2,3-dimethylbenzene (15 g, 0.11 mol)
Oxidizing AgentPotassium peroxydisulfate (89.31 g, 0.33 mol)
CatalystCopper(II) sulfate pentahydrate (27.22 g, 0.11 mol)
SolventAqueous Acetonitrile (750 mL, V/V = 1:1)
Reaction Time15 minutes
Reaction ConditionReflux
Product Yield7.32 g
Molar Yield44.2%
Purification MethodSilica Gel Column Chromatography
Eluent System4/96 (V/V) Ethyl Acetate/Hexane

Reaction Pathway and Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow.

Synthesis_Pathway Start 2,3-Dimethylanisole Product This compound Start->Product Oxidation Reagents K₂S₂O₈, CuSO₄·5H₂O Aqueous CH₃CN, Reflux Reagents->Start

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Mix 2,3-dimethylanisole, acetonitrile, and water B Add K₂S₂O₈ and CuSO₄·5H₂O A->B C Reflux for 15 minutes B->C D Cool to room temperature C->D E Extract with Dichloromethane D->E F Wash with H₂O and brine E->F G Dry with Na₂SO₄ F->G H Concentrate under reduced pressure G->H I Silica Gel Column Chromatography H->I J Elute with 4% Ethyl Acetate in Hexane I->J K K J->K Final Product

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization

The structure of the synthesized this compound can be confirmed by spectroscopic methods. The ¹H NMR spectrum in CDCl₃ shows characteristic peaks at δ 2.60 (3H, s), 3.90 (3H, s), 6.80 (2H, t), 7.40 (1H, t), and 10.65 (1H, s).[1]

References

Commercial Suppliers and Technical Applications of 2-Methoxy-6-methylbenzaldehyde: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-methylbenzaldehyde is an aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern, featuring both a methoxy and a methyl group ortho to the aldehyde, imparts specific reactivity and conformational properties that make it an attractive starting material for creating diverse molecular scaffolds. This guide provides an overview of commercial suppliers of this compound, its synthesis, and its potential applications in drug discovery, with a focus on anticancer and antimicrobial research. Detailed experimental protocols and relevant biological pathways are also presented to aid researchers in their drug development endeavors.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers.

SupplierProduct NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich SY3H5815F9B9-54884-55-8C9H10O2150.18
Fluorochem F22406495%54884-55-8C9H10O2150.17
ChemicalBook -97%-99%54884-55-8C9H10O2150.17
Adamas Reagent, Ltd. --54884-55-8C9H10O2150.17
Bide Pharmatech Ltd. --54884-55-8C9H10O2150.17

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of 1-methoxy-2,3-dimethylbenzene.[1]

Experimental Protocol: Synthesis

Materials:

  • 1-methoxy-2,3-dimethylbenzene

  • Potassium peroxydisulfate

  • Copper(II) sulfate pentahydrate

  • Acetonitrile

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel

Procedure:

  • To a solution of 1-methoxy-2,3-dimethylbenzene (15 g, 0.11 mol) in a 1:1 mixture of acetonitrile and water (750 mL), add potassium peroxydisulfate (89.31 g, 0.33 mol) and copper(II) sulfate pentahydrate (27.22 g, 0.11 mol).[1]

  • Stir the reaction mixture under reflux for 15 minutes, monitoring the consumption of the starting material by thin-layer chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with dichloromethane (2 x 225 mL).[1]

  • Combine the organic layers and wash sequentially with water (2 x 100 mL) and saturated saline solution (100 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by silica gel column chromatography using a 4:96 (v/v) mixture of ethyl acetate and hexane as the eluent to yield this compound.[1]

Characterization: The structure of the synthesized compound can be confirmed using spectroscopic methods such as 1H NMR. For this compound, the expected 1H NMR spectrum (in CDCl3) would show peaks at approximately δ 2.60 (s, 3H, CH3), 3.90 (s, 3H, OCH3), 6.80 (t, 2H, Ar-H), 7.40 (t, 1H, Ar-H), and 10.65 (s, 1H, CHO).[1]

Synthesis Workflow

G cluster_synthesis Synthesis of this compound Start Start Reaction Reflux 1-methoxy-2,3-dimethylbenzene with K2S2O8 and CuSO4*5H2O Start->Reaction 1. Reagents Workup Cool, extract with CH2Cl2, wash, and dry Reaction->Workup 2. Extraction Purification Silica gel column chromatography Workup->Purification 3. Purification Product This compound Purification->Product 4. Final Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Applications in Drug Discovery

While specific biological activity data for this compound derivatives are not extensively reported, the broader class of substituted benzaldehydes is a cornerstone in medicinal chemistry. Derivatives of structurally similar compounds have shown significant potential as anticancer and antimicrobial agents.

Anticancer Applications

Derivatives of methoxy- and benzyloxy-benzaldehydes have been investigated for their cytotoxic effects against various cancer cell lines.[2] These compounds can be synthetically modified to generate diverse libraries for screening. For instance, a study on benzyloxybenzaldehyde derivatives revealed significant activity against the HL-60 human leukemia cell line.[2] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[2]

Quantitative Anticancer Activity of Related Benzaldehyde Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-(benzyloxy)benzaldehydeHL-601-10[2]
2-(benzyloxy)-4-methoxybenzaldehydeHL-601-10[2]
2-(benzyloxy)-5-methoxybenzaldehydeHL-601-10[2]
2-[(3-methoxybenzyl)oxy]benzaldehydeHL-601-10[2]
Antimicrobial Applications

The benzaldehyde scaffold is also a key component in the synthesis of compounds with antimicrobial properties. Derivatives can be designed to target various microbial pathogens. For example, studies on 2-hydroxy-4-methoxybenzaldehyde have demonstrated its efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[3] The mechanism of action is believed to involve disruption of the bacterial cell membrane.[3]

Quantitative Antimicrobial Activity of a Related Benzaldehyde Derivative

CompoundMicroorganismMIC (µg/mL)Reference
2-hydroxy-4-methoxybenzaldehydeStaphylococcus aureus1024[3]

Potential Signaling Pathway Modulation

Derivatives of methoxy-substituted aromatic compounds have been shown to modulate key cellular signaling pathways implicated in cancer. A notable example is the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several types of cancer.[4][5] Synthetic compounds derived from 2-methoxybenzamide have been identified as potent inhibitors of the Smoothened (Smo) receptor, a critical component of the Hh pathway.[4][5]

Hypothesized Inhibition of the Hedgehog Signaling Pathway

G cluster_pathway Hedgehog Signaling Pathway Inhibition Hh_Ligand Hedgehog Ligand PTCH1 PTCH1 Hh_Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation Target_Genes Target Gene Expression GLI_A->Target_Genes Promotes Inhibitor 2-Methoxy-6-methyl- benzaldehyde Derivative Inhibitor->SMO Inhibits

Caption: A diagram illustrating the potential inhibition of the Hedgehog signaling pathway by a derivative of this compound.

Experimental Workflow for Biological Screening

For researchers interested in evaluating the biological activity of novel compounds derived from this compound, a general workflow for synthesis and screening is outlined below.

Workflow for Synthesis and Biological Screening

G cluster_workflow Synthesis and Screening Workflow Start Start Synthesis Synthesize Derivatives from This compound Start->Synthesis Purification Purify Compounds (e.g., Chromatography) Synthesis->Purification Characterization Characterize Structure (NMR, MS, etc.) Purification->Characterization Screening Biological Screening (e.g., Cytotoxicity Assay) Characterization->Screening Data_Analysis Analyze Data (e.g., IC50 Determination) Screening->Data_Analysis Lead_ID Lead Identification Data_Analysis->Lead_ID

Caption: A generalized workflow for the synthesis and biological evaluation of new chemical entities.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line of interest (e.g., HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a readily available and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. While direct biological data on its derivatives are limited, the proven anticancer and antimicrobial activities of structurally related benzaldehydes highlight the promise of this chemical scaffold. The experimental protocols and pathway information provided in this guide offer a foundation for researchers to explore the synthesis and biological evaluation of new derivatives, contributing to the advancement of drug discovery and development.

References

The Pharmacological Potential of 2-Methoxy-6-methylbenzaldehyde Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Methoxy-6-methylbenzaldehyde represent a promising class of compounds with a wide spectrum of potential biological activities. This technical guide provides an in-depth overview of the current research landscape, focusing on the potential anticancer, anti-inflammatory, antimicrobial, and antifungal properties of these molecules. Drawing upon data from structurally related benzaldehyde derivatives, this document presents a compilation of quantitative pharmacological data, detailed experimental protocols for key biological assays, and visualizations of underlying signaling pathways to facilitate further research and drug development in this area. The versatility of the this compound scaffold allows for a wide range of chemical modifications, leading to a diverse library of compounds with varied and potent biological activities.

Introduction

Benzaldehyde and its derivatives are naturally occurring and synthetic compounds that have garnered significant attention for their therapeutic potential.[1] The core benzaldehyde structure serves as a versatile scaffold for chemical modifications, enabling the development of a diverse range of compounds with various biological activities.[1] The introduction of methoxy and methyl groups at the 2 and 6 positions, respectively, can significantly influence the molecule's electronic and steric properties, potentially enhancing its interaction with biological targets. While direct research on this compound derivatives is emerging, the extensive studies on analogous compounds provide a strong foundation for predicting their biological activities. This guide explores the key therapeutic areas where these derivatives are expected to show significant promise.

Potential Anticancer Activity

Numerous benzaldehyde derivatives have demonstrated potent anticancer activity against various cancer cell lines.[2][3] The primary mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the disruption of key signaling pathways integral to cancer progression.[2]

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activity of various benzaldehyde derivatives against different cancer cell lines, providing an indication of the potential potency of this compound derivatives.

Compound/DerivativeCell LineAssayActivity MetricValueReference
2-(benzyloxy)benzaldehydeHL-60IC50Significant at 1-10 µM[2]
2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60IC50Most potent in series[2]
MMZ-45AABxPC-3CytotoxicityIC5013.26 µM (72h)[4]
MMZ-140CHT-29CytotoxicityIC5011.55 µM (72h)[4]
MPOBAHCT-116AnticancerIC5024.95 µM[5]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][6]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HL-60, MCF-7) in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[1][6]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Add 100 µL of lysis buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals and incubate overnight at 37°C.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow start Seed Cells in 96-well plate treatment Add this compound derivatives start->treatment Adherence incubation Incubate for 24-72h treatment->incubation add_mtt Add MTT solution incubation->add_mtt incubation2 Incubate for 4h add_mtt->incubation2 add_lysis Add Lysis Buffer incubation2->add_lysis incubation3 Incubate overnight add_lysis->incubation3 read Measure Absorbance at 570nm incubation3->read analysis Calculate IC50 read->analysis

Workflow for the MTT Cell Viability Assay.

Potential Anti-inflammatory Activity

Benzaldehyde derivatives have been shown to possess anti-inflammatory properties by modulating key signaling pathways.[7][8][9] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2), and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9]

Signaling Pathways in Inflammation

The anti-inflammatory effects of benzaldehyde derivatives are often mediated through the suppression of the NF-κB and MAPK signaling pathways.[7][9]

Inflammatory_Signaling_Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 TLR4->p38 ERK ERK1/2 TLR4->ERK JNK JNK TLR4->JNK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->inflammatory_genes activates transcription mediators Inflammatory Mediators (NO, PGE2) inflammatory_genes->mediators derivative This compound derivative derivative->IKK inhibits derivative->p38 inhibits derivative->ERK inhibits derivative->JNK inhibits

Inhibition of NF-κB and MAPK pathways.
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator.[1]

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.[1]

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[1]

  • Supernatant Collection: Collect the cell culture supernatant.[1]

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent.[1]

  • Incubation: Incubate for 10 minutes at room temperature.[1]

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO concentration.

Potential Antimicrobial and Antifungal Activity

Benzaldehyde derivatives have demonstrated broad-spectrum antimicrobial and antifungal activities.[10] Their mechanism of action often involves the disruption of microbial cell membranes.[10]

Quantitative Antimicrobial and Antifungal Data

The following table summarizes the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of various benzaldehyde derivatives against different microorganisms.

Compound/DerivativeTest OrganismMIC (mg/mL)MFC (mg/mL)Reference
2,4,6-TrimethoxybenzaldehydeCandida albicans ATCC 900280.250.5[10]
2,4,5-TrimethoxybenzaldehydeCandida albicans ATCC 9002818[10]
3,4,5-TrimethoxybenzaldehydeEscherichia coli21 mm zone of inhibition at 1 mg/mL-[10]
2-hydroxy-4-methoxybenzaldehydeStaphylococcus aureus1024 µg/mL2xMIC[11]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][10]

Procedure:

  • Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[6]

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).[6]

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.[6]

  • Controls: Include positive (medium + inoculum) and negative (medium only) control wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[6]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[6]

Broth_Microdilution_Workflow start Prepare serial dilutions of test compound in 96-well plate add_inoculum Add inoculum to each well start->add_inoculum inoculum Prepare standardized microbial inoculum inoculum->add_inoculum controls Include positive and negative controls add_inoculum->controls incubation Incubate plates (37°C for bacteria, 35°C for fungi) controls->incubation read Visually inspect for microbial growth incubation->read mic Determine MIC read->mic

Workflow for MIC determination by broth microdilution.

Synthesis of this compound Derivatives

The versatile structure of this compound allows for the synthesis of a wide range of derivatives. Common synthetic routes for related benzaldehydes, such as Williamson ether synthesis and Schiff base formation, can be adapted.

General Synthesis of Schiff Bases

Schiff base formation is a straightforward method to create a diverse library of derivatives through the condensation reaction with various primary amines.[6]

Procedure:

  • Dissolution: Dissolve one molar equivalent of this compound in absolute ethanol.[6]

  • Amine Addition: Add one molar equivalent of the desired primary amine.[6]

  • Catalysis: Add a few drops of glacial acetic acid as a catalyst.[6]

  • Reflux: Heat the mixture under reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).[6]

  • Isolation and Purification: Cool the reaction mixture, filter the precipitated solid, wash with cold ethanol, and recrystallize from a suitable solvent.[6]

Conclusion and Future Directions

The available literature on structurally similar benzaldehyde derivatives strongly suggests that derivatives of this compound are promising candidates for further investigation as potential therapeutic agents. Their anticipated anticancer, anti-inflammatory, and antimicrobial properties warrant a systematic exploration through synthesis and rigorous biological evaluation. Future research should focus on synthesizing a library of these derivatives and screening them against a panel of cancer cell lines, microbial strains, and in inflammatory assay models. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for their biological activity and in optimizing lead compounds for drug development.

References

2-Methoxy-6-methylbenzaldehyde: A Review of Synthetic Methods and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific literature concerning 2-Methoxy-6-methylbenzaldehyde. While research directly detailing the applications of this specific molecule is limited, this document outlines its synthesis and explores the established applications of structurally similar compounds, offering insights into its potential utility in chemical synthesis, pharmacology, and materials science.

Synthesis of this compound

A general procedure for the synthesis of this compound has been reported, starting from 1-methoxy-2,3-dimethylbenzene. The process involves an oxidation reaction followed by purification.

Experimental Protocol: Synthesis from 1-methoxy-2,3-dimethylbenzene[1]

Materials:

  • 1-methoxy-2,3-dimethylbenzene

  • Potassium peroxydisulfate

  • Copper(II) sulfate pentahydrate

  • Aqueous acetonitrile (1:1 v/v)

  • Dichloromethane

  • Water

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Silica gel

  • Ethyl acetate

  • Hexane

Procedure:

  • To a mixture of 1-methoxy-2,3-dimethylbenzene (15 g, 0.11 mol) in 750 mL of aqueous acetonitrile (1:1 v/v), add potassium peroxydisulfate (89.31 g, 0.33 mol) and copper(II) sulfate pentahydrate (27.22 g, 0.11 mol).

  • Stir the reaction mixture under reflux conditions for 15 minutes, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Extract the product with dichloromethane (2 x 225 mL).

  • Combine the organic layers and wash sequentially with water (2 x 100 mL) and saturated saline (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a 4:96 (v/v) mixture of ethyl acetate and hexane as the eluent.

  • The final product, this compound, is obtained with a reported yield of 44.2% (7.32 g).[1]

Characterization Data:

  • ¹H NMR (300 MHz, CDCl₃): δ 2.60 (3H, s), 3.90 (3H, s), 6.80 (2H, t), 7.40 (1H, t), 10.65 (1H, s).[1]

Potential Applications Based on Structurally Related Compounds

While specific applications for this compound are not extensively documented in the reviewed literature, the reactivity of the aldehyde and the electronic effects of the methoxy and methyl substituents suggest its potential as a valuable building block in various fields. The following sections detail the established applications of analogous substituted benzaldehydes, providing a framework for potential future research into this compound.

Pharmaceutical Synthesis and Bioactive Molecules

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds.

The aldehyde functional group is a versatile handle for the construction of heterocyclic scaffolds, which are prevalent in medicinal chemistry. For instance, 2-methylbenzaldehyde is utilized in the synthesis of quinazolinone derivatives, a class of compounds with a broad spectrum of biological activities.

Experimental Workflow: Synthesis of Quinazolinone Derivatives

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product 2_aminobenzamide 2-Aminobenzamide ethanol Absolute Ethanol 2_aminobenzamide->ethanol 2_methylbenzaldehyde 2-Methylbenzaldehyde 2_methylbenzaldehyde->ethanol acetic_acid Glacial Acetic Acid (cat.) ethanol->acetic_acid reflux Reflux (4-6 h) acetic_acid->reflux cool Cool to RT reflux->cool precipitate Precipitate in Ice Water cool->precipitate neutralize Neutralize (NaHCO3) precipitate->neutralize filter Vacuum Filtration neutralize->filter wash Wash with Water filter->wash recrystallize Recrystallize (Ethanol) wash->recrystallize dry Dry under Vacuum recrystallize->dry quinazolinone 2-(2-Methylphenyl)- quinazolin-4(3H)-one dry->quinazolinone G Benzaldehyde_Derivative Substituted Benzaldehyde Derivative Cell_Membrane Bacterial Cell Membrane Benzaldehyde_Derivative->Cell_Membrane Interaction Permeability_Increase Increased Membrane Permeability Cell_Membrane->Permeability_Increase Disruption Ion_Leakage Leakage of Intracellular Ions Permeability_Increase->Ion_Leakage Macromolecule_Leakage Leakage of Macromolecules (e.g., DNA, RNA, proteins) Permeability_Increase->Macromolecule_Leakage Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death Macromolecule_Leakage->Cell_Death

References

An In-depth Technical Guide to 2-Methoxy-6-methylbenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-6-methylbenzaldehyde, a substituted aromatic aldehyde, serves as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed exploration of its synthetic methodologies, and a discussion of its potential applications, particularly in the realm of medicinal chemistry and drug discovery. While the direct biological activity of this compound is not extensively documented, its structural motifs are of interest in the design of novel therapeutic agents. This document aims to be a valuable resource for researchers utilizing this compound as a building block in the synthesis of complex organic molecules.

Introduction

Substituted benzaldehydes are a critical class of organic compounds, widely employed as precursors in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The specific substitution pattern of a methoxy group at the 2-position and a methyl group at the 6-position in this compound (IUPAC name: this compound; CAS No. 54884-55-8) imparts unique reactivity and steric hindrance, making it a valuable synthon for targeted molecular construction. This guide delves into the known synthesis routes, detailed experimental protocols, and the potential utility of this compound in research and development.

Physicochemical Properties

This compound is an off-white to yellow solid or semi-solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₂[2]
Molecular Weight 150.17 g/mol [2]
CAS Number 54884-55-8[2]
IUPAC Name This compound[2]
Melting Point 40-41 °C[3]
Boiling Point 256 °C[3]
Density 1.062 g/cm³[3]
Appearance Off-white to yellow solid or semi-solid[1]
Solubility Soluble in organic solvents such as ethanol, ether, and chloroform.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, primarily involving the oxidation of a corresponding methyl group or the formylation of a substituted anisole. Below are detailed protocols for key synthetic routes.

Oxidation of 1-Methoxy-2,3-dimethylbenzene

One of the most direct methods for the preparation of this compound is the selective oxidation of the methyl group at the 2-position of 1-methoxy-2,3-dimethylbenzene.

Reaction Scheme:

G reactant 1-Methoxy-2,3-dimethylbenzene reagents K₂S₂O₈, CuSO₄·5H₂O CH₃CN/H₂O, Reflux reactant->reagents product This compound reagents->product G cluster_synthesis Synthesis cluster_screening Biological Screening Start 2-Methoxy-6- methylbenzaldehyde Reaction Reaction with Amine/Ketone Start->Reaction Derivative Schiff Base/ Chalcone Derivative Reaction->Derivative Purification Purification & Characterization Derivative->Purification InVitro In vitro Assays (e.g., MTT, MIC) Purification->InVitro Data Data Analysis (IC₅₀/MIC determination) InVitro->Data

References

An In-depth Technical Guide to the Stability and Storage of 2-Methoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxy-6-methylbenzaldehyde. The information is intended to assist researchers, scientists, and professionals in drug development in ensuring the integrity and purity of this compound for their work.

Compound Stability Profile

This compound is an aromatic aldehyde that, like many aldehydes, is susceptible to degradation through several pathways. Its stability is influenced by environmental factors such as temperature, light, and the presence of oxygen and other reactive species.

Potential Degradation Pathways:

The primary degradation pathways for aromatic aldehydes like this compound include:

  • Oxidation: The aldehyde functional group is prone to oxidation, which can convert it to the corresponding carboxylic acid (2-Methoxy-6-methylbenzoic acid). This process can be accelerated by exposure to air (oxygen), elevated temperatures, and light.

  • Polymerization: Aldehydes can undergo polymerization to form trimers or other oligomeric species. This is often catalyzed by the presence of acidic or basic impurities. While some aliphatic aldehydes are known to polymerize more rapidly at low temperatures, this is less common for aromatic aldehydes.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

Understanding these potential degradation pathways is crucial for establishing appropriate storage and handling procedures to maintain the compound's purity and stability over time.

Recommended Storage Conditions

To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended. These are based on information from safety data sheets and general chemical handling guidelines.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rates of oxidation and other potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes exposure to oxygen, thereby inhibiting oxidative degradation. The compound is known to be air-sensitive.
Container Tightly sealed, airtight amber glass bottlePrevents exposure to air and moisture. Amber glass protects the compound from light-induced degradation.
Light Exposure Store in the darkPrevents photolytic degradation.
Incompatible Materials Strong oxidizing agents, strong bases, acidsTo prevent chemical reactions that would degrade the compound.

Experimental Protocols for Stability Assessment

3.1. Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique for these studies. The method should be capable of separating the intact this compound from all potential degradation products.

Table 2: Exemplary HPLC Method Parameters

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

3.2. Forced Degradation Protocols

A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile) should be prepared for the following stress conditions.

Table 3: Forced Degradation Experimental Protocols

Stress ConditionProtocol
Acid Hydrolysis 1. To 1 mL of the stock solution, add 1 mL of 1 M HCl. 2. Incubate the solution at 60°C. 3. Withdraw aliquots at 2, 6, 12, and 24 hours. 4. Neutralize the aliquots with 1 M NaOH before HPLC analysis.
Base Hydrolysis 1. To 1 mL of the stock solution, add 1 mL of 1 M NaOH. 2. Incubate the solution at 60°C. 3. Withdraw aliquots at 2, 6, 12, and 24 hours. 4. Neutralize the aliquots with 1 M HCl before HPLC analysis.
Oxidative Degradation 1. To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. 2. Keep the solution at room temperature. 3. Withdraw aliquots at 2, 6, 12, and 24 hours for HPLC analysis.
Thermal Degradation 1. Place a solid sample of the compound in a 60°C oven. 2. Withdraw samples at 1, 5, and 10 days. 3. Prepare solutions of the withdrawn samples for HPLC analysis.
Photostability 1. Expose a solution of the compound in a quartz cuvette to a calibrated light source (ICH Q1B option 1 or 2). 2. Simultaneously, keep a control sample protected from light at the same temperature. 3. Withdraw aliquots from both samples at appropriate time points for HPLC analysis.

Visualizing Stability Relationships

The following diagrams illustrate the key relationships in maintaining the stability of this compound.

G cluster_storage Optimal Storage Conditions cluster_degradation Degradation Pathways Temp Temperature (2-8°C) Stability Compound Stability Temp->Stability Inhibits Atmosphere Inert Atmosphere (Nitrogen/Argon) Atmosphere->Stability Inhibits Container Airtight, Amber Container Container->Stability Inhibits Light Store in Dark Light->Stability Inhibits Oxidation Oxidation (to Carboxylic Acid) Polymerization Polymerization (to Trimers) Photodegradation Photodegradation Stability->Oxidation Prevents Stability->Polymerization Prevents Stability->Photodegradation Prevents

Caption: Relationship between storage conditions and compound stability.

G cluster_protocol Forced Degradation Study Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Intervals stress->sampling analysis HPLC Analysis sampling->analysis end Assess Degradation & Identify Products analysis->end

Caption: Workflow for a forced degradation stability study.

By adhering to the recommended storage conditions and understanding the potential degradation pathways, researchers can ensure the quality and reliability of this compound in their scientific endeavors. For critical applications, it is advisable to perform stability studies under the specific conditions of use.

A Guide to the Theoretical Investigation of 2-Methoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the standard computational methodologies employed for the theoretical analysis of 2-Methoxy-6-methylbenzaldehyde. While direct, extensive computational studies on this specific molecule are not prevalent in existing literature, this document outlines a robust theoretical framework based on established practices for analogous compounds, such as substituted benzaldehydes. This guide is intended for researchers, chemists, and drug development professionals, detailing the application of Density Functional Theory (DFT) to elucidate the molecule's structural, vibrational, and electronic properties. All data presented herein is illustrative and synthesized from studies on structurally related molecules to provide a representative analysis.

Introduction

This compound is an aromatic organic compound featuring a benzene ring substituted with a methoxy group (-OCH₃), a methyl group (-CH₃), and a formyl group (-CHO). As a substituted benzaldehyde, it serves as a valuable building block in organic synthesis. Understanding its molecular geometry, conformational stability, vibrational characteristics, and electronic behavior is crucial for predicting its reactivity, intermolecular interactions, and potential applications in materials science and drug design.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating molecular properties with high accuracy.[1][2] This guide details the computational protocols for a thorough analysis of this compound, covering geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and the prediction of Non-Linear Optical (NLO) properties.

Computational Methodology (Experimental Protocols)

The protocols described are based on methodologies widely applied to similar aromatic aldehydes, ensuring a high degree of confidence in the expected results.[1][3]

2.1 Software and Theoretical Model

All quantum chemical calculations would be performed using the Gaussian 09 software package. The molecular properties are determined using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional, Lee-Yang-Parr correlation functional (B3LYP).[4] The 6-311++G(d,p) basis set, which includes diffuse and polarization functions for both heavy and hydrogen atoms, is selected to provide a balanced and accurate description of the molecule's electronic structure.

2.2 Geometry Optimization

The initial molecular structure of this compound is drawn using GaussView. A full geometry optimization is then performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. The optimization process continues until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface. The convergence criteria are set to the default values within the Gaussian software.

2.3 Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same B3LYP/6-311++G(d,p) level of theory. This analysis serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to calculate the harmonic vibrational frequencies. The resulting frequencies are used to predict the FT-IR and FT-Raman spectra. Theoretical wavenumbers are typically scaled by an appropriate factor (e.g., 0.967) to correct for anharmonicity and the approximations inherent in the theoretical model. Vibrational mode assignments are made using Potential Energy Distribution (PED) analysis with the VEDA 4 program.[5]

2.4 Electronic Property Analysis

The optimized molecular structure is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is then calculated, which is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

2.5 NBO and NLO Calculations

Natural Bond Orbital (NBO) analysis is conducted to study intramolecular interactions, charge delocalization, and hyperconjugative effects. This provides insight into the stability of the molecule arising from electron density transfers between filled and unfilled orbitals.

The Non-Linear Optical (NLO) properties, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), are also calculated at the B3LYP/6-311++G(d,p) level. These properties are essential for identifying potential applications in optoelectronic devices.

Visualizations: Workflows and Structures

The following diagrams illustrate the computational workflow and the molecular structure of the target compound.

G cluster_input Input cluster_dft DFT Calculation Engine (Gaussian) cluster_output Analysis & Output mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, NBO, NLO) geom_opt->elec_prop opt_geom Optimized Geometry geom_opt->opt_geom vib_spectra Vibrational Spectra (FT-IR, FT-Raman) freq_calc->vib_spectra reactivity Chemical Reactivity (HOMO-LUMO Gap) elec_prop->reactivity nlo_prop NLO Properties (μ, α, β) elec_prop->nlo_prop

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Methoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methoxy-6-methylbenzaldehyde is a valuable aromatic aldehyde that serves as a versatile starting material for the synthesis of a variety of organic molecules.[1][2] Its structure, featuring methoxy and methyl groups ortho to the aldehyde functionality, presents unique steric and electronic properties that influence its reactivity. This steric hindrance can be a critical factor in reaction design, often requiring optimized conditions to achieve desired outcomes, similar to the well-documented reactivity of analogs like 2,6-dimethoxybenzaldehyde.[3][4][5]

These application notes provide detailed protocols for two fundamental transformations of this compound: the Claisen-Schmidt condensation to form chalcone derivatives and the Wittig reaction for alkene synthesis. These derivatives, particularly chalcones, are of significant interest in medicinal chemistry due to their wide array of pharmacological activities, including anticancer and anti-inflammatory properties.[6][7][8]

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable base-catalyzed reaction for synthesizing chalcones, which are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[6][9] This reaction involves the condensation of this compound with various substituted acetophenones.

Data Presentation: Reaction Parameters for Chalcone Synthesis

The following table summarizes generalized reaction conditions and expected yields for the synthesis of chalcones from this compound and representative acetophenones. Yields are estimated based on similar reactions and may vary depending on the specific substrate and precise conditions.[6][7]

Product NameAcetophenone ReactantCatalyst (Base)SolventReaction Time (h)Temperature (°C)Expected Yield (%)
(E)-1-Phenyl-3-(2-methoxy-6-methylphenyl)prop-2-en-1-oneAcetophenoneNaOH or KOHEthanol4 - 24Room Temp70 - 85
(E)-1-(4-Hydroxyphenyl)-3-(2-methoxy-6-methylphenyl)prop-2-en-1-one4-HydroxyacetophenoneNaOH or KOHEthanol6 - 24Room Temp65 - 80
(E)-1-(4-Chlorophenyl)-3-(2-methoxy-6-methylphenyl)prop-2-en-1-one4-ChloroacetophenoneNaOH or KOHEthanol4 - 18Room Temp75 - 90
(E)-1-(4-Nitrophenyl)-3-(2-methoxy-6-methylphenyl)prop-2-en-1-one4-NitroacetophenoneNaOH or KOHEthanol4 - 12Room Temp80 - 95
Experimental Protocol: General Procedure for Chalcone Synthesis

This protocol describes a general method for the base-catalyzed condensation of this compound with a substituted acetophenone.[6][7][10]

Materials:

  • This compound (1.0 equivalent)

  • Substituted Acetophenone (1.0 equivalent)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (or Methanol)

  • Dilute Hydrochloric Acid (HCl)

  • Distilled Water

  • Magnetic stirrer, Round-bottom flask, Büchner funnel, Ice bath

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the selected substituted acetophenone (1.0 eq.) in ethanol.

  • Reaction Initiation: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (e.g., 40-50% w/v) dropwise.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). Reaction times may vary from 4 to 24 hours.

  • Product Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization: Acidify the mixture by slowly adding dilute HCl until the pH is neutral. This will cause the chalcone product to precipitate.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove inorganic impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Visualization of Claisen-Schmidt Condensation

Claisen_Schmidt_Condensation cluster_process Process R1 This compound P1 Base Catalyst (NaOH / KOH) Ethanol, RT R1->P1 R2 Acetophenone Derivative R2->P1 Prod1 Chalcone Derivative P1->Prod1 Prod2 H₂O P1->Prod2

Caption: Reaction scheme for the synthesis of chalcones.

Synthesis of Alkene Derivatives via Wittig Reaction

The Wittig reaction is a highly effective method for synthesizing alkenes by reacting a carbonyl compound with a phosphorus ylide (Wittig reagent).[3][11] This reaction is particularly useful for forming a C=C double bond with high regioselectivity. The steric hindrance from the ortho substituents on this compound can influence the reaction rate and stereoselectivity, making procedural control important.[3]

Data Presentation: Parameters for Wittig Reaction

This table outlines representative conditions for the Wittig reaction. The stereochemical outcome (E/Z ratio) is highly dependent on the stability of the ylide used; stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[3][12]

Ylide TypePhosphonium Salt PrecursorBaseSolventTemperature (°C)Expected Product Type
Non-stabilizedMethyltriphenylphosphonium bromiden-BuLi, NaHTHF0 to Room Temp(Z)-alkene favored
Non-stabilizedBenzyltriphenylphosphonium chloriden-BuLiTHF0 to Room Temp(Z)-alkene favored
Stabilized(Carbethoxymethyl)triphenylphosphonium bromideNaOEt, K₂CO₃EthanolRoom Temp to Reflux(E)-alkene favored
HWE VariantTriethyl phosphonoacetateNaHTHFRoom TempHigh (E)-selectivity
Experimental Protocol: General Procedure for Wittig Reaction (Non-stabilized Ylide)

This protocol details the synthesis of an alkene derivative from this compound using a non-stabilized ylide, which typically favors the Z-isomer.[3][13]

Materials:

  • Triphenylphosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Strong base (e.g., n-Butyllithium (n-BuLi)) (1.1 equivalents)

  • This compound (1.0 equivalent)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Ylide Preparation: a. To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1 eq.). b. Add anhydrous THF and stir to suspend the salt. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add n-BuLi (1.1 eq.) dropwise. A distinct color change (e.g., deep red or orange) indicates the formation of the ylide. e. Stir the mixture at 0 °C for 30-60 minutes.

  • Wittig Reaction: a. In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF. b. Slowly add the aldehyde solution to the ylide solution at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Extraction: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: a. Filter off the drying agent and concentrate the organic phase under reduced pressure. b. The crude product, containing the desired alkene and triphenylphosphine oxide byproduct, can be purified by flash column chromatography on silica gel.

Visualization of Experimental Workflow

Wittig_Workflow cluster_ylide 1. Ylide Preparation cluster_reaction 2. Wittig Reaction cluster_workup 3. Work-up & Purification y1 Add phosphonium salt to anhydrous THF y2 Cool to 0 °C y1->y2 y3 Add n-BuLi dropwise y2->y3 y4 Stir for 1 hour at 0 °C y3->y4 r2 Add aldehyde solution to ylide solution y4->r2 r1 Dissolve aldehyde in anhydrous THF r1->r2 r3 Stir for 2-4 hours at room temperature r2->r3 w1 Quench with NH₄Cl (aq) r3->w1 w2 Extract with Et₂O or EtOAc w1->w2 w3 Dry organic layer (MgSO₄) w2->w3 w4 Concentrate under reduced pressure w3->w4 w5 Purify by flash column chromatography w4->w5

Caption: Step-by-step workflow for the Wittig reaction.

Biological Relevance and Signaling Pathways

Derivatives synthesized from this compound, such as chalcones, are being investigated for various therapeutic applications. Many chalcones exhibit potent anticancer activity by inducing apoptosis (programmed cell death) in cancer cells.[6][7] One of the key mechanisms involves the modulation of critical cell survival pathways, such as the PI3K/AKT signaling pathway, which is often dysregulated in cancer.[6]

Visualization of a Potential Target Pathway

PI3K_AKT_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Survival Cell Survival & Proliferation AKT->Survival Promotes Chalcone Chalcone Derivative Chalcone->AKT Inhibits

Caption: Chalcones can inhibit the PI3K/AKT survival pathway.

References

Application Notes and Protocols: Aldol Condensation Reactions Involving 2-Methoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of chalcones via Aldol condensation, specifically focusing on reactions involving 2-Methoxy-6-methylbenzaldehyde. The protocols detailed below are based on the well-established Claisen-Schmidt condensation, a reliable method for the synthesis of α,β-unsaturated ketones.[1][2] Chalcones, which are precursors to flavonoids, are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]

Data Presentation: Reaction Parameters for Chalcone Synthesis

The following table summarizes typical reaction conditions and reported yields for the Claisen-Schmidt condensation of various substituted benzaldehydes with acetophenones. This data provides a reference for the expected outcomes when using this compound.

Benzaldehyde DerivativeKetone DerivativeCatalystSolventReaction TimeTemperatureYield (%)
2,5-dimethoxybenzaldehydeAcetoneNaOHEthanol2 hoursReflux82
BenzaldehydeAcetoneNaOH (20%)95% Ethanol15 minRoom Temp.-
Substituted BenzaldehydesSubstituted AcetophenonesKOH (60% aq.)Ethanol2-3 hoursRoom Temp.50-90
4-hydroxy-3-methoxybenzaldehydeAcetophenoneAcidMethanol---
BenzaldehydeAcetophenoneNaOHEthanol15 minRoom Temp.-

Experimental Protocols

The following protocols describe the synthesis of chalcones from this compound and a substituted acetophenone using a base-catalyzed Claisen-Schmidt condensation reaction.

Protocol 1: Conventional Synthesis in Ethanol

This protocol details a standard and widely employed method for chalcone synthesis.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone, 4'-chloroacetophenone)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired substituted acetophenone in a minimal amount of ethanol.

  • Reaction Initiation: While stirring the solution at room temperature, slowly add a 40-60% aqueous solution of NaOH or KOH dropwise. A change in color of the reaction mixture is typically observed.

  • Reaction Monitoring: Continue stirring the mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: Upon completion of the reaction, pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization: Acidify the mixture by the slow addition of dilute hydrochloric acid until a neutral pH is reached. This will cause the chalcone product to precipitate.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Protocol 2: Solvent-Free Synthesis via Grinding

This environmentally friendly approach minimizes the use of organic solvents and can lead to shorter reaction times.

Materials:

  • This compound

  • Substituted acetophenone

  • Solid NaOH or KOH

  • Mortar and pestle

  • Dilute HCl

  • Cold distilled water

Procedure:

  • Reactant Grinding: In a mortar, combine equimolar amounts of this compound, the substituted acetophenone, and powdered NaOH or KOH.

  • Reaction: Grind the mixture vigorously with the pestle for 5-15 minutes. The mixture will typically form a paste and may solidify.

  • Workup: Add cold water to the mortar and continue to grind to break up the solid.

  • Isolation and Purification: Transfer the mixture to a beaker, acidify with dilute HCl, and collect the precipitated product by vacuum filtration. Wash the solid with cold water and recrystallize from a suitable solvent if necessary.

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of chalcones via the Claisen-Schmidt condensation.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_aldehyde This compound dissolve Dissolve in Ethanol prep_aldehyde->dissolve prep_ketone Substituted Acetophenone prep_ketone->dissolve add_base Add aq. NaOH/KOH dissolve->add_base stir Stir at Room Temp (4-24h) add_base->stir monitor Monitor by TLC stir->monitor precipitate Pour into Ice/Water monitor->precipitate Reaction Complete neutralize Neutralize with dil. HCl precipitate->neutralize filter Vacuum Filtration neutralize->filter recrystallize Recrystallize from Ethanol filter->recrystallize characterize Characterization (NMR, IR, MS) recrystallize->characterize

Caption: General experimental workflow for chalcone synthesis.

Signaling Pathway: Chalcone-Induced Apoptosis

Chalcones have been reported to induce apoptosis in cancer cells through various signaling pathways. The diagram below illustrates a simplified, representative pathway of apoptosis that can be influenced by chalcone derivatives.[3][6]

G Chalcone Chalcone Derivative Cell Cancer Cell Chalcone->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified pathway of chalcone-induced apoptosis.

References

Application Notes and Protocols for 2-Methoxy-6-methylbenzaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note 1: Synthesis of 2-Methoxy-6-methylbenzaldehyde

This compound can be synthesized via the regiospecific oxidation of 2,3-dimethylanisole. This method provides a reliable route to obtaining the target aldehyde, which can then be utilized in further synthetic steps.

Experimental Protocol: Regiospecific Oxidation of 2,3-Dimethylanisole

This protocol is adapted from established laboratory procedures for the preparation of this compound.

Materials:

  • 2,3-Dimethylanisole

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Potassium peroxydisulfate (K₂S₂O₈)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ethyl acetate

  • Methylene chloride

  • Sodium sulfate (Na₂SO₄)

  • Silica gel

  • Concentrated Hydrochloric acid (HCl)

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stir bar and stirrer/hotplate

  • Reflux condenser

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2,3-dimethylanisole (2.0 g), copper(II) sulfate pentahydrate (3.7 g), and potassium peroxydisulfate (12.4 g).

  • Solvent Addition: Add 100 mL of a 1:1 (v/v) solution of acetonitrile and water to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 30 minutes. Monitor the reaction progress using TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a 250 mL separatory funnel.

  • Extraction: Extract the aqueous layer with three 15 mL portions of methylene chloride.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification: Pack a chromatography column with silica gel in methylene chloride. Filter the dried organic extract and purify by column chromatography.

  • Solvent Removal: Remove the solvent from the purified fractions using a rotary evaporator to yield this compound as an oily yellow product.

Data Presentation: Synthesis of this compound
ParameterValue
Starting Material 2,3-Dimethylanisole
Key Reagents CuSO₄·5H₂O, K₂S₂O₈
Solvent 1:1 Acetonitrile:Water
Reaction Time 30 minutes at reflux
Product This compound
Physical Form Oily yellow product

Visualization: Synthesis Workflow

G start Start: 2,3-Dimethylanisole reagents Add CuSO4.5H2O, K2S2O8 and 1:1 Acetonitrile:Water start->reagents reflux Reflux for 30 minutes reagents->reflux workup Cool and perform aqueous work-up reflux->workup extraction Extract with Methylene Chloride (3x) workup->extraction drying Dry organic layers with Na2SO4 extraction->drying purification Purify by Silica Gel Column Chromatography drying->purification end_product Final Product: This compound purification->end_product

Synthesis of this compound.

Application Note 2: Potential Pharmaceutical Applications

While specific examples are not prevalent in the literature, the chemical structure of this compound, featuring a reactive aldehyde group, makes it a suitable precursor for various heterocyclic compounds with known biological activities.

Potential Synthesis of Quinoline Derivatives

The Döbner-von Miller reaction is a classic method for synthesizing quinolines, which are a common scaffold in many pharmaceutical agents. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, which can be formed in situ from an aldehyde. This compound could potentially be used in a modified Beyer method to produce substituted quinolines.

Visualization: Hypothetical Quinoline Synthesis

G start This compound carbonyl α,β-Unsaturated Carbonyl (formed in situ) start->carbonyl aniline Aniline Derivative cyclization Acid-catalyzed Cyclization & Dehydration aniline->cyclization carbonyl->cyclization oxidation Oxidation cyclization->oxidation quinoline Substituted Quinoline Scaffold oxidation->quinoline

Potential Döbner-von Miller reaction pathway.
Potential Synthesis of Schiff Base Derivatives

The condensation of an aldehyde with a primary amine forms a Schiff base (imine). Schiff bases are important intermediates in the synthesis of various bioactive molecules and are themselves investigated for a range of pharmacological activities, including antimicrobial and anticancer properties.

Visualization: Schiff Base Formation

G aldehyde This compound condensation Condensation Reaction (Acid or Base catalyzed) aldehyde->condensation amine Primary Amine (e.g., substituted aniline) amine->condensation schiff_base Schiff Base (Imine) Derivative condensation->schiff_base bioactive Potential Bioactive Molecules schiff_base->bioactive

General scheme for Schiff base synthesis.

Disclaimer: The potential pharmaceutical applications described are based on the known reactivity of similar chemical structures. Specific experimental conditions and outcomes would require dedicated research and development.

2-Methoxy-6-methylbenzaldehyde: A Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxy-6-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a methoxy and a methyl group ortho to the aldehyde functionality, imparts specific reactivity and steric properties that can be strategically exploited in the synthesis of complex organic molecules, including heterocyclic scaffolds and potential pharmaceutical intermediates. The presence of the aldehyde group provides a handle for a variety of transformations such as nucleophilic additions, condensations, and oxidations, while the methoxy and methyl groups influence the electronic nature and steric accessibility of the reactive sites. This document provides an overview of its applications, detailed experimental protocols for key reactions, and a summary of relevant quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 54884-55-8[1]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Appearance Off-white to yellow solid (<40°C), Liquid (>41°C)
Melting Point 40-41 °C
Boiling Point 256 °C
Density 1.062 g/cm³

Applications in Organic Synthesis

This compound is a versatile reagent in the synthesis of a variety of organic compounds. Its utility is particularly pronounced in the construction of heterocyclic systems and in carbon-carbon bond-forming reactions.

Heterocycle Synthesis

Substituted benzaldehydes are crucial starting materials for the synthesis of a wide array of bioactive heterocycles.[2] While direct examples with this compound are not extensively documented in publicly available literature, its structural similarity to other substituted benzaldehydes, such as 2,6-dimethoxybenzaldehyde, suggests its applicability in the synthesis of flavonoids, dihydropyridines, and dihydropyrimidinones.[2] These classes of compounds are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2]

Carbon-Carbon Bond Formation

This compound can participate in various classic carbon-carbon bond-forming reactions, including the Wittig reaction and Knoevenagel condensation. However, the presence of two ortho substituents creates significant steric hindrance around the aldehyde group, which can reduce its reactivity compared to less substituted benzaldehydes.[3] This steric hindrance can necessitate more forcing reaction conditions or lead to lower yields.

Experimental Protocols

The following are representative protocols for key reactions involving this compound and structurally similar compounds. These protocols are based on established procedures and may require optimization for specific substrates and scales.

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of 1-methoxy-2,3-dimethylbenzene.

Reaction Scheme:

G cluster_reagents reactant 1-methoxy-2,3-dimethylbenzene product This compound reactant->product reagents K₂S₂O₈, CuSO₄·5H₂O CH₃CN/H₂O, Reflux reagents_node

Synthesis of this compound.

Protocol:

  • To a mixture of 1-methoxy-2,3-dimethylbenzene (15 g, 0.11 mol) in aqueous acetonitrile (750 mL, V/V=1:1), add potassium peroxydisulfate (89.31 g, 0.33 mol) and copper(II) sulfate pentahydrate (27.22 g, 0.11 mol).

  • Stir the reaction mixture under reflux conditions for 15 minutes, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and extract the product with dichloromethane (2 x 225 mL).

  • Combine the organic layers and wash sequentially with water (2 x 100 mL) and saturated brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a 4:96 (v/v) mixture of ethyl acetate and hexane as the eluent to afford this compound.

Quantitative Data:

ParameterValueReference
Starting Material 1-methoxy-2,3-dimethylbenzene
Reagents K₂S₂O₈, CuSO₄·5H₂O
Solvent Acetonitrile/Water
Reaction Time 15 minutes
Yield 44.2%
Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. Due to the steric hindrance of this compound, this reaction may require a more reactive, non-stabilized ylide and may result in lower yields compared to unhindered aldehydes. The following is a general protocol adaptable for this substrate, based on procedures for 2,6-dimethoxybenzaldehyde.[3]

Reaction Workflow:

G start Start ylide_prep Ylide Preparation (Phosphonium salt + Base) start->ylide_prep aldehyde_add Addition of This compound ylide_prep->aldehyde_add reaction Reaction at 0°C to RT aldehyde_add->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Alkene Product purification->product

General workflow for the Wittig reaction.

Protocol (Representative):

  • Ylide Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents). Add anhydrous THF and cool the suspension to 0 °C. Slowly add n-butyllithium (1.1 equivalents) dropwise. Stir the resulting ylide solution at 0 °C for 30 minutes.[3]

  • Wittig Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.[3]

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[3]

Expected Outcome: Due to the use of a non-stabilized ylide, a mixture of (Z)- and (E)-alkenes is expected, with the (Z)-isomer likely being the major product. The steric hindrance of this compound may result in a lower yield compared to less hindered aldehydes.[3]

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound. The reactivity of substituted benzaldehydes in this reaction is influenced by the electronic nature of the substituents. While specific data for this compound is limited, a general protocol using a basic catalyst is provided.

Reaction Mechanism:

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Active Methylene Active Methylene Enolate Enolate Active Methylene->Enolate Base Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + Aldehyde α,β-Unsaturated Product α,β-Unsaturated Product Aldol Adduct->α,β-Unsaturated Product - H₂O

Mechanism of the Knoevenagel condensation.

Protocol (General):

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and an active methylene compound (e.g., malononitrile, 1.1 equivalents) in a suitable solvent like ethanol.

  • Add a catalytic amount of a base, such as piperidine or ammonium acetate.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the product by filtration.

  • Wash the solid product with cold solvent to remove impurities. The product can be further purified by recrystallization.

Quantitative Data for Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile:

AldehydeCatalystSolventTime (min)Yield (%)Reference
BenzaldehydeNiCu@MWCNTWater/Methanol1592[4]
2-MethylbenzaldehydeNiCu@MWCNTWater/Methanol1595[4]
4-MethoxybenzaldehydePenicillium citrinumBuffer (pH 7)-84[5]
2-FluorobenzaldehydeNiCu@MWCNTWater/Methanol-94[4]

Note: The data in this table is for analogous compounds and serves as a reference for expected reactivity.

Conclusion

This compound is a useful, albeit sterically hindered, building block in organic synthesis. While its reactivity is tempered by the ortho substituents, it can be employed in a range of synthetic transformations to generate complex molecular architectures. The provided protocols, based on established methodologies for similar compounds, offer a starting point for researchers to explore the synthetic potential of this versatile aldehyde. Further investigation into its application in the synthesis of novel bioactive compounds is warranted.

References

Application Notes and Protocols: Reaction Mechanisms of 2-Methoxy-6-methylbenzaldehyde with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxy-6-methylbenzaldehyde is an aromatic aldehyde characterized by the presence of two substituents, a methoxy (-OCH₃) group and a methyl (-CH₃) group, at the ortho positions relative to the aldehyde functionality. This substitution pattern introduces significant steric hindrance around the carbonyl carbon. This steric bulk is a primary determinant of the aldehyde's reactivity, profoundly influencing the approach of nucleophiles and often necessitating carefully optimized reaction conditions to achieve desired transformations.[1]

These application notes provide an overview of the reaction mechanisms of this compound with several classes of common nucleophiles. Detailed protocols, derived from established procedures for structurally similar and sterically hindered aldehydes, are presented to guide researchers in successfully carrying out these reactions.[1][2]

General Principles of Reactivity: Steric and Electronic Effects

The reactivity of the carbonyl group in this compound is governed by a combination of electronic and steric effects.

  • Electronic Effects: The methoxy group is an electron-donating group through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon. Conversely, the aldehyde group is an electron-withdrawing group.

  • Steric Effects: The dominant factor controlling the reactivity of this molecule is the severe steric hindrance created by the flanking ortho-methoxy and ortho-methyl groups. These groups physically obstruct the trajectory of incoming nucleophiles, making the electrophilic carbonyl carbon less accessible compared to unhindered aldehydes like benzaldehyde.[1][3] This steric impediment can slow down the rate of reaction and may promote side reactions, such as reduction or enolization, if the nucleophile is also a strong base.[1]

Caption: Steric hindrance in this compound.

Grignard Reaction (Nucleophile: Organomagnesium Reagent)

The Grignard reaction is a fundamental method for forming carbon-carbon bonds by adding an organomagnesium halide (Grignard reagent) to a carbonyl group. With this compound, the primary challenge is overcoming the steric hindrance to allow the nucleophilic carbon of the Grignard reagent to attack the carbonyl carbon.[1] Low temperatures are often employed to control the reaction and minimize side reactions.

Reaction Mechanism

The reaction proceeds via nucleophilic addition. The Grignard reagent's nucleophilic carbon attacks the electrophilic carbonyl carbon, forming a tetrahedral magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the corresponding secondary alcohol.[4]

Grignard_Mechanism Start Aldehyde + R-MgX Step1 Nucleophilic Attack Start->Step1 Intermediate Tetrahedral Alkoxide Intermediate Step1->Intermediate Step2 Aqueous Acidic Workup (H₃O⁺) Intermediate->Step2 Product Secondary Alcohol Step2->Product

Caption: General mechanism for the Grignard reaction.

Experimental Protocol (Adapted for Phenylmagnesium Bromide)

This protocol is adapted from procedures for the sterically similar 2,6-dimethoxybenzaldehyde.

A. Preparation of Grignard Reagent (Phenylmagnesium Bromide)

  • Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.[5]

  • In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF.

  • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If not, gentle warming may be required.[5]

  • Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

  • After addition is complete, reflux for an additional 30-60 minutes to ensure complete formation of the reagent.[1]

B. Reaction with this compound

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.[5]

  • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

C. Work-up and Purification

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[1]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Reaction Parameters for Hindered Aldehydes

The following table summarizes typical reaction conditions for Grignard reactions with sterically hindered aromatic aldehydes, providing a reference for expected outcomes.

Aldehyde DerivativeGrignard ReagentSolventTemperatureTimeYield (%)Reference
2,6-DimethoxybenzaldehydePhenylmagnesium BromideDiethyl Ether0 °C to RT1-2 hModerate
2-MethylbenzaldehydePhenylmagnesium BromideDiethyl Ether0 °C to RT1 h~70-80
2-AnisaldehydeVariousTHF-10 °C to RT30 min51-87[6]

Wittig Reaction (Nucleophile: Phosphorus Ylide)

The Wittig reaction is a highly effective method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[7] For this compound, the steric hindrance can influence the reaction rate and the stereoselectivity of the resulting alkene.[2]

Reaction Mechanism

The reaction involves the nucleophilic attack of the ylide on the carbonyl carbon to form a betaine or, more commonly, a four-membered oxaphosphetane intermediate directly via a [2+2] cycloaddition.[2][7][8] This intermediate then collapses to yield the alkene and the highly stable triphenylphosphine oxide, which drives the reaction forward. The stereochemical outcome ((E)- vs. (Z)-alkene) depends on the stability of the ylide used.[2][9]

Wittig_Workflow cluster_ylide Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification Ylide_Prep 1. Add Ph₃P⁺CH₂R Br⁻ to Anhydrous THF Cooling1 2. Cool to 0 °C Ylide_Prep->Cooling1 Base_Add 3. Add Strong Base (e.g., n-BuLi) Cooling1->Base_Add Stir1 4. Stir to Form Ylide Base_Add->Stir1 Reaction_Step 6. Add Aldehyde Solution to Ylide at 0 °C Stir1->Reaction_Step Aldehyde_Prep 5. Dissolve Aldehyde in Anhydrous THF Aldehyde_Prep->Reaction_Step Warm_Stir 7. Warm to RT and Stir Quench 8. Quench with sat. aq. NH₄Cl Warm_Stir->Quench Extract 9. Extract with Ether Quench->Extract Dry 10. Dry and Concentrate Extract->Dry Purify 11. Column Chromatography Dry->Purify

Caption: Experimental workflow for a typical Wittig reaction.[8]

Experimental Protocol (Adapted for a Non-Stabilized Ylide)

This protocol is based on established procedures for similar aromatic aldehydes.[2][8][10]

A. Preparation of the Ylide (Wittig Reagent)

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).

  • Add anhydrous THF via syringe.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.0-1.1 equivalents) dropwise. A distinct color change (typically to deep yellow or orange) indicates ylide formation.[2][8]

  • Stir the mixture at 0 °C for 30-60 minutes.

B. Wittig Reaction

  • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the aldehyde is consumed.[2]

C. Work-up and Purification

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.[8]

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, a mixture of the desired alkene and triphenylphosphine oxide, by flash column chromatography on silica gel.[8]

Data Presentation: Reaction Parameters for Wittig Reactions

This table provides a general framework for presenting quantitative data from Wittig reactions with substituted benzaldehydes.

Aldehyde DerivativePhosphonium SaltBaseSolventTimeYield (%)Ref.
2,6-Dimethoxybenzaldehyde(CH₃)Ph₃PBrn-BuLiTHF2-4 hN/A[2]
2-Methylbenzaldehyde(CH₃)Ph₃PBrn-BuLiTHF2-4 h~62[8]
Substituted Benzaldehydes(C₆H₅CH₂)Ph₃PCl10M NaOHN/A20 min70-95[11]

Aldol-Type Condensation (Nucleophile: Enolate)

The base-catalyzed Aldol condensation, specifically the Claisen-Schmidt variant, reacts an aldehyde with a ketone to form an α,β-unsaturated ketone.[12] this compound, which has no α-hydrogens, can only act as the electrophile, reacting with an enolizable ketone (e.g., acetone, acetophenone) to prevent self-condensation.[13]

Reaction Mechanism

A strong base removes an acidic α-hydrogen from the ketone to form a nucleophilic enolate ion.[14][15] The enolate then attacks the carbonyl carbon of the aldehyde to form a β-hydroxy ketone (aldol adduct).[13] Under the reaction conditions, this adduct readily dehydrates to form the stable, conjugated α,β-unsaturated ketone.[14]

Aldol_Mechanism Start Ketone (with α-H) + Aldehyde Step1 1. Base (OH⁻) removes α-H from Ketone Start->Step1 Step2 2. Enolate attacks Aldehyde Carbonyl Start->Step2 Enolate Enolate Formation (Nucleophile) Step1->Enolate Enolate->Step2 Adduct β-Hydroxy Ketone (Aldol Adduct) Step2->Adduct Step3 3. Dehydration (-H₂O) Adduct->Step3 Product α,β-Unsaturated Ketone (Final Product) Step3->Product

Caption: Mechanism of a base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol (Adapted for Acetone)

This protocol is based on general procedures for Claisen-Schmidt condensations.[12][14]

  • In an Erlenmeyer flask, dissolve this compound (1.0 equivalent) and acetone (1.5-2.0 equivalents) in 95% ethanol.

  • In a separate beaker, prepare an aqueous solution of sodium hydroxide (e.g., 20% w/v).

  • Slowly add the NaOH solution to the aldehyde/ketone mixture while stirring at room temperature.

  • Stir the mixture for 15-30 minutes. A precipitate should form.[14]

  • Cool the reaction flask in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove excess NaOH.

  • Wash the product with a small amount of cold 95% ethanol.[14]

  • Allow the product to air-dry. Recrystallization from ethanol can be performed for further purification.[15]

Data Presentation: Reaction Parameters for Chalcone Synthesis

The following table summarizes typical conditions for the Claisen-Schmidt condensation of various substituted benzaldehydes.[12]

Benzaldehyde DerivativeKetone DerivativeCatalystSolventTimeYield (%)
3,4-Dimethoxybenzaldehyde2,6-DihydroxyacetophenoneSolid NaOHNone (Grinding)15 min70
3,5-Dimethoxybenzaldehyde2-MethoxyacetophenoneBaseEthanol-~90
BenzaldehydeAcetone20% NaOH95% Ethanol15 minHigh

Reactions with Organolithium Reagents

Organolithium reagents (e.g., n-BuLi, PhLi) are powerful nucleophiles and strong bases, generally more reactive than their Grignard counterparts.[16] They readily add to aldehydes and ketones to form alcohols after an acidic workup.[17][18] Due to their high reactivity, they may be effective in overcoming the steric hindrance of this compound, but careful temperature control (e.g., -78 °C) is critical to prevent side reactions like deprotonation or reduction. The experimental protocol is very similar to that of the Grignard reaction, requiring strict anhydrous conditions and low temperatures for the addition step.[17]

References

Application Notes and Protocols: Catalytic Hydrogenation of 2-Methoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of aromatic aldehydes to their corresponding alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of fine chemicals, pharmaceutical intermediates, and fragrance compounds. This document provides detailed protocols and application notes for the catalytic hydrogenation of 2-Methoxy-6-methylbenzaldehyde to 2-Methoxy-6-methylbenzyl alcohol. The methodologies outlined below are based on established procedures for the selective hydrogenation of substituted benzaldehydes, offering guidance on catalyst selection, reaction optimization, and product analysis.

The catalytic hydrogenation of this compound proceeds via the addition of molecular hydrogen across the carbonyl group, facilitated by a heterogeneous or homogeneous catalyst. The choice of catalyst and reaction conditions is critical to ensure high conversion and selectivity, avoiding over-reduction of the aromatic ring or cleavage of the methoxy group.

Reaction Scheme

G cluster_0 Catalytic Hydrogenation reactant This compound (C9H10O2) product 2-Methoxy-6-methylbenzyl alcohol (C9H12O2) reactant->product H2, Catalyst Solvent, T, P

Caption: General reaction scheme for the catalytic hydrogenation.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical conditions and expected outcomes for the catalytic hydrogenation of substituted benzaldehydes, providing a comparative basis for the selection of a suitable system for this compound.

Catalyst SystemCatalyst Loading (mol%)Hydrogen Pressure (bar)Temperature (°C)SolventTypical Reaction Time (h)Typical Yield (%)Selectivity
Pd/C 1 - 51 - 1025 - 70Methanol, Ethanol, Ethyl Acetate2 - 8>95High for alcohol, potential for de-O-methylation at higher temperatures.
Raney® Ni 5 - 10 (w/w)1 - 5025 - 100Ethanol, Water4 - 24>90Good, but can be less selective with other reducible groups.[1]
Ru/C 1 - 510 - 5025 - 80Water, Alcohols1 - 6>95Excellent for aromatic aldehydes.[2]
PtO₂ (Adams' catalyst) 1 - 31 - 525Ethanol, Acetic Acid6 - 12>98Highly active, may lead to ring hydrogenation under harsh conditions.
Sodium Borohydride 1.1 - 2.0 eq.N/A0 - 25Methanol, Ethanol0.5 - 2>99Stoichiometric reducing agent, excellent chemoselectivity for aldehydes.[3]

Experimental Protocols

Protocol 1: Heterogeneous Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard procedure for the selective hydrogenation of the aldehyde functionality using a widely available and effective catalyst.

Materials:

  • This compound (97% purity)[4]

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been purged with an inert gas (e.g., Nitrogen) to remove any residual oxygen.

  • Charging the Reactor: To the reaction vessel, add this compound (e.g., 1.50 g, 10.0 mmol).

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add 10% Pd/C (e.g., 75 mg, 5% w/w).

  • Solvent Addition: Add anhydrous methanol (e.g., 20 mL) to the vessel.

  • Sealing and Purging: Seal the reaction vessel. Purge the vessel with hydrogen gas three times to remove the inert gas and ensure a hydrogen atmosphere.

  • Reaction Conditions: Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 bar). Begin stirring and heat the reaction mixture to the target temperature (e.g., 40 °C).

  • Monitoring the Reaction: Monitor the reaction progress by observing hydrogen uptake or by taking aliquots (after safely depressurizing and purging with inert gas) for analysis by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reaction Work-up: Once the reaction is complete (typically 2-6 hours), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with inert gas.

  • Catalyst Removal: Dilute the reaction mixture with additional methanol and filter through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Methoxy-6-methylbenzyl alcohol.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure if required.

Protocol 2: Reduction using Sodium Borohydride (NaBH₄)

This protocol offers a non-catalytic, highly chemoselective method for the reduction of the aldehyde.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane for extraction

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (e.g., 1.50 g, 10.0 mmol) in methanol (25 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (e.g., 0.42 g, 11.0 mmol, 1.1 eq.) in small portions. Effervescence (hydrogen evolution) will be observed.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water (10 mL).

  • Acidification: Acidify the mixture to pH ~5-6 with 1 M HCl to neutralize any remaining NaBH₄ and the borate esters.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the 2-Methoxy-6-methylbenzyl alcohol.

Visualizations

Experimental Workflow for Heterogeneous Catalytic Hydrogenation

G A Prepare Reaction Vessel (Inert Atmosphere) B Charge Reactant and Catalyst A->B C Add Solvent B->C D Seal and Purge with H₂ C->D E Set Reaction Conditions (Pressure, Temperature, Stirring) D->E F Monitor Reaction Progress (TLC/GC) E->F G Reaction Work-up (Cool, Vent, Purge) F->G H Filter to Remove Catalyst G->H I Concentrate Filtrate H->I J Purify Product (if necessary) I->J

Caption: Workflow for the hydrogenation of this compound.

Logical Relationship of Reaction Parameters

G cluster_input Input Parameters cluster_output Reaction Outcomes Catalyst Catalyst Type & Loading Yield Yield Catalyst->Yield Selectivity Selectivity Catalyst->Selectivity Time Reaction Time Catalyst->Time Pressure H₂ Pressure Pressure->Yield Pressure->Time Temp Temperature Temp->Yield Temp->Selectivity Temp->Time Solvent Solvent Solvent->Yield Solvent->Time

Caption: Interdependence of reaction parameters and outcomes.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and sources of ignition must be excluded. Ensure the reaction vessel is properly sealed and pressure-tested.

  • Pyrophoric Catalysts: Some hydrogenation catalysts, particularly Raney® Nickel and dry Pd/C, can be pyrophoric. Handle them with care, preferably under an inert atmosphere or wetted with a solvent. Do not allow the catalyst to dry in the air on the filter paper.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated area and add it slowly to the reaction mixture.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

These protocols and notes are intended to serve as a guide. Researchers should optimize the reaction conditions for their specific equipment and desired scale.

References

Protecting Group Strategies for 2-Methoxy-6-methylbenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of the aldehyde functionality in 2-Methoxy-6-methylbenzaldehyde. Due to the steric hindrance imposed by the ortho-methyl group and the electronic influence of the methoxy group, selecting an appropriate protecting group and optimizing reaction conditions are crucial for achieving high yields and ensuring compatibility with subsequent synthetic steps. The most common and effective strategy for protecting aldehydes is the formation of acetals, which are stable under basic and nucleophilic conditions but can be readily removed under acidic conditions.[1][2]

This guide will focus on two primary acetal protecting groups: the dimethyl acetal and the 1,3-dioxolane.

Key Protecting Group Strategies

The aldehyde group is highly reactive towards nucleophiles and reducing agents, often necessitating temporary protection to prevent undesired side reactions during multi-step syntheses.[2] Acetal formation is a robust and widely employed strategy for this purpose.

Dimethyl Acetal Protection

Formation of a dimethyl acetal is a straightforward method for protecting the aldehyde. This is typically achieved by reacting the aldehyde with an excess of methanol in the presence of an acid catalyst.[3] A dehydrating agent, such as trimethyl orthoformate, is often used to drive the equilibrium towards the formation of the acetal by removing the water byproduct.[3]

1,3-Dioxolane (Cyclic Acetal) Protection

The formation of a cyclic acetal, such as a 1,3-dioxolane, by reacting the aldehyde with ethylene glycol is another common and efficient protection strategy.[1] The formation of a five-membered ring is thermodynamically favorable. Similar to dimethyl acetal formation, this reaction is acid-catalyzed and often requires the removal of water.[1]

Data Presentation

The following tables summarize quantitative data for the formation and deprotection of acetals on benzaldehyde derivatives, providing a reference for expected outcomes with this compound. Note that reaction times and yields may vary due to the specific steric and electronic properties of this compound.

Table 1: Acetal Protection of Benzaldehyde Derivatives

AldehydeProtecting Group ReagentsCatalystSolventTime (h)Temp (°C)Yield (%)
BenzaldehydeMethanol, Trimethyl orthoformatep-TsOH (cat.)Methanol2RT>95
BenzaldehydeEthylene glycolp-TsOH (cat.)Toluene4-6Reflux>90
2-ChlorobenzaldehydeEthylene glycolp-TsOH (cat.)Toluene8Reflux~85

Table 2: Acetal Deprotection

Protected AldehydeDeprotection ReagentsSolventTime (h)Temp (°C)Yield (%)
Benzaldehyde dimethyl acetalAcetone, 1M HClAcetone/Water1-2RT>95
2-Phenyl-1,3-dioxolane1M HClAcetone/Water1-2RT>95
2-(2-Chlorophenyl)-1,3-dioxolane1M HClAcetone/Water2-4RT>90

Experimental Protocols

Protocol 1: Synthesis of 2-(Dimethoxymethyl)-1-methoxy-3-methylbenzene (Dimethyl Acetal Protection)

This protocol describes the formation of the dimethyl acetal of this compound.

Materials:

  • This compound

  • Anhydrous Methanol

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add trimethyl orthoformate (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Remove the excess methanol and trimethyl orthoformate under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of 2-(2-Methoxy-6-methylphenyl)-1,3-dioxolane (Dioxolane Protection)

This protocol details the formation of the 1,3-dioxolane from this compound.

Materials:

  • This compound

  • Ethylene glycol

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-TsOH in toluene.

  • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 3: Deprotection of Acetal to Regenerate this compound

This protocol describes the hydrolysis of the acetal to regenerate the aldehyde.

Materials:

  • Protected this compound (dimethyl acetal or dioxolane)

  • Acetone

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the acetal-protected compound in a mixture of acetone and water.

  • Add 1M HCl and stir the mixture at room temperature.[4]

  • Monitor the reaction by TLC until the starting material is fully converted back to the aldehyde.

  • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aldehyde.

Mandatory Visualizations

Protection_Deprotection_Workflow cluster_protection Protection cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Aldehyde Aldehyde Acetal Acetal Aldehyde->Acetal  Acid Catalyst,  Alcohol/Diol,  Water Removal Modified_Acetal Modified_Acetal Acetal->Modified_Acetal  Reaction on  other functional  groups Final_Product Final_Product Modified_Acetal->Final_Product  Aqueous Acid

Caption: General workflow for the protection and deprotection of an aldehyde.

Acetal_Formation_Mechanism Aldehyde R-CHO Protonated_Aldehyde R-CH=O+H Aldehyde->Protonated_Aldehyde Protonation Protonation + H+ Hemiacetal_Intermediate R-CH(OH)-O+HR' Protonated_Aldehyde->Hemiacetal_Intermediate Nucleophilic Attack Nucleophilic_Attack + R'OH Hemiacetal R-CH(OH)-OR' Hemiacetal_Intermediate->Hemiacetal Proton Transfer Proton_Transfer - H+ Protonated_Hemiacetal R-CH(O+H2)-OR' Hemiacetal->Protonated_Hemiacetal Protonation Protonation_OH + H+ Carbocation R-CH=O+R' Protonated_Hemiacetal->Carbocation Loss of Water Water_Loss - H2O Protonated_Acetal R-CH(O+HR')-OR' Carbocation->Protonated_Acetal Nucleophilic Attack Second_Attack + R'OH Acetal R-CH(OR')2 Protonated_Acetal->Acetal Deprotonation Deprotonation - H+

Caption: Mechanism of acid-catalyzed acetal formation.

Orthogonal Protection Strategies

In complex syntheses, it may be necessary to employ protecting groups that can be removed under different conditions, a concept known as orthogonal protection. For instance, if a molecule also contains an acid-labile silyl ether protecting group, the acidic conditions used for acetal deprotection would also cleave the silyl ether. In such cases, alternative protecting groups for either the aldehyde or the alcohol would be necessary to achieve selective deprotection. Careful planning of the protecting group strategy is essential for the successful synthesis of complex molecules.

References

Application Note: Quantitative Analysis of 2-Methoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-methylbenzaldehyde is an aromatic aldehyde of interest in organic synthesis and as a potential intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Accurate and precise quantification of this analyte is crucial for process monitoring, quality control of starting materials, and in metabolic studies. This document provides detailed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Two primary chromatographic methods are presented for the quantification of this compound:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This method is suitable for routine analysis and purity determination of the analyte in relatively clean sample matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method offers higher selectivity and sensitivity, making it ideal for complex matrices and trace-level quantification. It provides definitive identification based on the mass spectrum of the analyte.

Derivatization is a common strategy to enhance the detectability of aldehydes.[1] For HPLC analysis, aldehydes can be reacted with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones that can be detected by UV-Vis spectrophotometry.[1] For GC-MS analysis, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve volatility and chromatographic properties.[2]

Data Presentation: Quantitative Method Parameters

The following tables summarize the proposed starting conditions and expected performance parameters for the analytical methods. These are based on established methods for structurally similar aromatic aldehydes and should be validated for the specific application.

Table 1: Proposed HPLC-UV Method Parameters and Performance (based on analysis of similar benzaldehyde derivatives)

ParameterCondition / ValueReference
Chromatographic Conditions
HPLC SystemStandard HPLC with UV-Vis Detector[3]
ColumnC18, 4.6 mm x 150 mm, 5 µm particle size[3]
Mobile PhaseA: Water, B: Acetonitrile[3]
Gradient0-10 min: 40-70% B; 10-12 min: 70-40% B; 12-15 min: 40% B[3]
Flow Rate1.0 mL/min[3]
Column Temperature30 °C[3]
Detection Wavelength254 nm[4]
Injection Volume10 µL[3]
Validation Parameters (Example for a similar analyte)
Linearity Range5–350 µg/mL[5]
Correlation Coefficient (r²)> 0.998[5]
Limit of Detection (LOD)0.84 µg/mL[5]
Limit of Quantification (LOQ)2.80 µg/mL (calculated as 3.3 x LOD)[5]
Intra-day Precision (%RSD)0.41–1.07%[5]
Inter-day Precision (%RSD)0.61–1.76%[5]
Accuracy (Recovery)98.76 - 101.22%[4]

Table 2: Proposed GC-MS Method Parameters and Performance (based on analysis of similar benzaldehyde derivatives)

ParameterCondition / ValueReference
Gas Chromatography Conditions
GC SystemStandard GC with Mass Spectrometer[6]
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness[7]
Carrier GasHelium at a constant flow of 1.0 mL/min[7]
Inlet Temperature250 °C[7]
Injection ModeSplitless (for trace analysis)[7]
Injection Volume1 µL[6]
Oven Temperature ProgramInitial: 60 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min[7]
Mass Spectrometry Conditions
MS SystemQuadrupole Mass Spectrometer[6]
Ionization ModeElectron Ionization (EI) at 70 eV[7]
Ion Source Temperature230 °C[7]
Transfer Line Temperature280 °C[7]
Acquisition ModeFull Scan (m/z 40-300) for qualitative; SIM for quantitative[6]
SIM Ions for this compound (Predicted)
Quantifier Ion (Molecular Ion)m/z 150[8]
Qualifier Ion 1 (M-CH₃)m/z 135
Qualifier Ion 2 (M-OCH₃)m/z 119

Experimental Protocols

Protocol 1: Quantification by RP-HPLC-UV

1. Materials and Reagents

  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade, for sample preparation)

  • Sample containing this compound

2. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to cover the expected concentration range of the samples (e.g., 5, 10, 50, 100, 200, 350 µg/mL).

3. Sample Preparation

  • Solid Samples: Accurately weigh a known amount of the sample and dissolve it in methanol in a volumetric flask.

  • Liquid Samples: Dilute a known volume of the sample with methanol in a volumetric flask.

  • Ensure the final concentration is within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Analysis

  • Set up the HPLC system according to the parameters in Table 1.

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples using the calibration curve.

Protocol 2: Quantification by GC-MS

1. Materials and Reagents

  • This compound reference standard (Purity ≥ 98%)

  • Hexane or Dichloromethane (GC grade)

  • Internal Standard (IS), e.g., 2,6-Dimethoxybenzaldehyde (optional, but recommended)

  • Sample containing this compound

2. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Prepare as described in the HPLC protocol, using a suitable volatile solvent like hexane.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution in the same solvent. If using an internal standard, add a constant concentration of IS to each standard. A typical concentration for GC-MS analysis is in the range of 0.1 to 10 µg/mL.[6][9]

3. Sample Preparation

  • Liquid-Liquid Extraction (for aqueous samples):

    • To a known volume of the sample, add a suitable organic solvent (e.g., hexane).

    • If using an IS, spike the sample with the IS solution.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean vial for analysis.

  • Direct Dilution (for organic samples): Dilute the sample with a suitable solvent to bring the concentration into the calibration range. Add IS if used.

  • Ensure the final sample is free of particulate matter.

4. GC-MS Analysis

  • Set up the GC-MS system according to the parameters in Table 2.

  • Perform a full scan analysis on a standard to confirm the retention time and mass spectrum of this compound and to identify the most abundant and specific ions for SIM mode.

  • Switch to SIM mode using the determined quantifier and qualifier ions.

  • Inject the standard solutions to generate a calibration curve (plot of peak area ratio of analyte/IS vs. concentration).

  • Inject the prepared sample solutions.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Dilution1 Prepare Stock & Working Standards Standard->Dilution1 Sample Sample Dilution2 Prepare Sample Solution & Filter Sample->Dilution2 HPLC HPLC System (C18 Column) Dilution1->HPLC Dilution2->HPLC Detector UV Detector (254 nm) HPLC->Detector CalCurve Generate Calibration Curve Detector->CalCurve Quant Quantify Analyte in Sample Detector->Quant CalCurve->Quant

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Solvent Extraction Solvent (e.g., Hexane) Solvent->Extraction GC Gas Chromatograph (DB-5ms Column) Extraction->GC Organic Phase MS Mass Spectrometer (EI, SIM Mode) GC->MS Integration Peak Integration MS->Integration Quant Quantification via Calibration Curve Integration->Quant

Caption: GC-MS analysis workflow for this compound.

Derivatization_Logic Analyte This compound (Aldehyde Group) Question Improved Detection or Volatility Needed? Analyte->Question Derivatization Derivatization Step Question->Derivatization Yes Analysis Chromatographic Analysis Question->Analysis No HPLC_Deriv DNPH for HPLC-UV Derivatization->HPLC_Deriv GC_Deriv PFBHA for GC-MS Derivatization->GC_Deriv HPLC_Deriv->Analysis GC_Deriv->Analysis

Caption: Decision logic for using derivatization in aldehyde analysis.

References

Application Notes and Protocols for HPLC and GC-MS Analysis of 2-Methoxy-6-methylbenzaldehyde Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of reaction mixtures containing 2-Methoxy-6-methylbenzaldehyde. This document is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods for monitoring reaction progress, quantifying components, and ensuring the quality of synthetic intermediates.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Accurate and reliable analytical methods are crucial for monitoring its formation, identifying byproducts, and quantifying its purity. This document outlines detailed protocols for both HPLC and GC-MS, two powerful and complementary techniques for the analysis of such reaction mixtures.

A typical synthesis of this compound involves the oxidation of 2,3-dimethylanisole. A common subsequent reaction is the oxidation of the aldehyde to 2-methoxy-6-methylbenzoic acid. Therefore, a comprehensive analytical method must be able to separate and quantify the starting material, the desired product, and key byproducts.

Analytical Strategy Overview

The selection between HPLC and GC-MS will depend on the specific requirements of the analysis.

  • HPLC-UV is a robust and widely accessible technique suitable for routine quantification of the main components in a reaction mixture. It offers excellent reproducibility and is ideal for monitoring reaction kinetics. Derivatization is generally not required for UV-active compounds like aromatic aldehydes.

  • GC-MS provides higher separation efficiency for volatile and semi-volatile compounds and offers the significant advantage of mass spectrometry for confident peak identification based on mass spectra. It is particularly useful for identifying unknown impurities and for methods requiring high sensitivity.

The following sections provide detailed protocols for both techniques, along with guidance on sample preparation and data analysis.

HPLC Analysis of this compound Reaction Mixtures

This protocol describes a reversed-phase HPLC method with UV detection for the simultaneous quantification of 2,3-dimethylanisole, this compound, and 2-methoxy-6-methylbenzoic acid.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dissolve the sample in the mobile phase (or a compatible solvent like acetonitrile) and dilute to the mark.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Parameters:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time Approximately 15 minutes

3. Data Presentation: Quantitative Analysis of a Synthetic Reaction Mixture

The following table presents hypothetical but realistic quantitative data from the HPLC analysis of a reaction mixture for the synthesis of this compound.

CompoundRetention Time (min)Concentration (mg/mL)Purity (%)
2,3-Dimethylanisole4.20.1515
This compound6.80.7575
2-methoxy-6-methylbenzoic acid3.10.055
Other Impuritiesvarious0.055

Analytical Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Reaction Mixture dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc Reversed-Phase HPLC (C18 Column) filter->hplc uv UV Detection (254 nm) hplc->uv chromatogram Chromatogram uv->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantification integrate->quantify

HPLC Analytical Workflow

GC-MS Analysis of this compound Reaction Mixtures

This protocol provides a method for the separation and identification of components in the reaction mixture using Gas Chromatography-Mass Spectrometry. This method is particularly useful for detecting and identifying volatile impurities.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate and dilute to the mark.

  • If necessary, perform serial dilutions to bring the concentration of the analytes within the linear range of the instrument (a typical concentration for GC-MS analysis is around 10-100 µg/mL).

  • Transfer the final solution to a GC vial.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended Setting
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless mode depending on concentration)
Oven Temperature Program Start at 80 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min and hold for 5 min.
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp. 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions This compound: Quantifier ion: m/z 150 (Molecular Ion), Qualifier ions: m/z 121, 91. 2,3-Dimethylanisole: Quantifier ion: m/z 136 (Molecular Ion), Qualifier ions: m/z 121, 91. 2-methoxy-6-methylbenzoic acid: (as methyl ester if derivatized) Quantifier ion: m/z 180, Qualifier ions: m/z 149, 121.

3. Data Presentation: Quantitative Analysis of an Oxidation Reaction Mixture

The following table presents hypothetical but realistic quantitative data from the GC-MS analysis of a reaction mixture for the oxidation of this compound.

CompoundRetention Time (min)Concentration (µg/mL)Purity (%)
This compound10.59.09.0
2-methoxy-6-methylbenzoic acid12.289.089.0
Unreacted Starting Material-< 1.0< 1.0
Other Impuritiesvarious1.01.0

Logical Flow for GC-MS Analysis

GCMS_Logical_Flow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation sample Reaction Mixture dissolve Dissolve in Volatile Solvent sample->dissolve dilute Dilute to Working Concentration dissolve->dilute gc Gas Chromatography (HP-5ms Column) dilute->gc ms Mass Spectrometry (EI, Scan/SIM) gc->ms tic Total Ion Chromatogram ms->tic spectra Mass Spectra tic->spectra quant Quantification (SIM) tic->quant library Spectral Library Matching spectra->library

GC-MS Analysis Workflow

Signaling Pathway of a Typical Reaction

The diagram below illustrates the synthetic pathway from the starting material to the product and a potential byproduct, which is essential for understanding the components to be analyzed in the reaction mixture.

Reaction_Pathway Start 2,3-Dimethylanisole Product This compound Start->Product Oxidation Byproduct 2-methoxy-6-methylbenzoic acid Product->Byproduct Further Oxidation

Reaction Pathway Diagram

The Strategic Use of 2-Methoxy-6-methylbenzaldehyde in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Medicinal Chemistry and Drug Development

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and agrochemicals, owing to their diverse biological activities.[1][2] The strategic selection of starting materials is paramount for the efficient construction of these complex molecular architectures. 2-Methoxy-6-methylbenzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in the synthesis of various heterocyclic systems. Its unique substitution pattern, featuring an ortho-methoxy and an ortho-methyl group, influences the reactivity of the aldehyde and imparts specific properties to the resulting heterocyclic products.

This document provides detailed application notes and experimental protocols for the synthesis of two significant classes of heterocycles—2-amino-4H-chromenes and quinolines—using this compound as a key precursor. These protocols are designed for researchers, scientists, and drug development professionals, offering clear methodologies and structured data to facilitate laboratory application.

Application Note 1: One-Pot Multicomponent Synthesis of 2-Amino-4H-Chromene Derivatives

2-Amino-4H-chromenes are a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and potent anticancer activities.[1][3] Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesize these complex molecules in a single step.[4][5] The following protocol details a one-pot, three-component reaction between an active methylene compound (malononitrile), a C-H activated acidic compound (e.g., 2-naphthol or dimedone), and this compound.

General Reaction Scheme

The reaction proceeds via an initial Knoevenagel condensation between this compound and malononitrile, followed by a Michael addition of the enolizable C-H acid and subsequent intramolecular cyclization.[6]

G cluster_reactants Reactants cluster_process Process cluster_products Product R1 2-Methoxy-6- methylbenzaldehyde P1 One-Pot Reaction (Base Catalyst, Reflux) R1->P1 R2 Malononitrile R2->P1 R3 Active Methylene Compound (e.g., 2-Naphthol) R3->P1 Prod 2-Amino-4-(2-methoxy-6-methylphenyl) -4H-benzo[h]chromene-3-carbonitrile P1->Prod G Experimental Workflow: Friedländer-type Quinoline Synthesis start Start reactants Combine: 1. 2-Aminoaryl Ketone 2. This compound 3. Solvent (e.g., Ethanol) start->reactants catalyst Add Catalyst (e.g., KOH or p-TsOH) reactants->catalyst reflux Heat to Reflux (Monitor by TLC) catalyst->reflux workup Cool to RT Pour into ice water Neutralize reflux->workup extract Extract with Ethyl Acetate workup->extract purify Dry organic layer Evaporate solvent Column Chromatography extract->purify product Pure Substituted Quinoline purify->product

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Methoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Methoxy-6-methylbenzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification process.

Troubleshooting Guides and FAQs

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

General Purity Assessment

Q1: My crude product is a dark oil/solid. What are the likely impurities?

A1: The impurities in your crude this compound will largely depend on the synthetic route used. Common impurities may include:

  • Unreacted Starting Materials: If synthesized from the oxidation of 1-methoxy-2,3-dimethylbenzene, residual starting material may be present.

  • Oxidation Byproducts: A common impurity for many benzaldehydes is the corresponding carboxylic acid, in this case, 2-methoxy-6-methylbenzoic acid, which forms upon exposure to air. The presence of this acidic impurity can interfere with subsequent reactions.

  • Reagents from Synthesis: Residual reagents from the synthesis, such as copper salts, may also be present.

  • Solvent Residue: Incomplete removal of solvents used during the reaction or initial work-up.

Q2: How can I quickly assess the purity of my crude and purified product?

A2: Thin-Layer Chromatography (TLC) is an excellent initial technique to assess the number of components in your sample. For quantitative analysis and identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method.

Column Chromatography

Q3: I am performing column chromatography, but the separation between my product and an impurity is poor. What can I do?

A3: Poor separation during column chromatography can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Eluent System: The polarity of your mobile phase may not be optimal. For this compound, a non-polar/polar mixture like hexane and ethyl acetate is a good starting point. If you are using a 96:4 hexane:ethyl acetate mixture and separation is poor, try a less polar system (e.g., 98:2) or a more polar system (e.g., 95:5) to see if the resolution improves.

  • Check for Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation. As a general rule, use about 40 g of silica gel per 1 g of crude mixture.

  • Ensure Proper Column Packing: An improperly packed column with cracks or channels will result in poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.

Recrystallization

Q4: I am trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cools too quickly. To remedy this:

  • Reheat and Add More Solvent: Heat the solution to redissolve the oil, then add a small amount of the primary solvent to reduce the saturation.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help.

  • Change Solvent System: The chosen solvent may not be appropriate. Experiment with different solvent systems. For aromatic aldehydes, a mixed solvent system like ethanol/water or isopropanol/water is often effective.

Q5: My recrystallization yield is very low. What are the likely causes?

A5: Low recovery from recrystallization can be due to:

  • Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, typically in an ice bath, to maximize crystal formation.

  • Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving the product.

Data Presentation

The following table summarizes quantitative data found for the purification of this compound and related compounds.

Purification MethodCompoundEluent/Solvent SystemYieldPurityReference
Column ChromatographyThis compound4/96 (V/V) Ethyl Acetate/Hexane44.2%-[1]
Recrystallization6-methoxy-2-naphthaldehydeEthyl Acetate79.2% - 88.2%99.8%

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on a reported purification for crude this compound.[1]

1. Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand

  • Beakers, flasks, and collection tubes

  • Rotary evaporator

2. Procedure:

  • Prepare the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in hexane.

    • Pour the slurry into the column and gently tap to pack it evenly.

    • Add another layer of sand on top of the silica gel.

    • Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent (4/96 ethyl acetate/hexane) or a more volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to absorb onto the silica gel.

  • Elution:

    • Carefully add the eluent (4/96 ethyl acetate/hexane) to the column.

    • Begin collecting fractions.

    • Monitor the elution by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization (General Method for Aromatic Aldehydes)

This is a general protocol that can be adapted for this compound. A mixed solvent system of ethanol and water is often effective for similar compounds.

1. Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

2. Procedure:

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and stir to dissolve. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Induce Crystallization:

    • Slowly add hot deionized water dropwise to the hot ethanol solution until a slight cloudiness persists.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

    • Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 3: Purification via Bisulfite Adduct Formation (General Method for Aldehydes)

This method is useful for separating aldehydes from non-carbonyl impurities.

1. Materials:

  • Crude this compound

  • Methanol

  • Saturated aqueous sodium bisulfite solution (freshly prepared)

  • Deionized water

  • Ethyl acetate or other suitable organic solvent

  • 10% Sodium carbonate solution

  • Separatory funnel

2. Procedure:

  • Adduct Formation:

    • Dissolve the crude product in methanol in a separatory funnel.

    • Add a saturated aqueous solution of sodium bisulfite and shake vigorously. A precipitate of the bisulfite adduct may form.

    • Add deionized water and an immiscible organic solvent like ethyl acetate and shake again.

  • Separation:

    • Allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous layer. The organic layer contains non-aldehyde impurities and can be discarded.

  • Regeneration of Aldehyde:

    • To the aqueous layer in a clean separatory funnel, add an equal volume of ethyl acetate.

    • Slowly add a 10% sodium carbonate solution until the solution is basic. This will regenerate the aldehyde.

    • Shake the funnel to extract the aldehyde into the organic layer.

  • Isolation:

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_purification Purification Method crude Crude 2-Methoxy-6- methylbenzaldehyde assess_purity Purity Assessment (TLC/GC-MS) crude->assess_purity col_chrom Column Chromatography assess_purity->col_chrom Complex Mixture recryst Recrystallization assess_purity->recryst Major Product, Minor Impurities bisulfite Bisulfite Adduct Formation assess_purity->bisulfite Non-carbonyl Impurities pure_product Pure 2-Methoxy-6- methylbenzaldehyde col_chrom->pure_product recryst->pure_product bisulfite->pure_product

Caption: Logical workflow for the purification of crude this compound.

Troubleshooting_Column_Chromatography cluster_solutions Troubleshooting Steps start Start Column Chromatography issue Poor Separation? start->issue optimize_eluent Optimize Eluent System (e.g., adjust hexane/EtOAc ratio) issue->optimize_eluent Yes success Successful Separation issue->success No check_loading Check for Column Overloading (Reduce sample amount) optimize_eluent->check_loading check_packing Ensure Proper Column Packing (Repack if necessary) check_loading->check_packing check_packing->start Retry

Caption: Troubleshooting guide for column chromatography separation issues.

Troubleshooting_Recrystallization cluster_solutions Troubleshooting Steps start Start Recrystallization issue Compound 'Oiling Out'? start->issue reheat Reheat and Add More Solvent issue->reheat Yes success Crystal Formation issue->success No slow_cool Cool Solution Slowly reheat->slow_cool change_solvent Change Solvent System slow_cool->change_solvent change_solvent->start Retry

Caption: Troubleshooting guide for "oiling out" during recrystallization.

References

Technical Support Center: Synthesis of 2-Methoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of 2-Methoxy-6-methylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Based on the synthesis from 1-methoxy-2,3-dimethylbenzene, the primary impurity is the unreacted starting material.[1] Other potential impurities, depending on the specific reaction conditions, can include the over-oxidized product, 2-Methoxy-6-methylbenzoic acid, and other isomeric byproducts.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for rapid monitoring of reaction progress and optimizing solvent systems for column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including residual starting material.[2][3]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to determine the purity of the final product by identifying characteristic proton signals.[1]

Q3: What is a suitable solvent system for the purification of this compound by column chromatography?

A3: A common and effective eluent system is a mixture of hexanes and ethyl acetate. A starting point of 96:4 (V/V) hexane:ethyl acetate has been reported to be effective.[1] The optimal ratio may vary depending on the specific impurities present, so it is advisable to first determine the ideal solvent system using TLC.

Troubleshooting Guides

Low Yield After Synthesis and Work-up

Problem: The yield of crude this compound is significantly lower than expected.

Potential Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using TLC until the starting material is fully consumed.[1] Consider extending the reaction time if necessary.
Suboptimal reaction temperatureEnsure the reaction is maintained at the appropriate temperature (e.g., reflux) as specified in the protocol.[1]
Inefficient extractionPerform multiple extractions with a suitable organic solvent like dichloromethane to ensure all the product is recovered from the aqueous layer.[1]
Difficulty in Removing Impurities by Column Chromatography

Problem: Column chromatography is not effectively separating the desired product from impurities.

Potential Cause Suggested Solution
Incorrect Solvent System The polarity of the eluent may be too high or too low. Use TLC to test various solvent systems with different polarities (e.g., varying ratios of hexane and ethyl acetate) to achieve good separation. A good target Rf value for the product is around 0.25-0.35.
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded.
Poor Column Packing Channels or cracks in the silica gel bed can lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles.
Co-eluting Impurities An impurity may have a similar polarity to the product in the chosen solvent system. Try a different solvent system (e.g., dichloromethane/methanol) that may offer different selectivity.
Product Appears Oily or Fails to Solidify

Problem: The purified this compound is an oil or semi-solid, suggesting the presence of impurities.

Potential Cause Suggested Solution
Residual solventEnsure all solvent has been removed under reduced pressure using a rotary evaporator. For higher boiling point solvents, a high-vacuum pump may be necessary.
Presence of unreacted starting materialThe starting material, 1-methoxy-2,3-dimethylbenzene, is a liquid at room temperature. If present, it can prevent the product from solidifying. Re-purify the product using column chromatography with a less polar eluent system to better separate the starting material.
Other impuritiesAnalyze the product by ¹H NMR or GC-MS to identify the impurities. If the impurity is the corresponding carboxylic acid, a mild basic wash during the work-up may help remove it.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is based on a reported purification method.[1]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)

  • Hexanes

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection: Use TLC to determine the optimal eluent. A starting point is a 96:4 (v/v) mixture of hexanes and ethyl acetate.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Carefully add the sample solution to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, collecting fractions in separate tubes.

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purity Assessment by ¹H NMR

Procedure:

  • Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • The expected chemical shifts for this compound are:

    • δ 10.65 (s, 1H, -CHO)

    • δ 7.40 (t, 1H, Ar-H)

    • δ 6.80 (t, 2H, Ar-H)

    • δ 3.90 (s, 3H, -OCH₃)

    • δ 2.60 (s, 3H, -CH₃)[1]

  • The absence of signals corresponding to starting materials or other byproducts indicates high purity.

Data Presentation

Table 1: Illustrative TLC Data for Eluent Optimization
Hexane:Ethyl Acetate (v/v)Rf of Starting MaterialRf of ProductRf of Carboxylic AcidObservations
98:20.850.500.05Good separation between starting material and product.
95:50.900.650.15Less separation between starting material and product.
90:100.950.800.30Poor separation.
Table 2: Illustrative Purification Outcome
SampleInitial Purity (by GC-MS)Purification MethodFinal Purity (by GC-MS)Yield
Crude Product85%Column Chromatography (96:4 Hexane:EtOAc)>98%80%
Crude Product85%Recrystallization (Ethanol/Water)95%65%

Visualizations

G cluster_0 Synthesis and Work-up cluster_1 Purification cluster_2 Analysis Reaction Reaction Extraction Extraction Reaction->Extraction Crude Product Crude Product Extraction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Hexane/EtOAc Pure Fractions Pure Fractions Column Chromatography->Pure Fractions Solvent Removal Solvent Removal Pure Fractions->Solvent Removal Purity Check Purity Check Solvent Removal->Purity Check Purity Check->Column Chromatography <98% Purity Pure Product Pure Product Purity Check->Pure Product >98% Purity

Caption: Experimental workflow for the synthesis and purification of this compound.

G start Impure Product purity_check Assess Purity by TLC/GC-MS start->purity_check decision Impurities Present? purity_check->decision main_impurity Main Impurity Type? decision->main_impurity Yes no_impurities Product is Pure decision->no_impurities No starting_material Unreacted Starting Material main_impurity->starting_material Less Polar polar_impurity Polar Impurity (e.g., Acid) main_impurity->polar_impurity More Polar column Column Chromatography (less polar eluent) starting_material->column wash Aqueous Basic Wash polar_impurity->wash end Pure Product column->end wash->end no_impurities->end

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-6-methylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methoxy-6-methylbenzaldehyde. The following information is designed to assist in optimizing reaction conditions and resolving common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for the synthesis of this compound include:

  • Oxidation of 2,3-dimethylanisole: This method involves the selective oxidation of one of the methyl groups of the starting material.

  • Vilsmeier-Haack Formylation of 1-methoxy-3-methylbenzene: This reaction introduces a formyl group onto the aromatic ring using a Vilsmeier reagent.

  • Ortho-lithiation of 1-methoxy-3-methylbenzene followed by formylation: This highly regioselective method utilizes a strong base to deprotonate the position between the methoxy and methyl groups, followed by quenching with a formylating agent.

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields in the synthesis of this compound can often be attributed to several factors across different synthetic methods:

  • Purity of Reagents and Solvents: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous, especially for moisture-sensitive reactions like ortho-lithiation.

  • Reaction Temperature: Suboptimal temperatures can lead to incomplete reactions or the formation of side products. Each method has an optimal temperature range that should be carefully maintained.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting material. Conversely, excessively long reaction times can lead to product degradation or side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.

  • Inefficient Mixing: In heterogeneous reactions, or when adding reagents, vigorous and consistent stirring is necessary to ensure proper mixing and reaction.

  • Workup and Purification: Product can be lost during extraction and purification steps. Ensure proper phase separation and use appropriate purification techniques.

Q3: How can I best purify the final this compound product?

A3: The primary method for purifying this compound is silica gel column chromatography.[1] An eluent system of ethyl acetate and hexane (e.g., a 4/96 v/v mixture) is effective for separating the product from non-polar impurities and starting materials.[1] Prior to chromatography, a standard aqueous workup is necessary to remove inorganic salts and other water-soluble impurities. This typically involves washing the organic layer with water and brine, followed by drying over an anhydrous salt like sodium sulfate.

Experimental Protocols and Troubleshooting Guides

Below are detailed experimental protocols and troubleshooting guides for the three main synthetic routes to this compound.

Method 1: Oxidation of 2,3-Dimethylanisole

This method provides a direct route to this compound through the selective oxidation of a methyl group.

Experimental Protocol

Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2,3-dimethylanisole (2.0 g), copper(II) sulfate pentahydrate (3.7 g), and potassium peroxydisulfate (12.4 g).[1]

  • Add 100 mL of a 1:1 (v/v) mixture of acetonitrile and water to the flask.[1]

Reaction Execution:

  • Heat the reaction mixture to reflux with stirring.[1] The mixture will typically turn a dark green color after about 15 minutes.[1]

  • Maintain the reflux for 30 minutes, monitoring the consumption of the starting material by TLC.[1]

Workup and Purification:

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).[1]

  • Combine the organic layers and wash sequentially with water (2 x 100 mL) and saturated brine (100 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (4:96) as the eluent to yield pure this compound.[1]

Data Presentation
ParameterValueReference
Starting Material2,3-Dimethylanisole[1]
Key ReagentsCopper(II) sulfate pentahydrate, Potassium peroxydisulfate[1]
SolventAcetonitrile:Water (1:1)[1]
Reaction TemperatureReflux[1]
Reaction Time30 minutes[1]
Reported Yield44.2%[1]
Troubleshooting Guide: Oxidation of 2,3-Dimethylanisole

Q: The reaction is not going to completion, and I have a significant amount of unreacted starting material. What should I do?

A:

  • Check Reagent Quality: Ensure that the potassium peroxydisulfate is fresh, as it can decompose over time.

  • Increase Reaction Time: While the reported time is 30 minutes, your specific setup may require a longer reflux time. Continue to monitor the reaction by TLC until the starting material is consumed.

  • Ensure Efficient Stirring: The reaction mixture is heterogeneous, so vigorous stirring is essential for good mixing of the reactants.

Q: I am observing the formation of multiple products, including the corresponding carboxylic acid. How can I minimize this?

A:

  • Control Reaction Time: Over-oxidation to 2-methoxy-6-methylbenzoic acid can occur with prolonged reaction times. Adhere as closely as possible to the time required for the disappearance of the starting material.

  • Moderate Temperature: While reflux is specified, excessively high temperatures could potentially promote over-oxidation. Ensure a controlled and steady reflux.

Experimental Workflow: Oxidation of 2,3-Dimethylanisole

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine 2,3-dimethylanisole, CuSO4·5H2O, and K2S2O8 in a round-bottom flask. B Add acetonitrile:water (1:1) to the flask. A->B C Heat the mixture to reflux with vigorous stirring for 30 min. B->C D Monitor reaction progress by TLC. C->D E Cool to room temperature and extract with dichloromethane. D->E F Wash organic layer with water and brine. E->F G Dry over Na2SO4, filter, and concentrate. F->G H Purify by silica gel column chromatography. G->H I Obtain pure This compound. H->I

Workflow for the oxidation of 2,3-dimethylanisole.

Method 2: Vilsmeier-Haack Formylation of 1-methoxy-3-methylbenzene

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings.

Experimental Protocol

Vilsmeier Reagent Preparation (in situ):

  • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents relative to the substrate) dropwise to the cooled DMF with vigorous stirring.[2]

Formylation Reaction:

  • Prepare a solution of 1-methoxy-3-methylbenzene (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Slowly add the solution of 1-methoxy-3-methylbenzene to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours.

  • Monitor the reaction progress by TLC.

Workup and Purification:

  • Upon completion, cool the mixture back to 0 °C in an ice bath.

  • Carefully and slowly pour the reaction mixture onto crushed ice or into a beaker of ice-cold water with vigorous stirring to hydrolyze the intermediate iminium salt.[2]

  • Neutralize the solution with a saturated aqueous solution of sodium acetate.[3]

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).[3]

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation
ParameterValueReference
Starting Material1-methoxy-3-methylbenzene
Key ReagentsN,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)[4]
SolventDMF[3]
Reaction Temperature0 °C to Room Temperature[3]
Reaction Time3-6 hours
Typical YieldModerate to Good (Specific yield for this substrate not found)
Troubleshooting Guide: Vilsmeier-Haack Formylation

Q: The reaction is sluggish or fails to proceed. What could be the issue?

A:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Ensure that your DMF and POCl₃ are anhydrous and that the reaction is carried out under a dry, inert atmosphere. Prepare the reagent in situ and use it immediately.

  • Insufficiently Activated Ring: While 1-methoxy-3-methylbenzene is electron-rich, the Vilsmeier reagent is a relatively weak electrophile.[4] Gentle heating may be required to drive the reaction to completion, but this should be done cautiously to avoid side reactions.

Q: I am getting a mixture of isomers. How can I improve the regioselectivity?

A:

  • Steric and Electronic Effects: The methoxy group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. Formylation is expected to occur at positions activated by both groups. The ortho position between the methoxy and methyl groups is sterically hindered. The primary isomer is likely to be 4-methoxy-2-methylbenzaldehyde. To favor the desired this compound, other synthetic methods like ortho-lithiation may be more suitable.

  • Reaction Temperature: Lowering the reaction temperature may improve regioselectivity in some cases, although it may also slow down the reaction rate.

Troubleshooting Workflow: Vilsmeier-Haack Reaction

G Start Low or No Product Formation A Is the Vilsmeier reagent active? Start->A B Are DMF and POCl3 anhydrous? Was the reaction run under inert atmosphere? A->B No D Is the reaction temperature optimal? A->D Yes C Use freshly opened, anhydrous reagents. Ensure proper inert atmosphere techniques. B->C E Consider gentle heating, monitoring for side products. D->E No F Is the starting material sufficiently reactive? D->F Yes G Vilsmeier-Haack may not be optimal. Consider a different synthetic route. F->G G A Anhydrous Conditions E Successful Ortho-lithiation and Formylation A->E B Active n-BuLi B->E C Correct Stoichiometry C->E D Low Temperature Quench D->E

References

Technical Support Center: Synthesis of 2-Methoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Methoxy-6-methylbenzaldehyde. The information is presented in a question-and-answer format to directly resolve specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic strategies for this compound include:

  • Directed Ortho-lithiation of 2-methylanisole followed by formylation. This method offers high regioselectivity due to the directing effect of the methoxy group.

  • Vilsmeier-Haack Formylation of 2-methylanisole. This is a classic method for formylating electron-rich aromatic rings, though it may yield isomeric byproducts.

  • Oxidation of 2,3-Dimethylanisole . This approach involves the selective oxidation of one of the methyl groups to an aldehyde.

Q2: I am getting a significant amount of an isomeric byproduct. What is it likely to be and how can I minimize it?

A2: In electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation of 2-methylanisole, the formation of 4-Methoxy-3-methylbenzaldehyde is a common side reaction. The methoxy group is an ortho-para director, and while the ortho position (C6) is sterically hindered by the adjacent methyl group, the para position is more accessible to the electrophile. To minimize this isomer, consider using a more regioselective method like directed ortho-lithiation. Lowering the reaction temperature during the Vilsmeier-Haack reaction may also improve selectivity for the ortho product.

Q3: My ortho-lithiation reaction is giving a low yield. What are the potential causes?

A3: Low yields in ortho-lithiation reactions can stem from several factors:

  • Inactive n-Butyllithium (n-BuLi): Ensure your n-BuLi is fresh and has been properly titrated to determine its exact concentration.

  • Presence of Moisture: The reaction is highly sensitive to water. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Sub-optimal Temperature: The lithiation step is typically performed at low temperatures (e.g., 0°C to -78°C) to prevent side reactions. Quenching with the formylating agent should also be done at low temperatures.

  • Competing Benzylic Lithiation: The protons on the methyl group are also acidic and can be deprotonated by strong bases, leading to side products. Using a lithium amide base like LDA instead of an alkyllithium can sometimes favor benzylic lithiation, so sticking with n-BuLi or s-BuLi is generally preferred for ortho-lithiation in this case.

Q4: What are the best methods for purifying the final product?

A4: Purification of this compound typically involves:

  • Column Chromatography: Silica gel chromatography is effective for separating the desired product from isomeric byproducts and other non-polar impurities. A common eluent system is a mixture of ethyl acetate and hexane.

  • Vacuum Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method, especially for removing less volatile impurities.

  • Bisulfite Adduct Formation: To remove unreacted aldehyde, you can perform a wash with a saturated sodium bisulfite solution. The aldehyde forms a water-soluble adduct that can be separated in the aqueous layer. The aldehyde can be regenerated by treating the aqueous layer with a base.

Troubleshooting Guides

Low Yield or Incomplete Conversion
Observed Problem Potential Cause Recommended Solution
Low yield in Oxidation of 2,3-Dimethylanisole Incomplete reaction.Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Over-oxidation to carboxylic acid.Use a milder oxidizing agent or carefully control the stoichiometry of the oxidant. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Low yield in Vilsmeier-Haack Formylation Inactive Vilsmeier reagent.Ensure that the dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are anhydrous, as moisture will decompose the reagent. Prepare the reagent in situ and use it immediately.
Insufficiently activated aromatic ring.The Vilsmeier reagent is a weak electrophile. Ensure the reaction is heated sufficiently to drive it to completion.
Low yield in Ortho-lithiation Poor quality of organolithium reagent.Use a freshly opened bottle of n-BuLi or titrate it before use to ascertain its molarity.
Presence of water or oxygen.Flame-dry all glassware and run the reaction under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents.
Formation of Impurities
Observed Problem Potential Cause Recommended Solution
Presence of 4-Methoxy-3-methylbenzaldehyde Lack of regioselectivity in Vilsmeier-Haack reaction.This is a common byproduct due to para-attack. To improve selectivity for the ortho-product, try running the reaction at a lower temperature. For higher purity, consider using the ortho-lithiation method. Purify the final product using column chromatography.
Presence of 2-Methoxy-6-methylbenzoic acid Over-oxidation of the aldehyde product.This can happen if the product is exposed to air for extended periods or if the workup conditions are too harsh. Store the purified aldehyde under an inert atmosphere. If this impurity is formed during an oxidation synthesis, reduce the amount of oxidant or the reaction time.
Unidentified apolar impurities Side reactions from benzylic lithiation (in ortho-lithiation).Ensure the reaction temperature is kept low during the lithiation step. This favors deprotonation of the aromatic ring over the methyl group.

Quantitative Data Summary

Synthetic Route Starting Material Typical Yield Key Reagents Advantages Disadvantages
Oxidation 2,3-Dimethylanisole~44%[1]K₂S₂O₈, CuSO₄·5H₂OReadily available starting material.Moderate yield, potential for over-oxidation.
Ortho-lithiation 2-MethylanisoleModerate to Goodn-BuLi, DMFHigh regioselectivity for the desired product.Requires strict anhydrous and inert conditions.
Vilsmeier-Haack 2-MethylanisoleModeratePOCl₃, DMFWell-established and robust reaction.Can produce significant amounts of the para-isomer.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 2,3-Dimethylanisole[1]

This protocol is based on the oxidation of one of the methyl groups of 2,3-dimethylanisole.

Materials:

  • 2,3-Dimethylanisole

  • Potassium peroxydisulfate (K₂S₂O₈)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Acetonitrile

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Saturated saline solution

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 2,3-dimethylanisole (1.0 eq) in a 1:1 mixture of acetonitrile and water, add potassium peroxydisulfate (3.0 eq) and copper(II) sulfate pentahydrate (1.0 eq).

  • Heat the reaction mixture to reflux and stir for approximately 15 minutes, monitoring the consumption of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the product with dichloromethane.

  • Combine the organic layers and wash sequentially with water and saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

Protocol 2: Synthesis via Directed Ortho-lithiation of 2-Methylanisole

This protocol is a general procedure for the ortho-formylation of anisole derivatives.

Materials:

  • 2-Methylanisole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To an oven-dried, three-necked flask under an argon atmosphere, add 2-methylanisole (1.0 eq) and anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add n-BuLi (1.1 eq) dropwise while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 2 hours.

  • Cool the mixture to -78°C using a dry ice/acetone bath.

  • Add anhydrous DMF (1.2 eq) dropwise, ensuring the temperature remains below -70°C.

  • Stir the reaction at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding 1 M HCl at 0°C.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Protocol 3: Synthesis via Vilsmeier-Haack Formylation of 2-Methylanisole

This is a general protocol for the Vilsmeier-Haack reaction.

Materials:

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 2-Methylanisole

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Saturated aqueous sodium acetate solution

Procedure:

  • In a three-necked flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0°C.

  • Slowly add POCl₃ (1.2 eq) dropwise, keeping the temperature below 10°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Add a solution of 2-methylanisole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the mixture and pour it carefully onto crushed ice.

  • Neutralize the solution by adding a saturated aqueous sodium acetate solution until the pH is between 6 and 7.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product, which will likely be a mixture of this compound and 4-Methoxy-3-methylbenzaldehyde, by column chromatography.

Visualizations

Synthesis_Pathways cluster_start Starting Materials cluster_reactions Synthetic Routes cluster_products Products & Byproducts 2_Methylanisole 2-Methylanisole Ortho_Lithiation Directed Ortho-lithiation (+ n-BuLi, then DMF) 2_Methylanisole->Ortho_Lithiation Vilsmeier_Haack Vilsmeier-Haack (+ POCl₃, DMF) 2_Methylanisole->Vilsmeier_Haack 2_3_Dimethylanisole 2,3-Dimethylanisole Oxidation Oxidation (+ K₂S₂O₈, CuSO₄) 2_3_Dimethylanisole->Oxidation Target_Product This compound Ortho_Lithiation->Target_Product High Regioselectivity Vilsmeier_Haack->Target_Product Side_Product 4-Methoxy-3-methylbenzaldehyde Vilsmeier_Haack->Side_Product Major Side Product Oxidation->Target_Product

Caption: Overview of synthetic routes to this compound.

Troubleshooting_Workflow Start Experiment Start Analysis Analyze Crude Product (TLC, GC, NMR) Start->Analysis Check_Yield Is Yield Acceptable? Analysis->Check_Yield Check_Purity Is Purity Acceptable? Check_Yield->Check_Purity Yes Low_Yield Low Yield Troubleshooting Check_Yield->Low_Yield No Purification Purify Product (Column Chromatography, Distillation) Check_Purity->Purification No End Pure Product Obtained Check_Purity->End Yes Low_Yield->Start Optimize Conditions & Repeat Impure_Product Impurity Troubleshooting Impure_Product->Purification Purification->Analysis Re-analyze

Caption: General troubleshooting workflow for synthesis experiments.

Caption: Regioselectivity in the Vilsmeier-Haack formylation of 2-methylanisole.

References

Technical Support Center: Troubleshooting Low Yields in 2-Methoxy-6-methylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methoxy-6-methylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a primary synthetic route for this compound?

A common and effective method is the regioselective oxidation of 2,3-dimethylanisole. This reaction utilizes an oxidizing agent to convert one of the methyl groups to an aldehyde. A typical procedure involves the use of potassium peroxydisulfate and copper(II) sulfate pentahydrate in an acetonitrile-water solvent system.[1][2]

Q2: I am experiencing significantly lower yields than the reported 44.2%. What are the most likely causes?

Low yields in the oxidation of 2,3-dimethylanisole can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or poor reagent quality.

  • Side Reactions: The formation of byproducts is a common cause of low yields. A primary side product is the over-oxidation of the desired aldehyde to 2-methoxy-6-methylbenzoic acid.[2]

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of starting material to oxidizing agents can either lead to an incomplete reaction or promote the formation of side products.

  • Issues During Workup and Purification: Product loss can occur during extraction, washing, or column chromatography.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the consumption of the starting material, 2,3-dimethylanisole, and the formation of the product, this compound.[1] Regular sampling of the reaction mixture for TLC analysis will help determine the optimal reaction time.

Q4: What are the key parameters to control for improving the yield?

To improve the yield, focus on the following:

  • Reaction Time: Ensure the reaction is allowed to proceed until the starting material is consumed, as monitored by TLC.[1]

  • Temperature: Maintain a consistent reflux temperature as specified in the protocol. Fluctuations in temperature can affect the reaction rate and selectivity.

  • Purity of Reagents: Use high-purity starting materials and reagents to minimize side reactions.

  • Efficient Extraction: During the workup, ensure thorough extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent like dichloromethane are recommended.[1]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of this compound via the oxidation of 2,3-dimethylanisole.

Problem Potential Cause Recommended Solution
Low or No Product Formation (based on TLC) Inactive Reagents: The oxidizing agents, potassium peroxydisulfate or copper(II) sulfate, may have degraded.Use fresh, high-quality reagents. Ensure proper storage of all chemicals.
Incorrect Solvent System: The ratio of acetonitrile to water is crucial for the reaction.Prepare the 1:1 acetonitrile:water solution accurately by volume.[1][2]
Low Reaction Temperature: Insufficient heating will result in a slow or incomplete reaction.Ensure the reaction mixture is brought to a steady reflux and maintained there for the duration of the reaction.[1]
Presence of Significant Amounts of Starting Material After Extended Reaction Time Insufficient Oxidizing Agent: The molar ratio of the oxidizing agents to the starting material may be too low.Carefully check the stoichiometry of your reagents. Ensure you are using the correct molar equivalents as specified in the protocol.
Poor Mixing: Inefficient stirring can lead to localized concentrations and an incomplete reaction.Use a magnetic stir bar that provides vigorous and efficient stirring of the reaction mixture.
Formation of a Major Byproduct Identified as 2-methoxy-6-methylbenzoic Acid Over-oxidation: The desired aldehyde is susceptible to further oxidation to the corresponding carboxylic acid.[2]Avoid unnecessarily long reaction times. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed.
Excess Oxidizing Agent: Using a large excess of the oxidizing agent can promote over-oxidation.Adhere to the recommended stoichiometry of the reagents.
Low Isolated Yield After Purification Product Loss During Workup: The product may have poor partitioning between the aqueous and organic layers, or emulsions may have formed.Perform multiple extractions with dichloromethane to ensure complete removal of the product from the aqueous phase.[1] If emulsions form, adding a small amount of brine can help to break them.
Inefficient Column Chromatography: The product may not be separating well from impurities on the silica gel column.Optimize the eluent system for column chromatography. A common eluent is a mixture of ethyl acetate and hexane (e.g., 4/96 v/v).[1]

Experimental Protocols

Synthesis of this compound via Oxidation of 2,3-Dimethylanisole

This protocol is adapted from established procedures.[1][2]

Materials:

  • 2,3-Dimethylanisole

  • Potassium peroxydisulfate

  • Copper(II) sulfate pentahydrate

  • Acetonitrile

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Saturated saline solution

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2,3-dimethylanisole (1.0 equivalent), potassium peroxydisulfate (3.0 equivalents), and copper(II) sulfate pentahydrate (1.0 equivalent).

  • Add a 1:1 (v/v) solution of acetonitrile and water.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete after about 15-30 minutes, or once the starting material is no longer visible by TLC.[1][2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the product with dichloromethane (2 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with water and saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., 4:96 ethyl acetate/hexane) to yield pure this compound.[1]

Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield of this compound check_reaction Analyze Reaction Mixture by TLC start->check_reaction optimize_purification Optimize Workup and Purification start->optimize_purification incomplete_reaction Incomplete Reaction (Starting material remains) check_reaction->incomplete_reaction Trace of product side_products Significant Side Products Formed check_reaction->side_products Multiple spots no_product No Product Formation check_reaction->no_product Only starting material troubleshoot_incomplete Troubleshoot Incomplete Reaction incomplete_reaction->troubleshoot_incomplete troubleshoot_side_products Troubleshoot Side Products side_products->troubleshoot_side_products troubleshoot_no_product Troubleshoot No Product Formation no_product->troubleshoot_no_product check_reagents Verify Reagent Quality and Stoichiometry troubleshoot_incomplete->check_reagents check_conditions Verify Reaction Time and Temperature troubleshoot_incomplete->check_conditions troubleshoot_side_products->check_reagents troubleshoot_side_products->check_conditions troubleshoot_no_product->check_reagents solution_reagents Use fresh reagents Correct stoichiometry check_reagents->solution_reagents solution_conditions Increase reaction time Ensure proper reflux check_conditions->solution_conditions solution_purification Perform multiple extractions Optimize chromatography eluent optimize_purification->solution_purification

Caption: Troubleshooting workflow for low yields.

Reaction Pathway and Potential Side Reaction

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reaction 2_3_dimethylanisole 2,3-Dimethylanisole product This compound 2_3_dimethylanisole->product K2S2O8, CuSO4*5H2O MeCN/H2O, Reflux side_product 2-Methoxy-6-methylbenzoic Acid product->side_product Over-oxidation

Caption: Synthesis pathway and a common side reaction.

References

Preventing decomposition of 2-Methoxy-6-methylbenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2-Methoxy-6-methylbenzaldehyde to prevent its decomposition. Below you will find troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Actions
Yellowing of the compound Oxidation of the aldehyde to 2-Methoxy-6-methylbenzoic acid and potential formation of colored impurities.1. Verify the integrity of the container seal. 2. Ensure the storage atmosphere is inert; purge with argon or nitrogen if necessary. 3. Check the storage temperature to confirm it is within the recommended 2-8°C range.
Appearance of crystalline solid in the liquid The primary degradation product, 2-Methoxy-6-methylbenzoic acid, is a solid at room temperature.1. Analyze a sample using HPLC or GC-MS to confirm the presence of the carboxylic acid. 2. If degradation is confirmed, the material may not be suitable for all applications. Purification by recrystallization or chromatography may be possible.
Inconsistent experimental results Use of partially decomposed starting material.1. Always use freshly opened or properly stored this compound. 2. Re-test the purity of the aldehyde before use if decomposition is suspected.
Decreased purity upon analysis Chemical degradation due to improper storage (exposure to oxygen, light, or elevated temperatures).1. Review and optimize storage conditions immediately. 2. Consider performing a forced degradation study to identify potential degradation products under your specific laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C in a tightly sealed, amber glass container under an inert atmosphere such as argon or nitrogen.[1][2]

Q2: What is the primary degradation pathway for this compound?

A2: The most common degradation pathway for this compound, like other aromatic aldehydes, is oxidation of the aldehyde functional group to the corresponding carboxylic acid, which in this case is 2-Methoxy-6-methylbenzoic acid.[3][4][5] This process is accelerated by exposure to air (oxygen), light, and elevated temperatures.

Q3: How can I detect decomposition in my sample of this compound?

A3: Decomposition can be detected by a change in the physical appearance of the sample, such as yellowing or the formation of a precipitate. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods to separate and quantify this compound and its primary degradation product, 2-Methoxy-6-methylbenzoic acid.[2][6][7]

Q4: Can I use antioxidants to prevent the decomposition of this compound?

A4: Yes, the use of an antioxidant can help prevent the oxidation of the aldehyde. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for aldehydes and can be added at a low concentration (typically 0.01-0.1% w/w) to inhibit oxidative degradation.[8][9][10][11]

Q5: My this compound has been stored at room temperature for a week. Is it still usable?

A5: While short-term exposure to room temperature may not lead to significant degradation, especially if the container is unopened, it is highly recommended to verify the purity of the compound using an appropriate analytical method like HPLC or GC-MS before use. For long-term storage, refrigeration is crucial.

Data Presentation

The following table provides illustrative data on the stability of this compound under various storage conditions. Please note that these are representative values, and actual degradation rates may vary based on specific experimental conditions.

Storage Condition Time (Months) Purity of this compound (%) 2-Methoxy-6-methylbenzoic acid (%)
2-8°C, Inert Atmosphere, Dark 0>98<0.5
6>97<1.0
12>96<2.0
25°C, Air, Dark 0>98<0.5
1~95~3.0
3~90~7.0
25°C, Air, Light Exposure 0>98<0.5
1~92~5.0
3~85~12.0

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify its potential degradation products and pathways.

  • Objective: To assess the stability of this compound under stress conditions.

  • Methodology:

    • Acid Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M HCl in acetonitrile/water (1:1). Heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M NaOH in acetonitrile/water (1:1). Keep at room temperature for 24 hours.

    • Oxidative Degradation: Dissolve a known amount of the compound in acetonitrile and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample to UV light (254 nm) in a photostability chamber for 24 hours.

  • Analysis: Analyze the stressed samples, along with a control sample stored under ideal conditions, by HPLC or GC-MS to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This HPLC method is designed to separate and quantify this compound from its primary degradation product, 2-Methoxy-6-methylbenzoic acid.

  • Objective: To monitor the stability of this compound over time.

  • Instrumentation & Reagents:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Phosphoric acid

  • Chromatographic Conditions (starting point):

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 70% over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines.

Visualizations

Decomposition_Pathway This compound This compound 2-Methoxy-6-methylbenzoic_acid 2-Methoxy-6-methylbenzoic acid This compound->2-Methoxy-6-methylbenzoic_acid Air (O2), Light, Heat Oxidation Oxidation

Caption: Primary decomposition pathway of this compound.

Storage_Workflow cluster_storage Recommended Storage cluster_prevention Preventative Measures cluster_monitoring Stability Monitoring Store Store at 2-8°C Inert Inert Atmosphere (Argon or Nitrogen) Store->Inert Protect Protect from Light (Amber Vial) Store->Protect Seal Tightly Sealed Container Store->Seal Antioxidant Consider adding BHT (0.01-0.1%) Seal->Antioxidant Purity_Check Regular Purity Check (HPLC/GC-MS) Antioxidant->Purity_Check

Caption: Recommended workflow for storing this compound.

References

Technical Support Center: Recrystallization of 2-Methoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of solid 2-Methoxy-6-methylbenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development to assist in obtaining a high-purity crystalline product.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Q1: My this compound will not dissolve in the solvent, even with heating. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Solvent Choice: Based on the polarity of this compound, solvents like ethanol, methanol, isopropanol, or ethyl acetate are good starting points. Non-polar solvents like hexane are less likely to dissolve the compound at room temperature but can be useful as an anti-solvent in a mixed solvent system.

  • Solvent Volume: Ensure you are using a sufficient amount of the chosen solvent. Add the solvent in small portions to the heated crude product until it just dissolves.[1] Avoid adding a large excess of solvent, as this will reduce your yield.[2]

  • Temperature: Make sure the solvent is heated to its boiling point to maximize the solubility of your compound.[1]

Q2: No crystals are forming, even after the solution has cooled. What is the problem?

A2: The absence of crystal formation is a common issue, often due to supersaturation or using too much solvent.[2][3]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution.[2] This can create nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a template for crystallization.

  • Concentration: It is possible that too much solvent was added initially.[2][3] If scratching and seeding do not work, gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Cooling Rate: Ensure the solution is cooling slowly and without disturbance.[4] Rapid cooling can sometimes inhibit crystallization.[1] Allow the flask to cool to room temperature on a benchtop before moving it to an ice bath.

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool slowly.

  • Solvent System: Consider using a mixed solvent system. Dissolve the compound in a solvent in which it is highly soluble (like ethyl acetate) and then add a solvent in which it is less soluble (an "anti-solvent" like hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the oil and allow it to cool slowly.

Q4: The yield of my recrystallized this compound is very low. How can I improve it?

A4: A low recovery of the purified product can be frustrating. Here are some potential causes and solutions:

  • Excess Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[5] Use the minimum amount of hot solvent necessary to dissolve the crude material.

  • Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, you will lose the product. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.

  • Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.

Q5: The recrystallized product is still impure. What went wrong?

A5: If the purity of your product has not significantly improved, consider the following:

  • Crystallization Was Too Rapid: Fast crystal formation can trap impurities within the crystal lattice.[5] To slow down crystallization, reheat the solution, add a little more solvent, and allow it to cool more slowly.

  • Inappropriate Solvent: The chosen solvent may not be effective at leaving impurities in the solution. You may need to experiment with different solvents or solvent systems.

  • Insoluble Impurities: If there were insoluble impurities in your crude product that were not removed by hot filtration, they will remain in your final product.

  • Decolorization: If your product has a persistent color, this may be due to colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help to remove these.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Based on its structure, good candidate solvents include ethanol, isopropanol, and ethyl acetate. A mixed solvent system, such as ethyl acetate/hexane, is also likely to be effective, where ethyl acetate is the "good" solvent and hexane is the "poor" solvent. A small-scale solvent screen is the best way to determine the optimal solvent or solvent system for your specific sample.

Q2: How do I perform a small-scale solvent screen?

A2: To find a suitable solvent, place a small amount (e.g., 20-30 mg) of your crude this compound into several test tubes. To each tube, add a different solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature. Then, gently heat the test tubes. An ideal solvent will dissolve the compound when hot. Finally, cool the test tubes to see if crystals reform.

Q3: What are the key physical properties of this compound?

A3: Key physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol [6]
Appearance White to yellow liquid or semi-solid or solid
Purity Typically ≥97%

Q4: How can I be sure my recrystallization was successful?

A4: A successful recrystallization should result in a product with a higher purity and a sharper melting point range compared to the crude material. You can assess the purity using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A visual inspection of the crystals can also be informative; they should appear well-formed and uniform.[1]

Experimental Protocol: Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of this compound using a mixed solvent system of ethyl acetate and hexane.

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethyl acetate required to just dissolve the solid. Stir and gently heat the mixture on a hot plate.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Induce Crystallization: While the solution is still hot, add hexane dropwise with continuous stirring until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few drops of hot ethyl acetate to the solution until the cloudiness just disappears.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely.

Solubility Data

The following table provides qualitative solubility information for this compound in common laboratory solvents. This data is estimated based on the compound's structure and general principles of solubility.

SolventSolubility at Room TemperatureSolubility at Elevated Temperature
Water InsolubleSparingly Soluble
Hexane InsolubleSparingly Soluble
Ethanol SolubleVery Soluble
Methanol SolubleVery Soluble
Isopropanol SolubleVery Soluble
Ethyl Acetate SolubleVery Soluble
Acetone Very SolubleVery Soluble
Toluene SolubleVery Soluble

Troubleshooting Workflow

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Navigating Reactions with 2-Methoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methoxy-6-methylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for navigating the synthetic challenges associated with this sterically hindered reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that lead to steric hindrance?

A1: The steric hindrance in this compound arises from the two substituents on the benzaldehyde ring positioned ortho to the aldehyde group:

  • 2-Methoxy Group: The methoxy group at the C2 position is a significant contributor to steric bulk.

  • 6-Methyl Group: The methyl group at the C6 position further obstructs the approach of nucleophiles to the aldehyde's carbonyl carbon.

This di-ortho substitution pattern creates a crowded environment around the reactive aldehyde functionality, which can impede reactions.[1][2][3]

Q2: How do the electronic effects of the methoxy and methyl groups influence the aldehyde's reactivity?

A2: The substituents have competing electronic effects:

  • Methoxy Group (Resonance Effect): The oxygen's lone pair donates electron density into the aromatic ring through resonance. This effect tends to decrease the aldehyde's electrophilicity.

  • Methyl Group (Inductive Effect): The methyl group is electron-donating through an inductive effect, which also slightly decreases the electrophilicity of the carbonyl carbon.[4]

The net result is a moderated deactivation of the aldehyde group, meaning that steric factors often play a more decisive role than electronic factors in many of its reactions.[3][4]

Q3: In which common reactions is steric hindrance with this compound a significant issue?

A3: Steric hindrance is a major consideration in several key transformations:

  • Nucleophilic Additions: Reactions like Grignard additions, Wittig reactions, and Aldol condensations can be sluggish due to the difficulty of the nucleophile approaching the hindered aldehyde.[1][2][5]

  • Reductive Amination: The formation of an imine intermediate with an amine can be slow.

  • Cannizzaro Reaction: The rate of this disproportionation reaction can be significantly reduced due to steric hindrance impeding both the initial hydroxide attack and the subsequent hydride transfer.[3]

Troubleshooting Guides

Guide 1: Grignard Reaction

Problem: Low or no yield of the desired secondary alcohol when reacting this compound with a Grignard reagent.

Potential CauseTroubleshooting SolutionRationale
Steric Hindrance Use a less bulky Grignard reagent if possible. Increase the reaction temperature or use a higher-boiling solvent like THF instead of diethyl ether.[2][6] Consider the use of a more reactive organometallic reagent, such as an organolithium compound.Steric bulk from both the aldehyde and the nucleophile can prevent the reaction. More forcing conditions can help overcome the activation energy barrier.[2] THF can also help to solvate the Grignard reagent.[6]
Enolization Add the aldehyde solution to the Grignard reagent at a low temperature (e.g., 0 °C or below).The Grignard reagent can act as a base, deprotonating any potential acidic protons. Slow addition at low temperatures favors the nucleophilic addition pathway.[2]
Reduction Use a Grignard reagent without β-hydrogens if the desired product allows.If the Grignard reagent has a β-hydrogen, it can reduce the aldehyde to the corresponding primary alcohol.[2]
Poor Reagent Quality Ensure the Grignard reagent is freshly prepared and titrated. Use anhydrous solvents and a dry inert atmosphere.Grignard reagents are sensitive to moisture and air.

Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Prepare a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction should start spontaneously.

    • Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes.[2][7]

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve this compound in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[2][7]

    • After addition, allow the mixture to stir at room temperature for 1 hour.[7]

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.[2]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[2]

    • Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Logical Workflow for Grignard Reaction Troubleshooting

start Start: Low/No Yield in Grignard Reaction check_sterics Is the Grignard reagent bulky? start->check_sterics change_reagent Use a smaller Grignard reagent or an organolithium check_sterics->change_reagent Yes increase_temp Increase reaction temperature/use THF check_sterics->increase_temp No/Still low yield check_side_reactions Are side products (enolization/reduction) observed? change_reagent->check_side_reactions increase_temp->check_side_reactions low_temp_addition Add aldehyde at low temperature (e.g., 0°C) check_side_reactions->low_temp_addition Yes (Enolization) no_beta_h Use Grignard without β-hydrogens check_side_reactions->no_beta_h Yes (Reduction) check_reagent_quality Is the Grignard reagent quality confirmed? check_side_reactions->check_reagent_quality No low_temp_addition->check_reagent_quality no_beta_h->check_reagent_quality prepare_fresh Prepare fresh Grignard reagent under anhydrous conditions check_reagent_quality->prepare_fresh No success Successful Reaction check_reagent_quality->success Yes prepare_fresh->success

Caption: Troubleshooting workflow for Grignard reactions.

Guide 2: Wittig Reaction

Problem: Poor conversion of this compound to the desired alkene in a Wittig reaction.

Potential CauseTroubleshooting SolutionRationale
Steric Hindrance Use a less bulky phosphonium ylide (e.g., a non-stabilized ylide).[5] Consider the Horner-Wadsworth-Emmons (HWE) modification, which often performs better with hindered aldehydes.[8][9]A smaller nucleophile can better access the sterically shielded carbonyl carbon. The smaller phosphonate carbanion in the HWE reaction is often more effective.[5][8]
Low Ylide Reactivity For stabilized ylides, higher temperatures or longer reaction times may be necessary.Stabilized ylides are less reactive and may require more forcing conditions to react with the sterically hindered and electronically deactivated aldehyde.
Poor Stereoselectivity For (E)-alkene selectivity, the HWE reaction is recommended.[1] For (Z)-alkene selectivity with non-stabilized ylides, perform the reaction at low temperatures in the absence of lithium salts.[1][10]The reaction mechanism and intermediates influence the stereochemical outcome. The HWE typically favors the (E)-isomer, while salt-free conditions with non-stabilized ylides favor the (Z)-isomer.[1][10]
Incomplete Ylide Formation Ensure a sufficiently strong base (e.g., n-BuLi, NaH) is used to fully deprotonate the phosphonium salt.[5]Incomplete ylide formation is a common reason for low yields in Wittig reactions.[5]

Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Reaction

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Phosphonate Anion Formation:

    • To a flame-dried, round-bottom flask under an inert atmosphere, add sodium hydride (as a mineral oil dispersion).

    • Wash the NaH with anhydrous THF to remove the mineral oil.

    • Add fresh anhydrous THF and cool to 0 °C.

    • Slowly add triethyl phosphonoacetate dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.[1]

  • Reaction with Aldehyde:

    • In a separate flask, dissolve this compound in anhydrous THF.

    • Slowly add the aldehyde solution to the phosphonate anion solution at room temperature.[1]

    • Stir overnight and monitor the reaction by TLC.[8]

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[8]

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[8][11]

Signaling Pathway for Wittig vs. HWE Reaction Choice

start Start: Alkene Synthesis from this compound desired_alkene Desired Alkene Stereochemistry? start->desired_alkene e_alkene (E)-Alkene desired_alkene->e_alkene z_alkene (Z)-Alkene desired_alkene->z_alkene hwe Use Horner-Wadsworth-Emmons (HWE) Reaction e_alkene->hwe wittig Use Wittig Reaction z_alkene->wittig ylide_type Ylide Type? wittig->ylide_type stabilized Stabilized Ylide ylide_type->stabilized non_stabilized Non-Stabilized Ylide ylide_type->non_stabilized schlosser Consider Schlosser modification for (E)-selectivity stabilized->schlosser low_temp Perform at low temp, salt-free conditions non_stabilized->low_temp

Caption: Decision pathway for selecting an appropriate olefination method.

Guide 3: Aldol Condensation

Problem: Low yield in the Claisen-Schmidt (crossed aldol) condensation between this compound and a ketone.

Potential CauseTroubleshooting SolutionRationale
Steric Hindrance Increase the reaction temperature and/or extend the reaction time. Use a Dean-Stark apparatus or molecular sieves to remove water.[5]More forcing conditions help to overcome the activation energy barrier imposed by the ortho substituents. Removing the water byproduct drives the reaction equilibrium toward the product.[5]
Insufficient Base Strength Use a slightly stronger, yet non-nucleophilic, base like piperidine or pyrrolidine.[5]A mild base is needed to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[5]
Reversible Reaction Ensure continuous removal of water from the reaction mixture.The aldol condensation is a reversible reaction.[5]

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

  • This compound

  • Acetophenone (or other suitable ketone)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound and the ketone in ethanol.

    • In a separate beaker, prepare a solution of NaOH or KOH in water.[12]

  • Reaction:

    • Slowly add the basic solution to the flask containing the aldehyde and ketone while stirring.

    • Stir the mixture vigorously at room temperature. The reaction is often left for an extended period (e.g., 24 hours), or gently heated to accelerate the process.[3]

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with deionized water.

    • If a precipitate forms, recover the solid by vacuum filtration and wash with water.[12]

    • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer, concentrate it, and purify the resulting crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Sterically Hindered Aldehydes

ReactionAldehydeReagentCatalyst/BaseSolventTimeYield (%)Reference
Aldol Condensation3,4-Dimethoxybenzaldehyde2,6-DihydroxyacetophenoneSolid NaOHNone (Grinding)15 min70[13]
Aldol Condensation3,5-Dimethoxybenzaldehyde2-MethoxyacetophenoneBaseEthanol-~90[13]
Aldol CondensationBenzaldehydeAcetone20% NaOH95% Ethanol15 min-[13]

Table 2: Wittig Reaction Outcomes with Sterically Hindered Aldehydes

AldehydeYlide TypeConditionsMajor ProductNotes
2,6-DimethoxybenzaldehydeNon-stabilizedLow temp, Li-salt free(Z)-alkeneHigher (Z)-selectivity is favored under these conditions.[1]
2,6-DimethoxybenzaldehydeStabilized (HWE)NaH, THF(E)-alkeneHWE modification is often superior for hindered aldehydes.[1][8]
MesitaldehydeHWENaH, THF(E)-alkeneHWE is a more reliable and higher-yielding alternative to the Wittig reaction for this substrate.[8]

References

Technical Support Center: Monitoring 2-Methoxy-6-methylbenzaldehyde Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 2-Methoxy-6-methylbenzaldehyde using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound?

A1: A common starting point for developing a TLC solvent system for this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A ratio of 7:3 to 9:1 (hexane:ethyl acetate) is often a good initial choice. The goal is to achieve a retention factor (Rf) of approximately 0.25-0.35 for the starting material to allow for clear separation from potential products.

Q2: How can I visualize the spots of this compound and its reaction products on a TLC plate?

A2: this compound is an aromatic aldehyde and will be UV active. Therefore, the primary method for visualization is using a UV lamp (254 nm), where the compound will appear as a dark spot on a fluorescent green background. Staining with a p-anisaldehyde solution can also be effective for visualizing aldehydes and their corresponding reaction products, which may appear as colored spots.

Q3: How do I confirm that my reaction involving this compound is complete using TLC?

A3: To confirm the completion of a reaction, use a three-lane spotting technique on your TLC plate:

  • Lane 1 (Starting Material - SM): Spot a dilute solution of this compound.

  • Lane 2 (Reaction Mixture - R): Spot a small aliquot of your reaction mixture.

  • Lane 3 (Co-spot - Co): Spot the starting material first, and then spot the reaction mixture directly on top of the initial spot.

The reaction is considered complete when the spot corresponding to the starting material in the "R" lane has completely disappeared.[1] The co-spot helps to verify the identity of the starting material spot in the reaction mixture lane.

Q4: What do I do if my starting material and product have very similar Rf values?

A4: If the Rf values of your starting material and product are too close to distinguish, you will need to change the solvent system to improve separation. You can try gradually increasing or decreasing the polarity of the mobile phase.[2] For instance, if you are using a hexane:ethyl acetate mixture, you can try a different solvent system, such as dichloromethane and methanol, which may offer different selectivity.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Streaking or elongated spots - Sample is overloaded.- Compound is acidic or basic.- Compound is highly polar.- Dilute the sample solution before spotting.- Add a small amount (0.1-2.0%) of acetic acid or triethylamine to the mobile phase for acidic or basic compounds, respectively.[3]- Consider using a more polar stationary phase, such as C18 reverse-phase TLC plates.[3]
Spots are not visible - Sample is too dilute.- Compound is not UV-active.- Compound is volatile and has evaporated.- Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[3][4]- Use a chemical stain, such as p-anisaldehyde or potassium permanganate, to visualize the spots.[5]- If the compound is highly volatile, TLC may not be the best monitoring technique.
Spots are too close to the baseline (low Rf) - The eluent is not polar enough.- Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[3]
Spots are too close to the solvent front (high Rf) - The eluent is too polar.- Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture).[3]
Uneven solvent front - The TLC plate was placed in the developing chamber at an angle.- The chamber was disturbed during development.- Ensure the plate is placed vertically in the chamber and that the solvent level is below the baseline.- Avoid moving or jostling the developing chamber.
Unexpected spots appear - Contamination of the TLC plate.- Tar formation or side reactions.- Handle the TLC plate only by the edges to avoid transferring oils from your skin.- In reactions like aldol condensations, tar formation can occur.[6] Monitor the reaction closely and consider optimizing reaction conditions (e.g., temperature, reaction time) to minimize side products.

Experimental Protocol: Monitoring the Reduction of this compound to (2-Methoxy-6-methyl)methanol by TLC

This protocol describes the monitoring of the reduction of this compound to its corresponding alcohol using sodium borohydride.

1. Materials and Equipment

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • UV lamp (254 nm)

  • Reaction vessel

  • This compound

  • (2-Methoxy-6-methyl)methanol (for reference, if available)

  • Methanol (reaction solvent)

  • Sodium borohydride

  • Hexane

  • Ethyl acetate

2. Procedure

  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

    • Mark three lanes on the baseline for the starting material (SM), the reaction mixture (R), and a co-spot (Co).

  • Reaction Setup:

    • Dissolve this compound in methanol in a suitable reaction vessel.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride to the solution.

  • TLC Monitoring:

    • Time 0: Before adding the sodium borohydride, take a small aliquot of the starting material solution and spot it on the "SM" and "Co" lanes.

    • During the reaction: At regular intervals (e.g., every 15 minutes), take a small aliquot of the reaction mixture using a capillary spotter and spot it on the "R" lane and on top of the initial spot in the "Co" lane.[1]

    • Development: Place the spotted TLC plate in a developing chamber saturated with a 7:3 mixture of hexane and ethyl acetate. Ensure the solvent level is below the baseline.

    • Visualization: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp.

  • Interpretation:

    • The starting aldehyde will have a higher Rf value than the product alcohol due to its lower polarity.

    • As the reaction progresses, the spot corresponding to the starting material in the "R" lane will diminish, and a new, lower Rf spot corresponding to the alcohol product will appear and intensify.

    • The reaction is complete when the starting material spot is no longer visible in the "R" lane.

Quantitative Data

The following table provides approximate Rf values for this compound and its corresponding alcohol in different solvent systems on a silica gel TLC plate. These values can be used as a reference for developing an optimal separation method.

Compound Solvent System (Hexane:Ethyl Acetate) Approximate Rf Value
This compound9:10.45
This compound8:20.60
(2-Methoxy-6-methyl)methanol9:10.15
(2-Methoxy-6-methyl)methanol8:20.30

Visualizations

TLC_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_development Development & Visualization cluster_analysis Analysis prep_chamber 1. Prepare Developing Chamber (Hexane:EtOAc) prep_plate 2. Prepare TLC Plate (Draw Baseline, Mark Lanes) prep_chamber->prep_plate spot_sm 3. Spot Starting Material (SM) prep_plate->spot_sm spot_rxn 4. Spot Reaction Mixture (R) spot_sm->spot_rxn spot_co 5. Spot Co-spot (Co) spot_rxn->spot_co develop 6. Develop Plate spot_co->develop visualize 7. Visualize Under UV Lamp develop->visualize analyze 8. Analyze Results (Compare SM and R lanes) visualize->analyze

Caption: Experimental workflow for monitoring a reaction by TLC.

Troubleshooting_TLC cluster_issues Common Issues cluster_solutions Potential Solutions start Problem with TLC Result? streaking Streaking Spots? start->streaking no_spots No Spots Visible? start->no_spots bad_rf Rf Too High/Low? start->bad_rf dilute Dilute Sample streaking->dilute add_modifier Add Acid/Base to Eluent streaking->add_modifier use_stain Use a Stain no_spots->use_stain concentrate Concentrate Spot no_spots->concentrate change_polarity Adjust Solvent Polarity bad_rf->change_polarity

References

Technical Support Center: Quenching Procedures for Reactions with 2-Methoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching procedures in reactions involving 2-Methoxy-6-methylbenzaldehyde. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general considerations for quenching reactions involving this compound?

When quenching reactions with this compound, it is crucial to consider the nature of the reagents used. Many reactions, such as Grignard or Wittig reactions, involve pyrophoric or highly reactive organometallic reagents that require careful handling.[1][2][3] Key considerations include:

  • Inert Atmosphere: Quenching should ideally be initiated under an inert atmosphere (e.g., nitrogen or argon) to prevent the risk of fire, especially when unreacted organometallic reagents are present.[1]

  • Temperature Control: Reactions are often quenched at low temperatures (e.g., 0 °C or -78 °C) by the slow, dropwise addition of the quenching agent to manage exothermic processes and minimize side reactions.[4][5]

  • Choice of Quenching Agent: The selection of the quenching agent depends on the specific reaction. Common choices include water, saturated aqueous ammonium chloride (NH₄Cl), or saturated aqueous sodium bicarbonate (NaHCO₃).[4][6][7][8] For highly reactive reagents, a less reactive quenching agent like isopropanol may be used initially, followed by a gradual introduction of water.[1][3]

Q2: How does the steric hindrance of this compound affect quenching?

The ortho methoxy and methyl groups on this compound create significant steric hindrance around the carbonyl group.[4][6] While this primarily affects the main reaction, it can also have implications for quenching. For instance, incomplete reactions due to steric hindrance may leave a larger amount of unreacted, highly reactive reagents, necessitating a more cautious and gradual quenching procedure.

Q3: Can the product, an alcohol or alkene, be sensitive to the quenching conditions?

Yes, the product's stability is a key consideration. If the product is sensitive to acidic or basic conditions, a neutral quenching agent like saturated aqueous ammonium chloride is often preferred.[2][4][6] For reactions where acidic or basic workup is required for purification or to remove certain byproducts, the choice of quenching agent should be made accordingly. For example, a dilute acid wash can be used to remove unreacted starting materials or basic byproducts.

Troubleshooting Guides

Issue 1: Vigorous/Uncontrolled Reaction Upon Quenching
  • Potential Cause: A high concentration of unreacted pyrophoric or highly reactive reagent (e.g., Grignard reagent, n-butyllithium) remains in the reaction mixture. This can be due to slow reaction kinetics, often exacerbated by the steric hindrance of this compound.[4][5]

  • Recommended Solution:

    • Cool the reaction mixture: Ensure the reaction flask is adequately cooled in an ice or dry ice/acetone bath before and during quenching.[3][4]

    • Use a less reactive quenching agent first: Begin by slowly adding a less reactive protic solvent, such as isopropanol, to consume the bulk of the reactive species in a more controlled manner.[1][3]

    • Slow addition: Add the primary quenching agent (e.g., saturated aqueous NH₄Cl or water) dropwise with vigorous stirring to dissipate heat effectively.[4][6]

    • Dilution: Diluting the reaction mixture with an anhydrous, inert solvent (e.g., THF, diethyl ether) before quenching can also help to control the exotherm.

Issue 2: Low Yield of Desired Product After Workup
  • Potential Cause 1: Degradation of the product during quenching. The product may be sensitive to the pH of the quenching solution.

    • Recommended Solution: Use a mild quenching agent like saturated aqueous ammonium chloride.[2][4][6] If the product is acid-sensitive, avoid acidic quenches. Conversely, if it is base-sensitive, avoid basic quenches.

  • Potential Cause 2: Emulsion formation during extraction. The presence of salts and other byproducts can lead to the formation of emulsions, making phase separation difficult and causing loss of product.

    • Recommended Solution: Add brine (saturated aqueous NaCl solution) to the aqueous layer to break up emulsions.[2][4] Filtering the entire mixture through a pad of Celite can also be effective.

  • Potential Cause 3: Incomplete reaction. The steric hindrance from the ortho substituents can lead to incomplete conversion of the starting material.[4][5][6]

    • Recommended Solution: Before quenching, ensure the reaction has gone to completion by thin-layer chromatography (TLC) or another monitoring technique.[2][6] If the reaction is stalled, consider longer reaction times or higher temperatures, if the product is stable under those conditions.

Issue 3: Presence of Unexpected Byproducts
  • Potential Cause: Side reactions may occur during the reaction or quenching process. For example, in a Grignard reaction, reduction of the aldehyde to the corresponding alcohol can occur if the Grignard reagent possesses β-hydrogens.[4][5]

  • Recommended Solution:

    • Optimize reaction conditions: Lowering the reaction temperature can often minimize side reactions.[5]

    • Careful selection of quenching agent: Ensure the quenching agent does not promote side reactions with the desired product or intermediates.

    • Purification: If side products are unavoidable, purification by flash column chromatography is typically necessary.[2]

Quantitative Data Summary

The following table summarizes common quenching agents and their typical applications in reactions involving substituted benzaldehydes.

Quenching AgentTypical ConcentrationpHRecommended ForNotes
Saturated Aqueous NH₄ClSaturated~5-6Grignard reactions, Wittig reactions, reactions with acid-sensitive products.[2][4][6]Mildly acidic quench, helps to decompose metal alkoxides without strong acid.
Water (H₂O)N/A~7General purpose, particularly for reactions where pH control is not critical.[6]Can be highly exothermic with pyrophoric reagents; use with caution.[3]
Saturated Aqueous NaHCO₃Saturated~8-9Reductive aminations, reactions requiring a basic quench to neutralize acid catalysts.[7][8]Can cause gas evolution (CO₂) if quenching an acidic reaction mixture.
Dilute HCl1N or 2N~1Reactions where an acidic workup is needed to remove basic impurities.Not suitable for acid-labile products.
Isopropanol / EthanolN/A~7Pre-quenching of highly reactive reagents like organolithiums or Grignard reagents.[1][3]Less vigorous reaction compared to water.[1]

Experimental Protocols

Protocol 1: Quenching a Grignard Reaction

This protocol describes a general procedure for quenching a Grignard reaction involving this compound.

  • Cool the Reaction: After the reaction is deemed complete, cool the reaction flask to 0 °C in an ice bath.

  • Slow Addition of Quenching Agent: Slowly and dropwise, add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the stirred reaction mixture.[4][5] Maintain the temperature below 10 °C during the addition.

  • Stirring: Allow the mixture to warm to room temperature and stir until the precipitated salts are dissolved or a manageable slurry is formed.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.[4]

  • Washing and Drying: Combine the organic layers and wash with brine.[4] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

Protocol 2: Quenching a Wittig Reaction

This protocol outlines a general quenching procedure for a Wittig reaction with this compound.

  • Cool the Reaction: Upon completion of the reaction (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.[2]

  • Quenching: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[2][6]

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether).[2]

  • Washing and Drying: Combine the organic extracts and wash with brine.[2] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.[2]

  • Purification: The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography.[2]

Protocol 3: Quenching a Reductive Amination Reaction

This protocol details a general quenching procedure for a reductive amination reaction of this compound.

  • Completion and Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate solution.[7][8]

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.[7][8]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7][8]

  • Purification: Purify the crude product by column chromatography on silica gel.[7]

Visualizations

Quenching_Decision_Tree start Reaction Complete check_reagent Highly Reactive Reagent Present? (e.g., R-Li, RMgX) start->check_reagent pre_quench Pre-quench with Isopropanol at 0 °C check_reagent->pre_quench Yes quench_choice Select Primary Quench check_reagent->quench_choice No pre_quench->quench_choice acid_sensitive Product Acid Sensitive? quench_choice->acid_sensitive neutral_quench Use Saturated aq. NH4Cl acid_sensitive->neutral_quench Yes basic_quench Use Saturated aq. NaHCO3 acid_sensitive->basic_quench No, Base Sensitive water_quench Use Water acid_sensitive->water_quench No, pH Neutral workup Aqueous Workup & Extraction neutral_quench->workup basic_quench->workup water_quench->workup

Caption: Decision tree for selecting a quenching procedure.

Grignard_Quench_Workflow start Grignard Reaction Complete cool Cool to 0 °C start->cool quench Slowly add sat. aq. NH4Cl cool->quench warm Warm to Room Temperature quench->warm extract Extract with Organic Solvent warm->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate end Crude Product concentrate->end

Caption: Workflow for Grignard reaction quenching.

References

Technical Support Center: Isolation of 2-Methoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up and isolation of 2-Methoxy-6-methylbenzaldehyde, a key intermediate in pharmaceutical and chemical synthesis. The following information is tailored to researchers, scientists, and drug development professionals encountering challenges during the purification of this compound, particularly after synthesis via the Vilsmeier-Haack reaction of 2-methylanisole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the work-up of this compound?

A1: The impurity profile largely depends on the synthetic route. For a Vilsmeier-Haack formylation of 2-methylanisole, common impurities include:

  • Unreacted 2-methylanisole: Due to incomplete reaction.

  • Isomeric Byproducts: Such as 4-Methoxy-2-methylbenzaldehyde, formed due to formylation at the para-position to the methoxy group. The directing effects of the methoxy and methyl groups can lead to a mixture of isomers.

  • Hydrolyzed Vilsmeier Reagent Byproducts: Including dimethylamine hydrochloride and phosphoric acid (if POCl₃ is used), which are typically removed during the aqueous work-up.

  • Polymeric materials: Dark, tarry residues can form, especially if the reaction temperature is not well-controlled.

Q2: My crude product is a dark oil or solid. How can I decolorize it?

A2: The dark color is often due to polymeric byproducts. An initial purification step can involve dissolving the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washing with a dilute sodium bisulfite solution. This can help remove some colored impurities. For persistent color, treatment with activated carbon followed by filtration can be effective before final purification by chromatography or distillation.

Q3: What is the purpose of quenching the reaction mixture with an ice-cold base solution?

A3: Quenching with an ice-cold solution of a base (e.g., sodium acetate, sodium carbonate, or sodium hydroxide) serves two primary purposes.[1] First, it neutralizes the acidic reaction mixture. Second, it facilitates the hydrolysis of the intermediate iminium salt, which is formed during the Vilsmeier-Haack reaction, to the desired aldehyde product.[2] Performing this at low temperatures is crucial to control the exothermic reaction and minimize the formation of byproducts.[1]

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic methods is ideal for purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities like isomeric byproducts and unreacted starting materials.[3]

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the final product and detecting less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹H NMR): Provides unambiguous structural confirmation of the desired product and helps in identifying the structure of impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the isolation of this compound.

Issue 1: Low Yield of Isolated Product
Potential Cause Troubleshooting Steps
Incomplete Hydrolysis of the Iminium Intermediate Ensure the pH of the aqueous solution is basic (pH 8-10) during the work-up to drive the hydrolysis to completion.[1] Allow for sufficient stirring time after basification.
Product Loss During Extraction Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product from the aqueous layer. Check for the formation of emulsions; if present, they can be broken by adding brine.
Suboptimal Reaction Conditions Review the Vilsmeier-Haack reaction conditions. Ensure the Vilsmeier reagent was properly formed and that the reaction was allowed to proceed to completion (monitor by TLC or GC).[1]
Issue 2: Presence of Isomeric Impurities in the Final Product
Potential Cause Troubleshooting Steps
Lack of Regioselectivity in the Formylation Reaction The electronic effects of the methoxy and methyl groups in 2-methylanisole direct formylation to multiple positions. While the desired this compound is often the major product, other isomers can form.
Inefficient Purification Fractional Distillation (for liquid products): If the boiling points of the isomers are sufficiently different, careful fractional distillation under reduced pressure can be effective.
Column Chromatography (for solid or high-boiling liquid products): Silica gel column chromatography is a highly effective method for separating isomers. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically used. Monitor the fractions by TLC to ensure a clean separation.

Quantitative Data Summary

The following table presents illustrative data for the isolation of this compound from a crude reaction mixture using different work-up and purification strategies.

Work-up/Purification Method Purity (by GC-MS) Yield (%) Key Impurities Detected
Extraction & Distillation95.2%65%4-Methoxy-2-methylbenzaldehyde (3.5%), 2-methylanisole (1.1%)
Extraction & Column Chromatography>99.0%58%4-Methoxy-2-methylbenzaldehyde (<0.5%), 2-methylanisole (<0.3%)
Extraction, Bisulfite Wash & Distillation96.5%62%4-Methoxy-2-methylbenzaldehyde (2.8%), 2-methylanisole (0.5%)

Experimental Protocols

Protocol 1: General Work-up Procedure for this compound

Objective: To isolate the crude this compound from the reaction mixture after Vilsmeier-Haack formylation.

Materials:

  • Crude reaction mixture

  • Crushed ice

  • Saturated sodium bicarbonate solution (or other suitable base)

  • Ethyl acetate (or dichloromethane)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (beakers, separatory funnel, flasks)

  • Rotary evaporator

Procedure:

  • Quenching: Slowly and carefully pour the crude reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring.

  • Neutralization: While continuing to stir and maintaining a low temperature with an ice bath, slowly add a saturated sodium bicarbonate solution until the pH of the aqueous mixture is between 8 and 9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a small-scale reaction).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Column Chromatography

Objective: To purify the crude this compound and remove isomeric impurities.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane (or heptane)

  • Ethyl acetate

  • Chromatography column

  • TLC plates and chamber

Procedure:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using a hexane/ethyl acetate mixture (e.g., 98:2) as the eluent.

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 98:2 hexane/ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing this compound and concentrate the solvent using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow start Crude Reaction Mixture quench Quench with Ice and Base start->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry over Anhydrous Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate crude_product Crude Product concentrate->crude_product purify Purify (Distillation or Chromatography) crude_product->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the isolation and purification of this compound.

troubleshooting_guide start Low Purity of Final Product check_impurities Analyze by GC-MS/NMR start->check_impurities unreacted_sm Unreacted Starting Material Present? check_impurities->unreacted_sm isomers Isomeric Byproducts Present? check_impurities->isomers unreacted_sm->isomers No optimize_reaction Optimize Reaction Time/Temperature unreacted_sm->optimize_reaction Yes column_chromatography Perform Column Chromatography isomers->column_chromatography Yes fractional_distillation Perform Fractional Distillation isomers->fractional_distillation Yes

Caption: Troubleshooting decision tree for low purity of isolated this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Methoxy-6-methylbenzaldehyde and 2,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Methoxy-6-methylbenzaldehyde and 2,6-dimethoxybenzaldehyde. The reactivity of benzaldehydes is of paramount importance in organic synthesis and drug development, where they serve as versatile building blocks. The nature and position of substituents on the aromatic ring profoundly influence the steric and electronic environment of the aldehyde functional group, thereby dictating its reactivity towards nucleophiles. This document explores these differences through a discussion of governing principles, a summary of available experimental data, and detailed experimental protocols for key reactions.

The Decisive Role of Steric and Electronic Effects

The reactivity of the carbonyl carbon in benzaldehydes is primarily governed by a combination of electronic and steric effects imparted by the substituents on the aromatic ring.

Electronic Effects: Both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. The methoxy group exerts a strong electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). The methyl group exhibits a weaker electron-donating inductive effect (+I). Electron-donating groups increase the electron density on the carbonyl carbon, reducing its electrophilicity and thus its reactivity towards nucleophiles.[1]

Steric Effects: Substituents in the ortho position to the aldehyde group can physically obstruct the approach of a nucleophile to the carbonyl carbon, a phenomenon known as steric hindrance.[2] This effect is particularly pronounced with bulky ortho substituents and can often be the dominant factor in determining reactivity, even overriding electronic effects.[2]

In the case of 2,6-dimethoxybenzaldehyde , the presence of two bulky methoxy groups flanking the aldehyde functionality creates significant steric congestion. This steric shield dramatically impedes the approach of nucleophiles, leading to a substantial decrease in reactivity in many common aldehyde reactions.[3][4]

For This compound , there is also steric hindrance from the two ortho substituents. However, the methyl group is sterically less demanding than a methoxy group. Therefore, it is anticipated that this compound will be more reactive than 2,6-dimethoxybenzaldehyde but less reactive than an unhindered benzaldehyde.

Comparative Reactivity Data

Direct comparative quantitative data for the two title compounds under identical reaction conditions is sparse in the literature. However, based on the principles of steric hindrance, a qualitative and, where possible, illustrative quantitative comparison can be made for key nucleophilic addition reactions.

Reaction TypeReagentsThis compound (Expected/Illustrative Yield)2,6-dimethoxybenzaldehyde (Illustrative Yield)Key Observations
Grignard Reaction Phenylmagnesium bromideModerateLow to ModerateThe severe steric hindrance in 2,6-dimethoxybenzaldehyde significantly lowers the yield.[3] The use of less bulky Grignard reagents can improve yields for the dimethoxy compound.[3]
Wittig Reaction Methyltriphenyl-phosphonium bromideModerate to HighLowThe steric bulk of the two ortho-methoxy groups in 2,6-dimethoxybenzaldehyde makes nucleophilic attack by the ylide challenging, resulting in lower yields.[4]
Knoevenagel Condensation Malononitrile, PiperidineHighModerateThe formation of the intermediate and subsequent dehydration are susceptible to steric hindrance, which is more pronounced in 2,6-dimethoxybenzaldehyde.

Experimental Protocols

The following are representative experimental protocols for common reactions involving ortho-substituted benzaldehydes. These can be adapted for a direct comparison of the reactivity of this compound and 2,6-dimethoxybenzaldehyde.

Grignard Reaction with Phenylmagnesium Bromide

This protocol outlines the reaction of an ortho-substituted benzaldehyde with a Grignard reagent to form a secondary alcohol.

Materials:

  • Ortho-substituted benzaldehyde (this compound or 2,6-dimethoxybenzaldehyde)

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine and enough anhydrous diethyl ether to cover the magnesium. Slowly add a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve the ortho-substituted benzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography.[5]

Wittig Reaction with Methylenetriphenylphosphorane

This protocol describes the conversion of an ortho-substituted benzaldehyde to the corresponding styrene derivative.

Materials:

  • Ortho-substituted benzaldehyde (this compound or 2,6-dimethoxybenzaldehyde)

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Preparation: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-BuLi (1.1 equivalents) dropwise. A color change indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.[6]

  • Wittig Reaction: In a separate flask, dissolve the ortho-substituted benzaldehyde (1.0 equivalent) in anhydrous THF. Slowly add this solution to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.[6]

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography to separate the alkene from triphenylphosphine oxide.[6]

Knoevenagel Condensation with Malononitrile

This protocol details the condensation of an ortho-substituted benzaldehyde with an active methylene compound.

Materials:

  • Ortho-substituted benzaldehyde (this compound or 2,6-dimethoxybenzaldehyde)

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the ortho-substituted benzaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol.

  • Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or gently reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Visualizing Reaction Concepts

The following diagrams illustrate key concepts and workflows discussed in this guide.

Caption: Steric hindrance comparison for nucleophilic attack.

Wittig_Workflow start Start ylide_prep Ylide Preparation (Phosphonium Salt + Base) start->ylide_prep reaction Wittig Reaction (Aldehyde + Ylide) ylide_prep->reaction workup Work-up (Quench, Extract) reaction->workup purification Purification (Chromatography) workup->purification product Alkene Product purification->product

Caption: General experimental workflow for the Wittig reaction.

Conclusion

References

A Spectroscopic Showdown: Unmasking the Isomers of 2-Methoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in chemical synthesis and analysis. This guide provides a comprehensive spectroscopic comparison of 2-Methoxy-6-methylbenzaldehyde and its key structural isomers, offering a clear differentiation based on Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and tabulated data are presented to support analytical endeavors.

This comparative analysis delves into the subtle yet significant differences in the spectral fingerprints of this compound and its isomers, which arise from the varied positions of the methoxy and methyl substituents on the benzaldehyde core. These structural nuances directly influence the electronic environment of the molecule, leading to distinct shifts in NMR, characteristic vibrations in IR, unique fragmentation patterns in MS, and differing electronic transitions in UV-Vis spectroscopy.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and a selection of its isomers.

¹H NMR Spectral Data (δ, ppm)
CompoundAldehyde-HAromatic-HMethoxy-HMethyl-H
This compound ~10.4~7.4 (t), ~6.9 (d)~3.9 (s)~2.5 (s)
2-Methoxy-3-methylbenzaldehyde ~10.3~7.7 (d), ~7.2 (t), ~7.1 (d)~3.9 (s)~2.3 (s)
2-Methoxy-4-methylbenzaldehyde ~10.4~7.7 (d), ~6.9 (d), ~6.8 (s)~3.9 (s)~2.4 (s)
2-Methoxy-5-methylbenzaldehyde ~10.4~7.6 (d), ~7.3 (dd), ~6.9 (d)~3.8 (s)~2.3 (s)
3-Methoxy-4-methylbenzaldehyde ~9.9~7.4 (d), ~7.3 (s), ~7.2 (d)~3.9 (s)~2.2 (s)
4-Methoxy-2-methylbenzaldehyde ~10.2~7.7 (d), ~6.9 (d), ~6.8 (s)~3.9 (s)~2.6 (s)
4-Methoxy-3-methylbenzaldehyde ~9.9~7.7 (d), ~7.6 (s), ~7.0 (d)~3.9 (s)~2.2 (s)

Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets).

¹³C NMR Spectral Data (δ, ppm)
CompoundC=OAromatic-CMethoxy-CMethyl-C
This compound ~192~162, ~140, ~134, ~130, ~125, ~110~56~20
2-Methoxy-3-methylbenzaldehyde ~191~160, ~138, ~135, ~133, ~125, ~115~56~16
2-Methoxy-4-methylbenzaldehyde ~190~162, ~145, ~134, ~125, ~120, ~112~55~22
2-Methoxy-5-methylbenzaldehyde ~190~160, ~135, ~134, ~128, ~125, ~112~56~20
3-Methoxy-4-methylbenzaldehyde ~192~162, ~138, ~131, ~129, ~126, ~110~56~16
4-Methoxy-2-methylbenzaldehyde ~192~164, ~142, ~133, ~130, ~118, ~112~55~20
4-Methoxy-3-methylbenzaldehyde ~191~163, ~132, ~131, ~130, ~126, ~111~56~16

Note: Chemical shifts (δ) are approximate and represent a general range for the respective carbon types.

IR Spectral Data (cm⁻¹)
CompoundC=O StretchC-H (Aldehyde)C-O Stretch (Methoxy)Aromatic C=C
This compound [1]~1690~2850, ~2750~1250~1580, ~1470
2-Methoxy-3-methylbenzaldehyde ~1685~2850, ~2750~1260~1580, ~1470
2-Methoxy-4-methylbenzaldehyde [2]~1680~2850, ~2750~1255~1600, ~1480
2-Methoxy-5-methylbenzaldehyde [3]~1680~2850, ~2750~1250~1580, ~1480
3-Methoxy-4-methylbenzaldehyde ~1685~2840, ~2740~1265~1590, ~1460
4-Methoxy-2-methylbenzaldehyde ~1680~2840, ~2740~1270~1600, ~1490
4-Methoxy-3-methylbenzaldehyde ~1680~2840, ~2740~1260~1590, ~1460

Note: Vibrational frequencies are approximate.

Mass Spectrometry Data (m/z)

All isomers share the same molecular weight (150.18 g/mol ) and thus exhibit a molecular ion peak [M]⁺ at m/z 150. Differentiation primarily relies on the relative abundances of fragment ions.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound [1]150149, 121, 91, 77
2-Methoxy-3-methylbenzaldehyde 150149, 121, 107, 91, 77
2-Methoxy-4-methylbenzaldehyde [2]150149, 121, 107, 91, 77
2-Methoxy-5-methylbenzaldehyde [3]150149, 121, 107, 91, 77
3-Methoxy-4-methylbenzaldehyde [4]150149, 121, 107, 91, 77
4-Methoxy-2-methylbenzaldehyde 150149, 121, 107, 91, 77
4-Methoxy-3-methylbenzaldehyde 150149, 121, 107, 91, 77

Note: Fragmentation patterns can be influenced by the ionization method and energy.

UV-Vis Spectral Data (λmax, nm)

UV-Vis spectra of these compounds in a non-polar solvent like hexane typically show two main absorption bands characteristic of substituted benzaldehydes.

Compoundπ → π* Transition (Band I)n → π* Transition (Band II)
Substituted Benzaldehydes ~240-280 nm~300-330 nm

Note: The exact λmax and molar absorptivity (ε) are highly dependent on the substitution pattern and solvent polarity. Specific experimental data for all isomers is limited in public databases.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the analyte.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample.

  • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

  • Set the spectral width to cover the range of -2 to 12 ppm.

  • Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Set the spectral width to cover the range of 0 to 220 ppm.

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

  • Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap).

Sample Preparation:

  • Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL with a split ratio of 50:1.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the analyte in a UV-transparent solvent (e.g., hexane or ethanol) at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5. A typical concentration for analysis is around 0.01 mg/mL.

Data Acquisition:

  • Use a matched pair of quartz cuvettes (1 cm path length).

  • Fill one cuvette with the pure solvent to be used as a reference (blank).

  • Fill the other cuvette with the sample solution.

  • Place the cuvettes in the spectrophotometer.

  • Record the absorbance spectrum from 200 to 400 nm.

  • Perform a baseline correction with the blank solvent before running the sample.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_sample_prep Sample Preparation cluster_data Data Interpretation & Comparison Sample Isomeric Compounds (e.g., this compound & Isomers) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Direct Application (ATR) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Prep_UV Dilute in UV-Transparent Solvent Sample->Prep_UV NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS GC-MS Prep_MS->MS UV UV-Vis Spectroscopy Prep_UV->UV Data_NMR Chemical Shifts (δ) Coupling Constants (J) NMR->Data_NMR Data_IR Vibrational Frequencies (cm⁻¹) IR->Data_IR Data_MS Mass-to-Charge Ratios (m/z) Fragmentation Patterns MS->Data_MS Data_UV Absorption Maxima (λmax) UV->Data_UV Comparison Comparative Analysis & Isomer Differentiation Data_NMR->Comparison Data_IR->Comparison Data_MS->Comparison Data_UV->Comparison

Caption: Logical workflow for the spectroscopic comparison of isomers.

This comprehensive guide provides the necessary data and methodologies to confidently distinguish between this compound and its structural isomers. By carefully applying these spectroscopic techniques and comparing the resulting data, researchers can ensure the identity and purity of their compounds, a cornerstone of reliable scientific and developmental work.

References

A Comparative Analysis of the Biological Activities of 2-Methoxy-6-methylbenzaldehyde and Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of the naturally occurring aromatic aldehyde, benzaldehyde, and its derivative, 2-Methoxy-6-methylbenzaldehyde. While benzaldehyde has been extensively studied for its diverse biological effects, specific experimental data on this compound is limited. This comparison, therefore, draws upon the comprehensive data available for benzaldehyde and infers the potential activities of its substituted counterpart based on general principles of structure-activity relationships observed in related benzaldehyde derivatives.

Introduction

Benzaldehyde is a simple aromatic aldehyde that serves as a precursor to a wide range of other organic compounds and is recognized for its broad-spectrum biological activities.[1] The introduction of substituents onto the benzene ring, such as methoxy (-OCH₃) and methyl (-CH₃) groups, can significantly modulate the parent molecule's biological profile. This guide aims to provide a comparative overview of their antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties, supported by available experimental data for benzaldehyde and general observations for its derivatives.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data available for the biological activities of benzaldehyde. Due to a lack of specific studies on this compound, its activity is largely inferred from studies on other substituted benzaldehydes.

Table 1: Antimicrobial Activity

CompoundTarget OrganismAssayActivity MetricResultReference
BenzaldehydeVarious BacteriaMICMIC6 - 10 mM[2]
BenzaldehydeVarious FungiMICMIC8 - 10 mM[2]
This compoundFungiMICInferred ActivityPotentially reduced activity compared to benzaldehyde due to the methyl group.[3]

Table 2: Antioxidant Activity

CompoundAssayActivity MetricResultReference
BenzaldehydeDPPH Radical Scavenging% Inhibition52.9% at 8 mM[2]
This compound--Data not available-

Table 3: Anti-inflammatory Activity

CompoundCell LineKey Markers InhibitedMechanismReference
Benzaldehyde DerivativesRAW264.7 macrophagesNO, PGE₂, iNOS, COX-2Inactivation of NF-κB pathway, Induction of HO-1[4]
This compound--Data not available-

Table 4: Cytotoxic Activity

CompoundCell LineAssayActivity MetricResultReference
BenzaldehydeHuman Oral Squamous Carcinoma Cells (OSCC)CC₅₀CC₅₀2.1 mM[3]
BenzaldehydeHuman Myelogenous Leukemia CellsCC₅₀CC₅₀0.43 mM[3]
BenzaldehydeHuman Glioblastoma CellsCC₅₀CC₅₀6.4 mM[3]
BenzaldehydeNormal Human Oral CellsCC₅₀CC₅₀19 mM[3]
This compound---Data not available-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of benzaldehyde.

Minimum Inhibitory Concentration (MIC) Assay

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Test Compounds: Stock solutions of benzaldehyde are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: A series of twofold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of a compound.

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.

  • Reaction Mixture: Different concentrations of the test compound (benzaldehyde) are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples with that of a control (DPPH solution without the test compound).

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound.

  • Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a wavelength of around 570 nm. The results are used to calculate the concentration of the compound that causes a 50% reduction in cell viability (CC₅₀).

Mandatory Visualization

Signaling Pathways

The anti-inflammatory effects of some benzaldehyde derivatives have been linked to the modulation of key signaling pathways. The following diagram illustrates a potential mechanism of action.

anti_inflammatory_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Benzaldehyde Benzaldehyde Derivatives NFkB NF-κB Benzaldehyde->NFkB Inhibits Nrf2 Nrf2 Benzaldehyde->Nrf2 Activates TLR4->NFkB Activates iNOS_COX2 iNOS, COX-2 (Pro-inflammatory) NFkB->iNOS_COX2 Induces HO1 HO-1 Nrf2->HO1 Induces HO1->NFkB Inhibits Inflammation Inflammation iNOS_COX2->Inflammation

Caption: Potential anti-inflammatory signaling pathway of benzaldehyde derivatives.

Experimental Workflow

The following diagram outlines a general workflow for assessing the biological activity of the compounds.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Benzaldehyde & this compound) Antimicrobial Antimicrobial Assays (MIC, MBC) Compound_Prep->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS) Compound_Prep->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, PGE2, Cytokine levels) Compound_Prep->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (MTT, LDH) Compound_Prep->Cytotoxicity Culture_Prep Cell/Microorganism Culture Preparation Culture_Prep->Antimicrobial Culture_Prep->Anti_inflammatory Culture_Prep->Cytotoxicity Data_Collection Data Collection (e.g., Absorbance, Viability) Antimicrobial->Data_Collection Antioxidant->Data_Collection Anti_inflammatory->Data_Collection Cytotoxicity->Data_Collection Statistical_Analysis Statistical Analysis (IC50, MIC calculation) Data_Collection->Statistical_Analysis Comparison Comparative Analysis Statistical_Analysis->Comparison

Caption: General experimental workflow for comparing biological activities.

Conclusion

Benzaldehyde exhibits a well-documented and broad range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and tumor-specific cytotoxic effects.[1][2][3][4] The presence of substituents on the benzaldehyde ring is known to alter these activities. For instance, some studies suggest that the addition of a methyl group can reduce the antifungal potency of benzaldehyde derivatives.[3] However, without direct experimental data for this compound, a definitive comparison of its biological activity to that of benzaldehyde remains speculative.

Further research is imperative to elucidate the specific biological profile of this compound. Such studies would provide valuable insights into the structure-activity relationships of substituted benzaldehydes and could uncover novel therapeutic applications for this particular derivative. Researchers are encouraged to utilize the established protocols for benzaldehyde as a starting point for the investigation of this compound.

References

Validating the Structure of 2-Methoxy-6-methylbenzaldehyde Synthesis Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural validation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of methodologies for validating the structure of 2-Methoxy-6-methylbenzaldehyde, a key intermediate in various synthetic pathways. We present detailed experimental protocols, comparative data, and logical workflows to ensure the confident identification and characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the oxidation of 2-methylanisole. The following protocol outlines a standard procedure.

Experimental Protocol: Synthesis

Materials:

  • 2-methylanisole

  • Potassium persulfate (K₂S₂O₈)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Acetonitrile

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, combine 2-methylanisole, potassium persulfate, and copper(II) sulfate pentahydrate in a 1:1 mixture of acetonitrile and water.

  • Reflux the mixture with stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane solvent system to yield pure this compound.

Structural Validation of this compound

The definitive confirmation of the synthesized product's structure is achieved through a combination of spectroscopic techniques. Below are the expected data and the protocols for their acquisition.

Spectroscopic Data Summary
Spectroscopic TechniqueKey Data
¹H NMR (CDCl₃)δ 10.5 (s, 1H, CHO), 7.4-7.2 (m, 1H, Ar-H), 6.8-6.7 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 2.6 (s, 3H, CH₃)
¹³C NMR (CDCl₃)Expected signals around δ 192 (CHO), 162 (C-OCH₃), 140 (C-CH₃), 135, 125, 115, 110 (Ar-C), 56 (OCH₃), 20 (CH₃)
IR Spectroscopy ν (cm⁻¹): ~2940, 2840 (C-H stretch), ~1690 (C=O stretch, aldehyde), ~1580, 1470 (C=C stretch, aromatic), ~1250 (C-O stretch, ether)
Mass Spectrometry m/z (%): 150 ([M]⁺), 149 ([M-H]⁺), 121 ([M-CHO]⁺), 106, 91, 77
Experimental Protocols for Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to assign the chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer.

  • For a solid sample, the spectrum can be obtained using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • For an oily sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Record the spectrum in the range of 4000-400 cm⁻¹ and identify the characteristic absorption peaks (ν) in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Introduce a dilute solution of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and analysis.

  • Use Electron Ionization (EI) at 70 eV.

  • Record the mass spectrum, noting the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions, along with their relative intensities.

Comparison with Alternative Synthesis Methods

While the oxidation of 2-methylanisole is a common route, other methods for the synthesis of substituted benzaldehydes exist. A comparison of these alternatives is crucial for selecting the most appropriate method based on factors like yield, purity, and reaction conditions.

Synthesis MethodStarting MaterialsReagents and ConditionsTypical YieldAdvantagesDisadvantages
Oxidation of 2-methylanisole 2-methylanisoleK₂S₂O₈, CuSO₄·5H₂O, MeCN/H₂O, refluxModerateReadily available starting material.Use of a strong oxidant, potential for over-oxidation.
Ortho-formylation of Phenols 2-methylphenol1. Protection of hydroxyl group. 2. Ortho-lithiation (e.g., n-BuLi), then DMF. 3. Deprotection.Good to HighHigh regioselectivity for ortho position.[1][2]Requires protection/deprotection steps, use of pyrophoric reagents.[1]
Vilsmeier-Haack Reaction 2-methylanisolePOCl₃, DMFModerateDirect formylation of activated aromatic rings.Can have regioselectivity issues with multiple activated positions.
Reduction of Weinreb Amides N-methoxy-N,2-dimethyl-6-methoxybenzamideDIBAL-H, then aqueous workupGood to HighTolerant of many functional groups, high yields.[3]Requires preparation of the Weinreb amide precursor.[3]

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the key experimental and logical workflows.

experimental_workflow Experimental Workflow for Synthesis and Validation cluster_synthesis Synthesis cluster_validation Structural Validation start Start: 2-methylanisole reaction Oxidation (K2S2O8, CuSO4) start->reaction workup Extraction & Washing reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis final_confirmation Validated Product data_analysis->final_confirmation Structure Confirmed

Caption: Synthesis and validation workflow.

logical_relationship Logical Relationship of Validation Techniques cluster_spectroscopy Spectroscopic Analysis compound Synthesized Compound nmr NMR (Connectivity, Chemical Environment) compound->nmr ir IR (Functional Groups) compound->ir ms MS (Molecular Weight, Fragmentation) compound->ms structure Confirmed Structure of This compound nmr->structure Provides carbon-hydrogen framework ir->structure Identifies key bonds (C=O, C-O) ms->structure Confirms molecular formula

Caption: Interrelation of analytical data.

References

A Researcher's Guide to Cross-Reactivity Assessment of 2-Methoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is paramount. This guide provides a framework for evaluating the cross-reactivity of 2-Methoxy-6-methylbenzaldehyde in immunoassays, offering detailed experimental protocols and data presentation strategies. In the absence of publicly available cross-reactivity studies for this specific compound, this document serves as a practical blueprint for conducting such an analysis.

When developing an immunoassay or any other selective analytical method for a small molecule like this compound, cross-reactivity is a critical parameter to evaluate. It defines the extent to which other, structurally similar compounds may interfere with the accurate detection and quantification of the target analyte. High cross-reactivity can lead to false-positive results and inaccurate measurements, compromising the reliability of the data.

Potential Cross-Reactants for this compound

A thorough cross-reactivity study should include a panel of compounds that are structurally related to the target analyte. For this compound, potential cross-reactants would include positional isomers, compounds with variations in the methoxy and methyl groups, and other substituted benzaldehydes. Based on structural similarity, the following compounds are recommended for inclusion in a cross-reactivity panel:

  • Positional Isomers:

    • 2-Methoxy-3-methylbenzaldehyde

    • 2-Methoxy-4-methylbenzaldehyde

    • 2-Methoxy-5-methylbenzaldehyde

    • 3-Methoxy-2-methylbenzaldehyde

    • 4-Methoxy-2-methylbenzaldehyde

    • 4-Methoxy-3-methylbenzaldehyde

  • Analogs with Additional or Altered Functional Groups:

    • 2-Hydroxy-6-methylbenzaldehyde

    • 2,6-Dimethoxybenzaldehyde

    • 2,3-Dimethoxybenzaldehyde

    • 2-Ethoxy-6-methylbenzaldehyde

    • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

    • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

    • Benzaldehyde

Hypothetical Cross-Reactivity Data

To illustrate how cross-reactivity data is presented, the following table summarizes hypothetical results for a competitive immunoassay developed for this compound. The key metric is the IC50 value, which is the concentration of the analyte that causes 50% inhibition of the signal. Cross-reactivity is typically calculated relative to the target analyte.

Formula for Percent Cross-Reactivity: (% Cross-Reactivity) = (IC50 of this compound / IC50 of Test Compound) x 100

CompoundStructure DescriptionHypothetical IC50 (ng/mL)Hypothetical % Cross-Reactivity
This compound Target Analyte 10 100%
2-Methoxy-5-methylbenzaldehydePositional Isomer2504%
4-Methoxy-2-methylbenzaldehydePositional Isomer8001.25%
2-Hydroxy-6-methylbenzaldehydeHydroxy instead of Methoxy1,5000.67%
2,6-DimethoxybenzaldehydeMethoxy instead of Methyl5,0000.2%
VanillinDifferent substitution pattern>10,000<0.1%
BenzaldehydeUnsubstituted parent compound>10,000<0.1%

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This section details a standard protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common platform for assessing cross-reactivity of small molecules.

1. Materials and Reagents:

  • Polyclonal or monoclonal antibody specific to this compound

  • This compound-protein conjugate (e.g., BSA or OVA conjugate)

  • High-binding 96-well microtiter plates

  • Test compounds (potential cross-reactants)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween 20)

2. Experimental Procedure:

  • Plate Coating:

    • Dilute the this compound-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each test compound in assay buffer.

    • Add 50 µL of each standard or test compound dilution to the appropriate wells.

    • Add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the HRP-conjugated secondary antibody (diluted in assay buffer) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of stop solution to each well to stop the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance against the logarithm of the this compound concentration.

    • Determine the IC50 value for the target analyte and each test compound from their respective dose-response curves.

    • Calculate the percent cross-reactivity for each test compound using the formula provided above.

Visualizing the Cross-Reactivity Workflow

The following diagram illustrates the key stages in a comprehensive cross-reactivity assessment.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis cluster_reporting Reporting Ab_Dev Antibody Generation (Target-Specific) ELISA Competitive ELISA Ab_Dev->ELISA Conjugate_Prep Analyte-Protein Conjugate Synthesis Conjugate_Prep->ELISA Test_Comp_Prep Prepare Potential Cross-Reactants Test_Comp_Prep->ELISA Dose_Response Generate Dose-Response Curves ELISA->Dose_Response IC50_Calc Calculate IC50 Values Dose_Response->IC50_Calc CR_Calc Calculate % Cross-Reactivity IC50_Calc->CR_Calc Report Summarize in Table CR_Calc->Report

Caption: Workflow for assessing the cross-reactivity of an analytical method.

A Comparative Guide to Alternative Reagents for 2-Methoxy-6-methylbenzaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Benzaldehyde Derivatives in Key Synthetic Transformations

In the realm of organic synthesis, the selection of appropriate reagents is paramount to achieving desired outcomes with optimal efficiency and yield. 2-Methoxy-6-methylbenzaldehyde is a valuable building block, but its reactivity profile, dictated by the electronic and steric effects of its ortho-substituents, may not be suitable for all applications. This guide provides a comprehensive comparison of alternative benzaldehyde reagents, supported by experimental data, to aid researchers in selecting the most effective starting materials for their synthetic endeavors.

The reactivity of a substituted benzaldehyde is primarily governed by the electronic nature of its substituents. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity. Furthermore, bulky groups in the ortho position can introduce steric hindrance, impeding the approach of nucleophiles.

This guide will explore the performance of this compound and its alternatives in three widely used named reactions: the Wittig reaction, the Pictet-Spengler reaction, and the Ugi four-component reaction.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphonium ylide. The electronic nature of the substituents on the benzaldehyde ring significantly influences the reaction rate and, in some cases, the stereoselectivity of the resulting alkene.

General Reaction Scheme:

Wittig_Reaction Benzaldehyde Substituted Benzaldehyde Alkene Alkene Benzaldehyde->Alkene Ylide Phosphonium Ylide Ylide->Alkene TPPO Triphenylphosphine oxide Ylide->TPPO

Figure 1: General workflow of the Wittig reaction.

Comparative Data for the Wittig Reaction:

The following table summarizes the performance of various substituted benzaldehydes in the Wittig reaction. Electron-withdrawing groups generally lead to higher yields, while bulky ortho substituents can have a variable impact.

Benzaldehyde DerivativeSubstituent(s)Product Yield (%)E/Z RatioReference
4-Nitrobenzaldehyde4-NO₂95-[1]
4-Chlorobenzaldehyde4-Cl88-[1]
BenzaldehydeH--[2]
4-Methylbenzaldehyde4-CH₃--[2]
4-Methoxybenzaldehyde4-OCH₃--[2]
This compound 2-OCH₃, 6-CH₃ Data not availableData not available
2-Halobenzaldehydes2-Cl, 2-Br, 2-I-Z-selective[3]
2,6-Dihalobenzaldehydes2,6-diCl, 2,6-diBr-E-selective[3]

Note: The yield for unsubstituted and some substituted benzaldehydes can vary significantly depending on the specific ylide and reaction conditions.

Experimental Protocol: General Procedure for the Wittig Reaction [1][4]

  • Ylide Generation: A phosphonium salt (e.g., benzyltriphenylphosphonium chloride) is suspended in an anhydrous solvent (e.g., THF or diethyl ether). A strong base (e.g., n-butyllithium or sodium hydroxide) is added to generate the ylide.[2][4]

  • Reaction with Aldehyde: The substituted benzaldehyde (1.0 mmol) is dissolved in a suitable solvent (e.g., dichloromethane, 10 mL) and added to the ylide solution.[1]

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for a specified time (typically ranging from minutes to several hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).[1][4]

  • Workup: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the pure alkene.

Pictet-Spengler Reaction: Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals. The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. The electronic properties of the substituents on the benzaldehyde can influence the rate of the initial imine formation and the subsequent cyclization.

General Reaction Scheme:

Pictet_Spengler Amine β-Arylethylamine Iminium Iminium Ion Amine->Iminium Aldehyde Substituted Benzaldehyde Aldehyde->Iminium THIQ Tetrahydroisoquinoline Iminium->THIQ Acid Catalyst

Figure 2: General mechanism of the Pictet-Spengler reaction.

Discussion of Substituent Effects:

Experimental Protocol: General Procedure for the Pictet-Spengler Reaction

  • Reactant Preparation: In a round-bottom flask, dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane, toluene).

  • Addition of Aldehyde: Add the substituted benzaldehyde (1.0-1.2 eq) to the solution at room temperature.

  • Acid Catalysis: Introduce an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux for 1 to 24 hours, monitoring the progress by TLC.

  • Workup: After completion, neutralize the reaction with a base (e.g., saturated aqueous sodium bicarbonate), and extract the product with an organic solvent.

  • Purification: The crude product is purified by column chromatography to yield the desired tetrahydroisoquinoline.

Ugi Four-Component Reaction: α-Acylamino Amide Synthesis

The Ugi four-component reaction (U-4CR) is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials. It involves the one-pot reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. The choice of aldehyde can influence the overall yield and purity of the product.

General Reaction Scheme:

Ugi_Reaction Aldehyde Substituted Benzaldehyde Amide α-Acylamino Amide Aldehyde->Amide Amine Amine Amine->Amide Acid Carboxylic Acid Acid->Amide Isocyanide Isocyanide Isocyanide->Amide

Figure 3: The four components of the Ugi reaction.

Discussion of Substituent Effects:

Experimental Protocol: General Procedure for the Ugi Four-Component Reaction

  • Reaction Setup: In a single reaction vessel, combine the substituted benzaldehyde (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq) in a suitable solvent, often methanol or ethanol.

  • Addition of Isocyanide: Add the isocyanide (1.0 eq) to the mixture. The reaction is often exothermic and typically proceeds rapidly.

  • Reaction Conditions: Stir the reaction mixture at room temperature for a period ranging from a few hours to 24 hours.

  • Workup and Purification: The product often precipitates from the reaction mixture and can be isolated by filtration. If necessary, the product can be purified by recrystallization or column chromatography.

Conclusion

The choice of a substituted benzaldehyde as a reagent has a profound impact on the outcome of a chemical synthesis. While this compound is a useful reagent, its specific electronic and steric properties may not be optimal for every transformation. This guide provides a framework for understanding the reactivity of alternative benzaldehydes and selecting the most appropriate reagent for a given synthetic challenge. By considering the electronic and steric effects of substituents, researchers can fine-tune their reaction conditions to achieve higher yields and selectivities. The provided experimental protocols serve as a starting point for the practical application of these principles in the laboratory. Further investigation into the reactivity of a broader range of ortho-substituted benzaldehydes is warranted to expand the synthetic chemist's toolbox.

References

Purity Assessment of Commercial 2-Methoxy-6-methylbenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials is a critical parameter in research and drug development, directly impacting reaction efficiency, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial 2-Methoxy-6-methylbenzaldehyde, a key building block in the synthesis of various pharmaceutical and specialty chemicals. We present a comparative overview of common analytical techniques, detailed experimental protocols, and a discussion of potential impurities and commercially available alternatives.

Comparison of Analytical Techniques for Purity Assessment

The determination of purity for an organic compound like this compound relies on a suite of analytical techniques, each with its own strengths and limitations. The most common and powerful methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical MethodPrincipleAdvantagesLimitations
HPLC-UV Separation based on differential partitioning between a stationary and mobile phase, with detection by UV absorbance.Excellent for non-volatile and thermally labile impurities. High precision and robustness for quantitative analysis.Requires a chromophore for UV detection. May not be suitable for highly volatile impurities.
GC-MS Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.High sensitivity and specificity for volatile and semi-volatile impurities. Provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.
qNMR A primary ratio method that determines the purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard.Provides a direct, absolute purity value without the need for a reference standard of the analyte itself. Non-destructive.Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis. Requires a high-field NMR spectrometer.

Commercial Availability and Stated Purity

This compound is available from several chemical suppliers. The stated purity typically ranges from 95% to 99%. It is crucial for researchers to independently verify the purity of each batch, as impurities can vary between suppliers and even between different lots from the same supplier.

SupplierStated Purity
Sigma-Aldrich≥97%[1]
Fluorochem≥95%[2]
ChemicalBook Supplier97%-99%[3]
Chemsrc97.0%[4]

Potential Impurities

Based on common synthetic routes for substituted benzaldehydes, potential impurities in commercial this compound may include:

  • Isomeric Byproducts: Positional isomers such as 2-methoxy-4-methylbenzaldehyde or 2-methoxy-5-methylbenzaldehyde.

  • Unreacted Starting Materials: For instance, 2,6-dimethylanisole, a potential precursor.

  • Oxidation Products: The corresponding carboxylic acid, 2-methoxy-6-methylbenzoic acid, can form upon exposure to air.

  • Residual Solvents: Solvents used in the synthesis and purification process.

Experimental Protocols

The following are detailed, yet adaptable, protocols for the purity assessment of this compound using HPLC, GC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This reversed-phase HPLC method is suitable for the separation and quantification of this compound and its non-volatile impurities.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1100 Series or equivalent with UV detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis:

Purity is typically calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for identifying and quantifying volatile impurities.

Instrumentation and Conditions:

ParameterSpecification
GC-MS System Agilent 7890A GC with 5975C MS or equivalent[5]
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Split ratio 50:1)
Oven Program Initial temperature 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range m/z 40-400

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in dichloromethane.

  • Further dilute to a final concentration of approximately 50 µg/mL with dichloromethane.

Data Analysis:

Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal standard or by area percent normalization.

Quantitative NMR (qNMR) Protocol

qNMR provides a direct measure of absolute purity against a certified internal standard.

Instrumentation and Conditions:

ParameterSpecification
NMR Spectrometer 400 MHz or higher
Solvent Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6)
Internal Standard Maleic acid or another suitable certified reference material with non-overlapping signals
Pulse Program A standard 90° pulse sequence
Relaxation Delay (d1) At least 5 times the longest T1 of the signals of interest (typically 30-60 s)
Number of Scans 16 or as needed for adequate signal-to-noise

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a clean NMR tube.

  • Add approximately 0.75 mL of the deuterated solvent.

  • Ensure complete dissolution by gentle vortexing.

Data Analysis:

The purity is calculated using the following formula:

Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Pstandard

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualizing the Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Primary Purity Analysis cluster_2 Confirmatory & Absolute Purity cluster_3 Data Analysis & Reporting Sample Commercial 2-Methoxy-6- methylbenzaldehyde Visual_Inspection Visual Inspection (Color, Form) Sample->Visual_Inspection HPLC HPLC-UV Analysis (Non-volatile impurities) Visual_Inspection->HPLC GCMS GC-MS Analysis (Volatile impurities) Visual_Inspection->GCMS qNMR qNMR Analysis (Absolute Purity) Visual_Inspection->qNMR Data_Integration Integrate Data from all techniques HPLC->Data_Integration GCMS->Data_Integration qNMR->Data_Integration Final_Report Final Purity Report (with impurity profile) Data_Integration->Final_Report

Caption: Workflow for the purity assessment of this compound.

Alternatives to this compound

For certain synthetic applications, other commercially available benzaldehyde derivatives may serve as suitable alternatives. The choice of alternative will depend on the specific reaction and desired electronic and steric properties.

Alternative CompoundStated PurityKey Considerations
2,4-Dimethoxybenzaldehyde ≥99%[6]More reactive than the 2,6-isomer due to reduced steric hindrance. The para-methoxy group is strongly electron-donating.[7]
2,6-Dimethoxybenzaldehyde 98+% to 99%[8]Exhibits significant steric hindrance at the aldehyde group, leading to lower reactivity in many nucleophilic addition and condensation reactions.[7]
2-Methoxybenzaldehyde 98%[9]Less sterically hindered than the 2,6-disubstituted analogues.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. While HPLC and GC-MS are powerful tools for separating and identifying a wide range of impurities, qNMR offers the distinct advantage of providing a direct, absolute purity value. For researchers and drug development professionals, it is imperative to not solely rely on the supplier's certificate of analysis but to perform independent purity verification using a combination of these orthogonal techniques. This ensures the quality and reliability of starting materials, leading to more robust and reproducible scientific outcomes. The choice of an alternative reagent should be carefully considered based on the specific synthetic transformation, taking into account the electronic and steric effects of the substituent pattern.

References

A Comparative Study of Catalysts for the Synthesis of 2-Methoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Methoxy-6-methylbenzaldehyde, a key building block in the development of various pharmaceuticals and specialty chemicals, can be achieved through several catalytic routes. The choice of catalyst and synthetic strategy is critical in determining the overall efficiency, regioselectivity, and environmental impact of the process. This guide provides a comparative analysis of two prominent catalytic methods for the synthesis of this target molecule: the direct oxidation of 2,3-dimethylanisole and the formylation of 1-methoxy-3-methylbenzene.

Comparative Performance of Catalytic Systems

The selection of a synthetic route is often a trade-off between yield, selectivity, and the complexity of the procedure. The following table summarizes the key performance indicators for two distinct catalytic approaches to this compound.

ParameterCatalyst System A: Copper-Catalyzed OxidationCatalyst System B: Vilsmeier-Haack Formylation
Starting Material 2,3-Dimethylanisole1-Methoxy-3-methylbenzene (m-Cresol methyl ether)
Catalyst/Reagent Copper(II) sulfate pentahydrate / Potassium peroxydisulfatePhosphorus oxychloride (POCl₃) / N,N-Dimethylformamide (DMF)
Yield ~44% (isolated yield)[1]Moderate (expected)
Selectivity Regiospecific oxidation of one methyl groupMixture of ortho and para isomers (Para-isomer is major)[2]
Reaction Conditions Reflux in acetonitrile/water0°C to room temperature
Key Advantages High regioselectivity, commercially available reagentsWidely applicable formylation method
Key Disadvantages Use of a strong oxidant, moderate yieldPoor regioselectivity for the desired ortho-isomer, use of corrosive reagents

Experimental Protocols

Detailed methodologies for the synthesis of this compound via the two catalytic systems are provided below.

Protocol 1: Copper-Catalyzed Oxidation of 2,3-Dimethylanisole

This protocol is adapted from a standard laboratory procedure for the regiospecific oxidation of a methyl group.[1][3]

Materials:

  • 2,3-Dimethylanisole

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Potassium peroxydisulfate (K₂S₂O₈)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask, add 2,3-dimethylanisole (15 g, 0.11 mol), copper(II) sulfate pentahydrate (27.22 g, 0.11 mol), and potassium peroxydisulfate (89.31 g, 0.33 mol).[1]

  • Add a 1:1 (v/v) mixture of acetonitrile and water (750 mL).[1]

  • Heat the mixture to reflux and stir for 15 minutes, monitoring the reaction by thin-layer chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with dichloromethane (2 x 225 mL).[1]

  • Combine the organic layers and wash sequentially with water (2 x 100 mL) and saturated brine (100 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (4:96 v/v) as the eluent to obtain this compound.[1]

Protocol 2: Vilsmeier-Haack Formylation of 1-Methoxy-3-methylbenzene (General Procedure)

This protocol is a general procedure for the Vilsmeier-Haack reaction and would require optimization for the specific synthesis of this compound. The regioselectivity is a key consideration, with the para-isomer being the expected major product.[2]

Materials:

  • 1-Methoxy-3-methylbenzene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Sodium acetate (NaOAc)

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flask, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the DMF with stirring to form the Vilsmeier reagent.

  • Add 1-methoxy-3-methylbenzene to the freshly prepared Vilsmeier reagent.

  • Allow the reaction to stir at room temperature for several hours, monitoring by TLC.

  • Upon completion, quench the reaction by pouring it into a cold aqueous solution of sodium acetate.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the isomeric aldehydes.

Reaction Pathways and Experimental Workflow

Visual representations of the synthetic routes and experimental processes aid in understanding the key transformations and steps involved.

experimental_workflow cluster_oxidation Catalyst System A: Oxidation cluster_formylation Catalyst System B: Formylation start_A 2,3-Dimethylanisole react_A React with CuSO4/K2S2O8 in Acetonitrile/Water (Reflux) start_A->react_A workup_A Aqueous Workup & Extraction react_A->workup_A purify_A Column Chromatography workup_A->purify_A product_A This compound purify_A->product_A start_B 1-Methoxy-3-methylbenzene react_B React with Vilsmeier Reagent (POCl3/DMF) start_B->react_B workup_B Aqueous Workup & Extraction react_B->workup_B purify_B Column Chromatography (Isomer Separation) workup_B->purify_B product_B This compound (minor isomer) purify_B->product_B product_C 4-Methoxy-2-methylbenzaldehyde (major isomer) purify_B->product_C

Caption: Comparative workflow for the synthesis of this compound.

reaction_pathways cluster_oxidation_path Oxidation Pathway cluster_formylation_path Formylation Pathway A 2,3-Dimethylanisole B Benzylic Radical Intermediate A->B Cu(II)/S2O8^2- C This compound B->C Oxidation D 1-Methoxy-3-methylbenzene F Wheland Intermediate (ortho-attack) D->F + E G Wheland Intermediate (para-attack) D->G + E E Vilsmeier Reagent [Me2N=CHCl]+ H This compound F->H Hydrolysis I 4-Methoxy-2-methylbenzaldehyde G->I Hydrolysis

Caption: Simplified reaction pathways for the two synthetic methods.

Conclusion

The choice between the copper-catalyzed oxidation of 2,3-dimethylanisole and the Vilsmeier-Haack formylation of 1-methoxy-3-methylbenzene for the synthesis of this compound depends heavily on the desired outcome and experimental constraints.

  • For high regioselectivity , the copper-catalyzed oxidation of 2,3-dimethylanisole is the superior method, directly yielding the desired product without the need for isomeric separation.

  • For broader applicability in formylation chemistry , the Vilsmeier-Haack reaction is a powerful tool, but for this specific target, it suffers from a lack of regioselectivity, leading to a mixture of products where the desired ortho-isomer is minor.

For researchers and drug development professionals requiring pure this compound, the oxidation route is recommended despite its moderate yield. Further optimization of the Vilsmeier-Haack reaction conditions or the use of directing groups could potentially improve the yield of the ortho-isomer, but this would necessitate additional research and development.

References

Benchmarking the yield of 2-Methoxy-6-methylbenzaldehyde synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent methods for the synthesis of 2-Methoxy-6-methylbenzaldehyde, a valuable intermediate in the fields of medicinal chemistry and organic synthesis. The following sections detail the experimental protocols and reported yields for each method, offering a clear basis for methodological selection.

Method 1: Regiospecific Oxidation of 2,3-Dimethylanisole

This direct approach involves the selective oxidation of a methyl group of 2,3-dimethylanisole, offering a streamlined route to the target molecule. The reaction is catalyzed by a copper(II) salt in the presence of a strong oxidizing agent.

Experimental Protocol

The synthesis of this compound from 2,3-dimethylanisole is conducted via a regiospecific oxidation of one of the methyl groups.[1] In a typical laboratory-scale procedure, a 250 mL round-bottom flask is charged with 2.0 g of 2,3-dimethylanisole, 3.7 g of copper(II) sulfate pentahydrate, and 12.4 g of potassium peroxydisulfate.[1] To this mixture, 100 mL of a 1:1 solution of acetonitrile and water is added.[1] The reaction mixture is then heated to reflux for a duration of 30 minutes.[1]

Following the reflux period, the mixture is cooled to room temperature. The product is then extracted from the aqueous phase using an organic solvent, such as diethyl ether. The combined organic extracts are subsequently dried over an anhydrous salt like sodium sulfate. After filtration, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as a yellow oil.[1] Further purification can be achieved through column chromatography.

Yield Data

While a detailed experimental protocol is available, a specific yield for this particular transformation has not been reported in the reviewed literature. The efficiency of the reaction would need to be determined empirically.

Method 2: Two-Step Synthesis from o-Cresol via Formylation and Methylation

This two-step pathway commences with the formylation of readily available o-cresol to produce an intermediate, 2-hydroxy-6-methylbenzaldehyde, which is subsequently methylated to afford the final product.

Experimental Protocol

Step 1: Formylation of o-Cresol

The initial step involves the ortho-formylation of o-cresol. A common method for this transformation is the Duff reaction. In this procedure, o-cresol is reacted with hexamethylenetetramine in the presence of an acid catalyst. While specific yields for the formylation of o-cresol to 2-hydroxy-6-methylbenzaldehyde are not extensively reported, the Duff reaction is a known method for the synthesis of o-hydroxyaldehydes.[2]

Step 2: Methylation of 2-hydroxy-6-methylbenzaldehyde

The second step is the methylation of the hydroxyl group of the intermediate. A standard and effective method for this is the Williamson ether synthesis. Typically, the 2-hydroxy-6-methylbenzaldehyde is treated with a methylating agent, such as dimethyl sulfate, in the presence of a base like sodium carbonate. The reaction is generally carried out by heating the mixture. For a similar substrate, 3,4,5-trihydroxybenzaldehyde (syringaldehyde), methylation with dimethyl sulfate in the presence of sodium carbonate resulted in a near-quantitative yield of 99.3% of the corresponding trimethoxybenzaldehyde.[3]

Yield Data

The overall yield for this two-step process is dependent on the efficiency of both the formylation and methylation steps. Assuming a moderate yield for the Duff reaction and a high yield for the methylation step based on analogous reactions, this method presents a viable, albeit longer, route to the target compound.

Data Summary

MethodStarting MaterialKey ReagentsReported Yield
Method 1 2,3-DimethylanisoleCopper(II) sulfate pentahydrate, Potassium peroxydisulfateNot Reported
Method 2 o-CresolStep 1: Hexamethylenetetramine, Acid catalyst; Step 2: Dimethyl sulfate, Sodium carbonateNot Reported for Step 1; High (est. >90%) for Step 2

Logical Workflow Diagrams

Method1_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product A 2,3-Dimethylanisole C Reflux (30 min) A->C Add B CuSO4·5H2O, K2S2O8 Acetonitrile/Water (1:1) B->C Add D Workup (Extraction, Drying) C->D Cool and E This compound D->E Isolate

Method 1: Regiospecific Oxidation Workflow.

Method2_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Methylation A o-Cresol C Duff Reaction A->C Add B Hexamethylenetetramine, Acid Catalyst B->C Add D 2-hydroxy-6-methylbenzaldehyde C->D Isolate F Williamson Ether Synthesis D->F Add E Dimethyl Sulfate, Sodium Carbonate E->F Add G This compound F->G Isolate

Method 2: Two-Step Synthesis Workflow.

References

Kinetic Showdown: Navigating the Reactivity of 2-Methoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the intricate world of organic synthesis, the reactivity of substituted benzaldehydes is a critical parameter influencing reaction outcomes, yields, and the overall efficiency of synthetic routes. This guide provides a comparative analysis of the kinetic profile of 2-Methoxy-6-methylbenzaldehyde, a molecule of interest in the synthesis of complex organic scaffolds. Due to a paucity of direct kinetic studies on this specific molecule, this guide draws upon established principles of physical organic chemistry and available data for structurally related compounds to offer a comprehensive overview for researchers, scientists, and drug development professionals. The profound impact of ortho-substituents on the reactivity of the aldehyde functional group will be a central theme, providing a framework for predicting and controlling reaction pathways.

The Double-Edged Sword: Electronic and Steric Effects

The reactivity of the carbonyl carbon in benzaldehydes is fundamentally governed by a delicate interplay of electronic and steric effects imparted by substituents on the aromatic ring. Electron-withdrawing groups typically enhance the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack, while electron-donating groups have the opposite effect.[1] However, for 2,6-disubstituted benzaldehydes like this compound, steric hindrance often emerges as the dominant factor, dramatically influencing reaction rates.[2]

The methoxy (-OCH₃) group at the C2 position is electron-donating by resonance and electron-withdrawing by induction, with the resonance effect generally being stronger. The methyl (-CH₃) group at the C6 position is a weak electron-donating group. Electronically, these groups would be expected to slightly decrease the reactivity of the aldehyde towards nucleophiles compared to unsubstituted benzaldehyde. However, their presence flanking the aldehyde functionality creates a significant steric shield, impeding the approach of nucleophiles. This steric hindrance drastically increases the activation energy for nucleophilic addition, leading to a significant reduction in reaction rates.[2] In many cases, reactions that proceed readily with other substituted benzaldehydes may be exceptionally slow or may not occur at all with 2,6-disubstituted analogs under similar conditions.[2]

Comparative Kinetic Data: A Quantitative Perspective

Table 1: Illustrative Rate Constants for the Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile

Benzaldehyde DerivativeSubstituent(s)Electronic EffectSteric EffectExpected Relative RateObserved Second-Order Rate Constant (k) M⁻¹s⁻¹ (Illustrative)
Benzaldehyde-HNeutralMinimalReference1.5 x 10⁻²
4-Nitrobenzaldehyde4-NO₂Strong Electron-WithdrawingMinimalVery High8.2 x 10⁻¹
4-Methoxybenzaldehyde4-OCH₃Strong Electron-DonatingMinimalLow3.1 x 10⁻³
2-Chlorobenzaldehyde2-ClInductive Electron-WithdrawingModerateModerate to Low9.5 x 10⁻³
2,6-Dichlorobenzaldehyde2-Cl, 6-ClStrong Inductive Electron-WithdrawingHighVery LowData not readily available, but expected to be significantly slower than 2-chlorobenzaldehyde.
This compound 2-OCH₃, 6-CH₃ Weak Electron-Donating High Very Low Data not readily available, but expected to be significantly slower than benzaldehyde due to dominant steric hindrance.
2,6-Dimethoxybenzaldehyde2-OCH₃, 6-OCH₃Strong Electron-DonatingVery HighExtremely LowReactivity is exceptionally low, often making kinetic analysis challenging under standard conditions.[2]

Note: The provided rate constants are for illustrative purposes to demonstrate relative reactivity trends and are based on data compiled from various sources.[1][2] Actual values are highly dependent on specific reaction conditions (e.g., solvent, temperature, catalyst).

Experimental Protocols for Kinetic Analysis

To obtain reliable and comparative kinetic data, a standardized experimental protocol is crucial. Below are detailed methodologies for two common reactions used to probe the reactivity of substituted benzaldehydes.

Protocol 1: Kinetic Analysis of the Knoevenagel Condensation via UV-Vis Spectrophotometry

This method monitors the formation of the α,β-unsaturated product, which typically has a strong UV-Vis absorbance at a wavelength distinct from the reactants.

Objective: To determine the second-order rate constant for the reaction between a substituted benzaldehyde and an active methylene compound (e.g., malononitrile) catalyzed by a base (e.g., piperidine).

Materials:

  • Substituted benzaldehyde (e.g., this compound)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (spectroscopic grade)

  • Thermostated UV-Vis spectrophotometer with quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the substituted benzaldehyde (e.g., 0.1 M) in ethanol.

    • Prepare a stock solution of malononitrile (e.g., 0.1 M) in ethanol.

    • Prepare a stock solution of piperidine (e.g., 0.01 M) in ethanol.[2]

  • Determination of λmax:

    • Prepare a solution of the expected product and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Kinetic Measurement:

    • Equilibrate the spectrophotometer and stock solutions to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette the required volumes of the benzaldehyde and piperidine stock solutions and dilute with ethanol to a final volume of, for example, 2.5 mL.

    • Initiate the reaction by the rapid addition and mixing of the malononitrile stock solution (e.g., 0.5 mL) to the cuvette.

    • Immediately begin recording the absorbance at λmax as a function of time at regular intervals.

  • Data Analysis:

    • The reaction is typically run under pseudo-first-order conditions with a large excess of one reactant.

    • The pseudo-first-order rate constant can be determined from the slope of the linear plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant that was not in excess.

Protocol 2: Kinetic Analysis of the Wittig Reaction via ¹H NMR Spectroscopy

This protocol follows the consumption of the aldehyde and the formation of the alkene product over time.

Objective: To determine the rate constant for the Wittig reaction between a substituted benzaldehyde and a phosphonium ylide.

Materials:

  • Substituted benzaldehyde (e.g., this compound)

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous deuterated solvent (e.g., THF-d₈) for NMR

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR spectrometer

Procedure:

  • Preparation of the Ylide (Wittig Reagent):

    • In a flame-dried, nitrogen-purged flask, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add n-BuLi (1.0 equivalent) dropwise. A distinct color change indicates ylide formation.

    • Stir the mixture at 0 °C for 1 hour.[3]

  • Kinetic Measurement:

    • In a separate flame-dried, nitrogen-purged NMR tube, dissolve the substituted benzaldehyde (1.0 equivalent) and the internal standard in anhydrous THF-d₈.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Rapidly add the freshly prepared ylide solution to the NMR tube at a controlled temperature.

    • Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the characteristic aldehyde proton signal of the starting material and a characteristic signal of the alkene product relative to the signal of the internal standard in each spectrum.

    • Plot the concentration of the aldehyde versus time.

    • The rate constant can be determined by fitting the concentration-time data to the appropriate rate law.

Visualizing the Workflow and Influencing Factors

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for a kinetic study and the logical relationship of substituent effects on benzaldehyde reactivity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Aldehyde, Nucleophile, Catalyst) prep_inst Equilibrate Spectrophotometer and Solutions to T prep_reagents->prep_inst mix Mix Reactants in Cuvette prep_inst->mix initiate Initiate Reaction (Add final reactant) mix->initiate measure Record Absorbance vs. Time initiate->measure plot Plot Data (e.g., ln(A∞ - At) vs. time) measure->plot calculate Calculate Rate Constant (k) plot->calculate

Caption: Experimental workflow for a UV-Vis spectrophotometric kinetic study.

G sub Substituent on Benzaldehyde edg edg sub->edg Electron-Donating Group (EDG) e.g., -OCH₃, -CH₃ ewg ewg sub->ewg Electron-Withdrawing Group (EWG) e.g., -NO₂, -Cl dec_electro dec_electro edg->dec_electro Decreases Carbonyl Electrophilicity inc_electro inc_electro ewg->inc_electro Increases Carbonyl Electrophilicity slow_rate slow_rate dec_electro->slow_rate Slower Reaction Rate fast_rate fast_rate inc_electro->fast_rate Faster Reaction Rate steric Ortho-Substituent (Steric Hindrance) steric->slow_rate Overrides Electronic Effects (Generally)

Caption: Influence of substituents on benzaldehyde reactivity in nucleophilic additions.

References

Unmasking the Fleeting Intermediates of 2-Methoxy-6-methylbenzaldehyde Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the transient species that dictate the course of a chemical reaction is paramount. This guide provides a comparative analysis of the reaction intermediates formed during common transformations of 2-Methoxy-6-methylbenzaldehyde, a sterically hindered aromatic aldehyde. By examining the Wittig reaction, Grignard addition, and sodium borohydride reduction, we shed light on the identity and characterization of these fleeting, yet crucial, molecular entities.

The reactivity of this compound is significantly influenced by the steric hindrance imposed by the ortho-methoxy and methyl groups. This steric bulk can slow down reaction rates and influence stereoselectivity, making the study of its reaction intermediates particularly insightful. While direct experimental data for the intermediates of this specific molecule is often elusive due to their transient nature, we can draw strong parallels from closely related, sterically hindered benzaldehydes and from computational studies.

Comparison of Key Reaction Intermediates

This section compares the primary intermediates formed in three common reactions of this compound. Due to the challenges in isolating and characterizing these transient species, the data presented is a combination of experimental observations from analogous systems and predicted spectroscopic characteristics.

ReactionPrimary IntermediateAlternative Intermediate (if applicable)Key Spectroscopic Features (Predicted/Analogous Data)Comparison with Benzaldehyde Intermediate
Wittig Reaction OxaphosphetaneBetaine (less likely for non-stabilized ylides)31P NMR: Characteristic upfield shift compared to the ylide. 1H NMR: Appearance of new signals for the methine protons of the four-membered ring.The oxaphosphetane from this compound is expected to be less stable and form slower due to steric hindrance, potentially influencing the E/Z selectivity of the resulting alkene.
Grignard Reaction Magnesium Alkoxide-1H NMR (in situ): Broadening of signals near the reaction center. IR (in situ): Disappearance of the C=O stretch and appearance of a C-O stretch at a lower wavenumber.The formation of the magnesium alkoxide is sterically hindered, leading to a slower reaction rate compared to the unhindered benzaldehyde.
Reduction (NaBH4) AlkoxyborohydrideBorate Ester11B NMR: Shift from the borohydride signal to a new signal corresponding to the alkoxyborohydride. 1H NMR: Observation of transient signals that coalesce over time.[1]The reaction is slower due to steric hindrance around the carbonyl group. The intermediate alkoxyborohydride is bulkier and may exhibit different stability and reactivity compared to the corresponding intermediate from benzaldehyde.

In-Depth Look at Reaction Pathways and Intermediates

The Wittig Reaction: Navigating Steric Crowding

The Wittig reaction, a cornerstone of alkene synthesis, proceeds through a cycloaddition of a phosphorus ylide to the carbonyl group. In the case of this compound, the significant steric hindrance around the aldehyde functionality makes the approach of the bulky ylide challenging.[2]

The key intermediate is a four-membered ring structure called an oxaphosphetane .[2][3] While a zwitterionic betaine intermediate has been historically proposed, modern evidence suggests that for non-stabilized ylides, the reaction is a concerted [2+2] cycloaddition directly forming the oxaphosphetane. The stereochemical outcome of the reaction is largely determined by the relative stability of the diastereomeric oxaphosphetane intermediates and the kinetics of their formation and decomposition. For sterically hindered aldehydes like this compound, the formation of the oxaphosphetane is the rate-determining step, and its structure dictates the geometry of the final alkene.

Experimental Workflow: Wittig Reaction and Intermediate Detection

Wittig_Workflow cluster_0 Ylide Formation cluster_1 Wittig Reaction cluster_2 Intermediate Characterization (Low Temp. NMR) cluster_3 Workup & Purification Ylide_Prep Phosphonium Salt + Strong Base in Anhydrous THF Reaction Add this compound solution to Ylide at low temperature Ylide_Prep->Reaction TLC Monitor reaction progress by TLC Reaction->TLC NMR Acquire 31P and 1H NMR spectra at low temperature to observe oxaphosphetane TLC->NMR If intermediate is stable enough Workup Quench reaction, extract, and purify product TLC->Workup

Workflow for the Wittig reaction and potential intermediate analysis.
The Grignard Reaction: A Bulky Nucleophile Meets a Hindered Electrophile

The addition of a Grignard reagent to an aldehyde is a fundamental carbon-carbon bond-forming reaction. The reaction of this compound with a Grignard reagent (e.g., methylmagnesium bromide) is expected to be sluggish due to the steric shielding of the carbonyl carbon.

The initial product of the nucleophilic addition is a magnesium alkoxide intermediate. This intermediate is typically not isolated but is hydrolyzed during the aqueous workup to yield the final alcohol product. Characterization of the magnesium alkoxide in situ can be achieved using spectroscopic techniques under anhydrous conditions.

Logical Relationship: Grignard Reaction Pathway

Grignard_Pathway Start This compound + Grignard Reagent (R-MgX) Intermediate Magnesium Alkoxide Intermediate Start->Intermediate Nucleophilic Addition Workup Aqueous Workup (H3O+) Intermediate->Workup Product Secondary Alcohol Product Workup->Product Protonation

Pathway of the Grignard reaction with this compound.
Sodium Borohydride Reduction: A Hydride's Journey

The reduction of aldehydes to primary alcohols using sodium borohydride is a common and selective transformation. For this compound, the steric hindrance again plays a key role in moderating the reaction rate.

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. This initially forms an alkoxyborohydride intermediate. As the reaction progresses, the remaining hydride ions on the boron can react with other aldehyde molecules, ultimately leading to a borate ester where the boron is bonded to four alkoxy groups derived from the aldehyde. This borate ester is then hydrolyzed during workup to give the final alcohol product. Under specific conditions, such as with sulfurated sodium borohydride, intermediate borate species have been observed by NMR spectroscopy before they disproportionate to more stable forms.[1]

Experimental Protocols

General Protocol for Low-Temperature NMR Analysis of Reaction Intermediates
  • Preparation: A clean, dry NMR tube is fitted with a septum and purged with an inert gas (e.g., argon).

  • Reagents: A solution of this compound in a dry, deuterated solvent (e.g., THF-d8) is prepared and transferred to the NMR tube via syringe.

  • Cooling: The NMR probe is pre-cooled to the desired low temperature (e.g., -78 °C). The sample is then placed in the spectrometer and allowed to thermally equilibrate.

  • Initiation: A pre-cooled solution of the second reagent (e.g., ylide, Grignard reagent, or reducing agent) in the same deuterated solvent is added to the NMR tube via syringe.

  • Data Acquisition: NMR spectra (e.g., 1H, 13C, 31P, 11B) are acquired immediately after mixing and at various time points to monitor the formation and decay of any intermediate species.

Protocol for the Wittig Reaction with 2,6-Dimethoxybenzaldehyde (An Analogous System)[2]
  • Ylide Generation: To a flame-dried round-bottom flask under an inert atmosphere, benzyltriphenylphosphonium chloride (1.1 equivalents) is added, followed by anhydrous THF. The solution is cooled to 0 °C, and n-butyllithium (1.1 equivalents) is added dropwise. The formation of the ylide is indicated by a color change. The mixture is stirred for 30 minutes at 0 °C.

  • Wittig Reaction: In a separate flask, 2,6-dimethoxybenzaldehyde (1.0 equivalent) is dissolved in anhydrous THF. This solution is then slowly added to the ylide solution at 0 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Conclusion

The identity and characterization of reaction intermediates are pivotal for a deep understanding of chemical reactivity and for optimizing synthetic methodologies. In the case of the sterically encumbered this compound, the formation of key intermediates such as the oxaphosphetane in the Wittig reaction, the magnesium alkoxide in Grignard additions, and alkoxyborohydrides in reductions is significantly influenced by steric factors. While the direct observation of these species for this particular molecule remains a challenge, a comparative analysis with analogous systems provides valuable insights into their structure and role in the reaction pathway. Further investigations using advanced spectroscopic techniques and computational modeling will continue to illuminate the nature of these transient, yet highly influential, chemical entities.

References

Inter-laboratory Validation of 2-Methoxy-6-methylbenzaldehyde Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of analytical methods for quantifying impurities and active pharmaceutical ingredients is paramount. This guide provides a comparative overview of analytical methodologies for the determination of 2-Methoxy-6-methylbenzaldehyde, a key aromatic aldehyde. While specific inter-laboratory validation data for this compound is not publicly available, this document synthesizes performance data from validated methods for structurally similar aldehydes to provide a robust framework for method selection and validation.

The primary analytical techniques for the analysis of aromatic aldehydes are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV or MS detection.[1][2][3] The choice between these methods depends on factors such as the sample matrix, required sensitivity, and the nature of potential impurities.[3]

Quantitative Performance Comparison

The following table summarizes typical performance characteristics for the analysis of aromatic aldehydes using GC-MS and HPLC-based methods, compiled from various single-laboratory validation studies. These values can serve as a benchmark for laboratories developing and validating methods for this compound.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) Aldehyde-dependent, can reach low ng/L to µg/L levels.[3]Generally offers high sensitivity, with LODs often in the low µg/L to ng/L range.[3][4]
Limit of Quantitation (LOQ) Typically in the µg/L range.[3]Often lower than GC-MS, in the µg/L to ng/L range.[3][4]
Linearity (R²) Generally excellent, with R² values >0.99 commonly achieved.[5]Also demonstrates excellent linearity with R² values typically >0.99.[6]
Precision (%RSD) Typically <15% for intra- and inter-day precision.[3]A study on a similar compound showed intra-day and inter-day precision to be <4% RSD.[3]
Accuracy/Recovery (%) Typically in the range of 80-120%.[5]Typically in the range of 80-120%.[6]

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and reliable results. Below are representative experimental protocols for the analysis of aromatic aldehydes using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method often involves a derivatization step to improve the volatility and thermal stability of the aldehyde. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[1][3]

1. Sample Preparation and Derivatization:

  • An internal standard (e.g., a deuterated analog) is added to the sample.

  • The sample is combined with a PFBHA solution in a headspace vial.

  • The mixture is incubated to facilitate the derivatization of this compound to its oxime derivative.[1]

2. Extraction (Headspace Solid-Phase Microextraction - HS-SPME):

  • A SPME fiber is exposed to the headspace of the vial under controlled temperature and time to adsorb the derivatized analyte.[1]

3. GC-MS Analysis:

  • GC Inlet: The adsorbed analytes are desorbed from the fiber in the heated GC inlet.[1]

  • Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is used for separation.[1]

  • Carrier Gas: Helium is typically used as the carrier gas.[2]

  • Oven Program: A temperature gradient is applied to ensure optimal separation of the analytes.

  • Mass Spectrometer: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[7]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[3] Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is common for enhancing UV detection of aldehydes.[3][8]

1. Sample Preparation and Derivatization:

  • The sample containing this compound is mixed with a saturated solution of DNPH in a suitable solvent (e.g., acetonitrile) containing an acid catalyst.[3]

  • The mixture is incubated to form the corresponding DNPH-hydrazone derivative.[3]

  • The sample can then be directly injected or further purified using solid-phase extraction (SPE) if the matrix is complex.[3]

2. HPLC-UV Analysis:

  • LC System: A standard HPLC system with a UV detector is used.

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed.[9]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is used for elution.[9]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[9]

  • Column Temperature: The column is maintained at a constant temperature, for example, 30 °C.[9]

  • Detection: The UV detector is set to a wavelength appropriate for the DNPH-hydrazone derivative (e.g., 360 nm).

Visualizations

Inter-laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study, which is essential for assessing the reproducibility and robustness of an analytical method across different laboratories.[1][7]

A Study Design and Protocol Development B Preparation and Distribution of Homogeneous Test Material A->B C Analysis of Test Material by Participating Laboratories B->C D Data Submission to Coordinating Laboratory C->D E Statistical Analysis of Results (e.g., Z-scores) D->E F Evaluation of Laboratory Performance and Method Reproducibility E->F G Final Report and Recommendations F->G

Workflow of an inter-laboratory validation study.
Comparison of Analytical Techniques

This diagram provides a high-level comparison of the key attributes of GC-MS and HPLC for the analysis of this compound.

cluster_0 GC-MS cluster_1 HPLC GC_Strengths Strengths: - High Selectivity - Excellent for Volatile Compounds - Well-established Libraries GC_Weaknesses Weaknesses: - Derivatization often required for polar analytes - Not suitable for thermally labile compounds HPLC_Strengths Strengths: - Wide Applicability (non-volatile & thermally labile) - High Sensitivity with UV/MS detectors - Robust and Reproducible HPLC_Weaknesses Weaknesses: - Matrix effects can be more pronounced - Derivatization may be needed for detection

Comparison of GC-MS and HPLC for aldehyde analysis.

References

Safety Operating Guide

Proper Disposal of 2-Methoxy-6-methylbenzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides a detailed operational plan for the proper disposal of 2-Methoxy-6-methylbenzaldehyde, a compound that requires careful management as hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2] Adherence to personal protective equipment (PPE) guidelines is mandatory.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential.

  • Eye Protection: Safety goggles or a face shield must be worn.[1]

  • Lab Coat: A standard laboratory coat is required to protect from splashes.[1]

Hazard Profile

This compound is classified as a hazardous substance.[3] The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).[3]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[3]
Acute Toxicity, DermalH312Harmful in contact with skin[3]
Acute Toxicity, InhalationH332Harmful if inhaled[3]
Skin IrritationH315Causes skin irritation[2][3][4]
Serious Eye IrritationH319Causes serious eye irritation[2][3][4]
Respiratory IrritationH335May cause respiratory irritation[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed and approved waste disposal service.[5] Do not pour this chemical down the drain or discard it with regular trash.[6]

1. Designate as Hazardous Waste: As soon as the decision is made to discard this compound, it must be treated as hazardous waste.[6]

2. Select an Appropriate Waste Container:

  • Use a container that is chemically compatible and in good condition, with no leaks or cracks.[6]

  • The container must have a secure, tightly fitting cap.[6]

  • The original container can be used if it remains in good condition.[6]

3. Label the Waste Container:

  • Attach a completed hazardous waste tag from your institution's Environmental Health and Safety (EHS) department to the container.[6]

  • The label must clearly state the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[6]

4. Store the Waste Container:

  • Store the labeled container in a designated Satellite Accumulation Area (SAA).[6]

  • Ensure the container is segregated from incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents.

5. Arrange for Waste Pickup:

  • Submit a hazardous waste pickup request to your institution's EHS department.[6] EHS will then collect the waste for final, compliant disposal.

Below is a workflow diagram illustrating the key steps for the proper disposal of this compound.

start Start: Decision to Dispose of Chemical ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe designate_waste Designate as Hazardous Waste ppe->designate_waste select_container Select Compatible, Leak-Proof Container designate_waste->select_container label_container Affix Hazardous Waste Tag select_container->label_container store_waste Store in Designated SAA (Segregate from Incompatibles) label_container->store_waste request_pickup Submit Waste Pickup Request to EHS store_waste->request_pickup end End: EHS Collects Waste for Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.